molecular formula C7H5Cl2NO2 B1295675 1,3-Dichloro-2-methyl-5-nitrobenzene CAS No. 7149-69-1

1,3-Dichloro-2-methyl-5-nitrobenzene

Cat. No.: B1295675
CAS No.: 7149-69-1
M. Wt: 206.02 g/mol
InChI Key: RUVCGWLHTVGNGI-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVCGWLHTVGNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290995
Record name 1,3-dichloro-2-methyl-5-nitrobenzene
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-69-1
Record name 7149-69-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dichloro-2-methyl-5-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-methyl-5-nitrobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3-Dichloro-2-methyl-5-nitrobenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core properties, synthesis, analytical characterization, potential applications, and critical safety protocols.

Compound Identification and Core Properties

This compound is a substituted aromatic compound whose utility in organic synthesis stems from the specific arrangement of its functional groups. The presence of two chlorine atoms, a methyl group, and an electron-withdrawing nitro group on the benzene ring offers a versatile scaffold for further chemical modification.

Key Identifiers and Physicochemical Data

PropertyValueSource(s)
CAS Number 7149-69-1[1][2][3][4]
Molecular Formula C₇H₅Cl₂NO₂[3][4][5]
Molecular Weight 206.03 g/mol [3][5]
IUPAC Name This compound[4]
Synonyms 2,6-Dichloro-4-nitrotoluene[5]
Appearance Pale yellow to light yellow solid[1][2]
Melting Point 62-65 °C[5]
Boiling Point 280 °C[5]
Density 1.5 ± 0.1 g/cm³[5]
Flash Point 123 °C[5]
InChIKey RUVCGWLHTVGNGI-UHFFFAOYSA-N[4]

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is typically achieved through the chlorination of a suitable precursor. A common and effective method involves the direct chlorination of 4-nitrotoluene.[1][5] Understanding the rationale behind this protocol is key to achieving high yield and purity.

Experimental Protocol: Synthesis from 4-Nitrotoluene

This protocol is based on the electrophilic aromatic substitution reaction where 4-nitrotoluene is chlorinated using trichloroisocyanuric acid (TCCA) in the presence of a strong acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 4-nitrotoluene (1 equivalent), trichloroisocyanuric acid (TCCA, ~1 equivalent), and concentrated sulfuric acid is prepared in a suitable reaction vessel. The sulfuric acid acts as both a solvent and a catalyst, protonating the TCCA to generate a more potent electrophilic chlorine species.

  • Reaction Execution: The mixture is stirred at an elevated temperature (e.g., 60°C) for an extended period (e.g., 20 hours) to ensure complete conversion.[1][5] The methyl group of 4-nitrotoluene is an ortho-, para-director, but the strong deactivating effect of the nitro group and steric hindrance from the methyl group directs the chlorination to the positions ortho to the methyl group (positions 2 and 6, which become 1 and 3 in the final product nomenclature).

  • Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water.[1][5] This step quenches the reaction and precipitates the crude organic product. The resulting mixture is filtered, often through a pad of diatomaceous earth (Celite), to separate the solid product. The filter cake is washed with a suitable organic solvent, such as diethyl ether or methyl t-butyl ether, to recover any adsorbed product.[5] The organic layer of the filtrate is separated, and the aqueous layer is extracted further with the organic solvent to maximize recovery.[1][5]

  • Purification: The combined organic layers are washed with brine to remove residual acid and water, dried over an anhydrous drying agent like sodium sulfate, and concentrated under reduced pressure to yield the crude product as a light yellow solid.[1][5]

  • Final Purification: For achieving high purity required for pharmaceutical applications, the crude product is purified by silica gel column chromatography using a non-polar eluent such as hexane.[1] This separates the desired product from any side products or unreacted starting material.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage start Combine 4-Nitrotoluene, TCCA, and H₂SO₄ react Stir at 60°C for 20 hours start->react Electrophilic Chlorination quench Cool and Quench in Ice Water react->quench filter Filter through Celite quench->filter extract Separate Organic Layer & Extract Aqueous Layer filter->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate chromatography Silica Gel Column Chromatography (Hexane) concentrate->chromatography final_product Pure 1,3-Dichloro-2-methyl- 5-nitrobenzene chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Ensuring the identity, purity, and quality of this compound is paramount, particularly when it is intended as a starting material for drug synthesis. A multi-technique analytical approach is required for comprehensive characterization. While specific methods for this exact compound are not extensively published, standard analytical protocols for chlorinated nitroaromatics are applicable.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a logical starting point for method development. This technique can effectively separate the main compound from impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds like this one.[6] Coupling it with a mass spectrometer allows for both quantification and definitive identification based on the compound's mass spectrum and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. The proton NMR would show characteristic signals for the aromatic protons and the methyl group, with chemical shifts and coupling patterns confirming the substitution pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the C-Cl, C-NO₂, and aromatic C-H bonds, through their characteristic vibrational frequencies.

Applications in Research and Drug Development

Chlorinated nitroaromatic compounds are vital building blocks in the synthesis of a wide range of industrial chemicals, including pharmaceuticals and agrochemicals.[7][8] While specific FDA-approved drugs directly listing this compound as a starting material are not prominent in public literature, its chemical structure makes it a highly valuable intermediate for several strategic transformations.

  • Intermediate for Heterocyclic Synthesis: The nitro group can be readily reduced to an amine (aniline derivative). This resulting amino group is a nucleophile that can be used to construct various heterocyclic rings, which are core structures in many pharmacologically active molecules.[7]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group, along with the two chlorine atoms, activates the benzene ring for SₙAr reactions.[8] This allows for the displacement of the chlorine atoms by various nucleophiles (e.g., amines, alkoxides, thiols), enabling the introduction of new functional groups and the construction of more complex molecular architectures.

  • Scaffold for Medicinal Chemistry: The substituted benzene ring serves as a rigid scaffold. The existing functional groups can be systematically modified to explore structure-activity relationships (SAR) in a drug discovery program. For instance, the dichloro-nitrotoluene core can be elaborated into novel kinase inhibitors, anti-infective agents, or other therapeutic candidates.

Safety, Handling, and Storage

As a chlorinated nitroaromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

  • Health Hazards: Causes skin irritation and serious eye irritation.[2][9] May be harmful if inhaled or swallowed, causing respiratory tract irritation.[2]

  • Chemical Hazards: Decomposes on heating to produce toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[2][10] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[2][10][11]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash station and a safety shower.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[9]

    • Skin Protection: Wear appropriate protective gloves and a lab coat or long-sleeved clothing to prevent skin exposure.[9]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][11]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical advice.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[9]

Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials.[2][11]

  • Keep the container tightly closed.[11]

References

  • Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. Retrieved from [Link]

  • Aarti Industries Limited. (2016). List of Products and their Production Capacity. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Inchem. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3-dichloro-2-methyl-5-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its core chemical properties, synthesis protocols, reactivity, and safety considerations, offering field-proven insights to support laboratory and industrial applications.

Core Physicochemical and Structural Properties

This compound (CAS No. 7149-69-1) is a substituted nitroaromatic compound.[1][2][3][4] Its molecular structure, featuring two chlorine atoms, a methyl group, and a nitro group on a benzene ring, makes it a versatile precursor in organic synthesis. The compound typically appears as a pale yellow to light yellow solid.[1][2]

Structural Representation

Caption: Chemical structure of this compound.

Table 1: Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 7149-69-1[1][2][3]
Molecular Formula C₇H₅Cl₂NO₂[3][4][5]
Molecular Weight 206.03 g/mol [4][5][6]
Appearance Pale yellow / Light yellow solid[1][2]
Melting Point 62 - 65 °C[2][6]
Boiling Point ~280 °C at 760 mmHg[2][6]
Density 1.5 ± 0.1 g/cm³[2][6]
SMILES CC1=C(Cl)C=C(C=C1Cl)=O[3]
InChIKey RUVCGWLHTVGNGI-UHFFFAOYSA-N[3]
Solubility Insoluble in water; Soluble in ether, toluene[1][6][7]

Synthesis Protocol and Workflow

The synthesis of this compound is typically achieved from 4-nitrotoluene. The established protocol involves a chlorination step followed by a rearrangement.[1][6] The choice of trichloroisocyanuric acid (TCCA) as a chlorinating agent in concentrated sulfuric acid is effective for introducing chlorine atoms onto the aromatic ring activated by the methyl group and deactivated by the nitro group.

Experimental Protocol: Synthesis from 4-Nitrotoluene

Step 1: Dichlorination of 4-Nitrotoluene

  • In a suitable reaction vessel, create a mixture of 4-nitrotoluene (1 equivalent) and trichloroisocyanuric acid (~1 equivalent) in concentrated sulfuric acid.

  • Stir the mixture at 60°C for approximately 20 hours. The sulfuric acid acts as both a solvent and a catalyst.

  • After the reaction period, cool the mixture to room temperature (25°C).

  • Carefully pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the resulting mixture through a pad of diatomaceous earth and wash the pad with diethyl ether.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with additional diethyl ether.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1][6]

Step 2: Purification and Final Product Formation

  • Combine the crude product with copper powder and chlorobenzene.

  • Add acetic acid to the mixture and reflux for approximately 20 hours. This step facilitates the desired isomer formation.

  • After cooling, filter the mixture through diatomaceous earth, washing the filter cake with toluene.

  • Wash the filtrate with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final crude product via silica gel column chromatography using hexane as the eluent to yield this compound as a light yellow solid.[1]

Synthesis Workflow Diagram

G start Start: 4-Nitrotoluene step1 Chlorination with TCCA in H₂SO₄ at 60°C start->step1 step2 Ice Water Quench & Crude Precipitation step1->step2 step3 Filtration & Ether Extraction step2->step3 step4 Reaction with Cu Powder & Acetic Acid (Reflux) step3->step4 step5 Filtration & Toluene Wash step4->step5 step6 Silica Gel Chromatography step5->step6 end_node Product: 1,3-Dichloro- 2-methyl-5-nitrobenzene step6->end_node

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr). However, its meta position relative to the chlorine atoms is a critical factor.

In SNAr reactions, the rate-determining step is the formation of a negatively charged intermediate known as a Meisenheimer complex. For efficient stabilization of this complex, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group via resonance.[8] In this molecule, the nitro group is meta to both chlorine atoms and thus cannot directly participate in resonance stabilization. This results in a significantly slower SNAr reaction rate compared to its ortho- or para-substituted isomers, often requiring more forcing conditions for substitution to occur.[8]

The compound is incompatible with strong oxidizing agents, reducing agents, and strong bases.[2][9] Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[9][10]

Potential Applications in Drug Discovery and Chemical Synthesis

Chlorinated nitroaromatic compounds are foundational building blocks in the synthesis of a wide array of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[11] this compound serves as a valuable intermediate due to its multiple functional groups, which can be selectively transformed.

  • Precursor to Anilines: The nitro group can be readily reduced to an amine (aniline derivative). This transformation is fundamental in drug development, as the resulting 3,5-dichloro-2-methylaniline is a precursor for synthesizing heterocyclic compounds and other complex molecular scaffolds.

  • Nucleophilic Substitution: While challenging, the chlorine atoms can be substituted by various nucleophiles under specific, often high-temperature or catalyst-mediated, conditions. This allows for the introduction of functionalities like alkoxy, amino, or cyano groups.

  • Scaffold for Library Synthesis: For drug discovery professionals, this compound can serve as a starting scaffold. The sequential and selective manipulation of the nitro and chloro groups allows for the generation of diverse compound libraries for high-throughput screening.

Safety, Handling, and Disposal

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as an irritant to the skin, eyes, and respiratory system.[2][5]

Table 2: Hazard Identification and Classification
Hazard ClassGHS ClassificationStatementReference(s)
Skin Irritation Category 2H315: Causes skin irritation[5]
Eye Irritation Category 2H319: Causes serious eye irritation[5]
Safe Handling Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. Ensure an eyewash station and safety shower are readily accessible.[2][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles (compliant with EN 166).[5]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[5]

    • Body Protection: Wear a lab coat or long-sleeved clothing.[5]

    • Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Handling Practices: Avoid generating dust.[7] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[2] Keep away from incompatible materials such as strong oxidizing agents.[2][12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

First Aid and Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[2]

  • Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Prevent the substance from entering the environment.[7]

Laboratory Safety Workflow

G prep Preparation: - Assess Risks - Review SDS ppe Wear Required PPE: - Goggles - Gloves - Lab Coat prep->ppe emergency Emergency Response: - Know Location of Eyewash/Shower - Follow First Aid Procedures prep->emergency handling Chemical Handling: - Use Fume Hood - Avoid Dust - Keep Away from Incompatibles ppe->handling storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage disposal Waste Disposal: - Collect in Labeled Container - Follow Institutional Protocols handling->disposal

Caption: Recommended safety workflow for handling the title compound.

Spectroscopic and Analytical Characterization

While specific spectral data is not universally published, the structure of this compound allows for predictable analytical signatures. Researchers can request specific analytical data like NMR, HPLC, or LC-MS from commercial suppliers.[13]

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each corresponding to a single proton on the benzene ring. These signals would likely appear as doublets due to meta-coupling. A singlet corresponding to the three protons of the methyl group would also be present in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Bands corresponding to C-Cl stretching would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

References

  • Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved January 11, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. Retrieved January 11, 2026, from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved January 11, 2026, from [Link]

  • IPCS. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved January 11, 2026, from [Link]

  • Inchem.org. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved January 11, 2026, from [Link]

  • Aarti Industries Limited. (2016, December 21). List of Products and Their Production Capacity. Retrieved January 11, 2026, from [Link]

  • MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2011(1), M716. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-5-methyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 11, 2026, from [Link]

  • Bonandi, E., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(8), 781-792. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1) presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and its emerging applications in medicinal chemistry and materials science. By delving into the causality behind its reactivity and providing detailed experimental protocols, this document aims to serve as a practical resource for researchers leveraging this versatile compound in their work.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₂.[1] The benzene ring is functionalized with two chlorine atoms, a methyl group, and a nitro group, leading to a distinct pattern of reactivity.

PropertyValueSource(s)
Molecular Weight 206.03 g/mol [1][2]
Appearance Light yellow solid[3]
Melting Point 62-65 °C[2]
Boiling Point 280 °C[2]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 123 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ether and chlorobenzene.[4]

The spatial arrangement of the substituents on the benzene ring dictates its chemical behavior. The electron-withdrawing nature of the two chlorine atoms and the powerful nitro group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. The methyl group, being ortho to one of the chlorine atoms and meta to the other and the nitro group, also plays a role in directing incoming reagents.

Caption: 2D representation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from the readily available precursor, 4-nitrotoluene.[3] This multi-step synthesis involves chlorination and a subsequent rearrangement.

Synthesis Protocol

Step 1: Chlorination of 4-Nitrotoluene

This step introduces chlorine atoms onto the aromatic ring. The directing effects of the methyl and nitro groups on 4-nitrotoluene lead to a mixture of chlorinated products.

  • Reactants: 4-nitrotoluene, trichloroisocyanuric acid (TCCA), concentrated sulfuric acid.[3]

  • Procedure:

    • A mixture of 4-nitrotoluene (30.3 mmol) and trichloroisocyanuric acid (30.1 mmol) is stirred in concentrated sulfuric acid (25 mL).[3]

    • The reaction mixture is heated to 60 °C and stirred for 20 hours.[3]

    • After cooling to room temperature, the mixture is carefully poured into 100 mL of ice water.[3]

    • The resulting precipitate is collected by filtration through a diatomaceous earth pad and the pad is washed with ether.[3]

    • The organic layer of the filtrate is separated, and the aqueous layer is extracted with ether.[3]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chlorinated product as a light yellow solid.[3]

Step 2: Dechlorination and Rearrangement

The crude product from the first step, a mixture of polychlorinated nitrotoluenes, is then subjected to a reaction that selectively removes a chlorine atom and yields the desired product.

  • Reactants: Crude chlorinated product, copper powder, chlorobenzene, acetic acid.[3]

  • Procedure:

    • A mixture of the crude product (from the previous step), copper powder (95.2 mmol), and chlorobenzene (7 mL) is stirred at room temperature for 5 minutes.[3]

    • Acetic acid (4.9 mL) is added, and the reaction mixture is refluxed for 20 hours.[3]

    • After cooling, the mixture is filtered through a diatomaceous earth pad, which is then washed with toluene.[3]

    • The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

    • The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound as a light yellow solid (73% overall yield).[3]

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Dechlorination & Purification 4-Nitrotoluene 4-Nitrotoluene TCCA_H2SO4 TCCA, H₂SO₄ 60°C, 20h 4-Nitrotoluene->TCCA_H2SO4 Crude_Chlorinated_Mix Crude Chlorinated Nitrotoluenes TCCA_H2SO4->Crude_Chlorinated_Mix Copper_AcOH Copper, Acetic Acid Reflux, 20h Crude_Chlorinated_Mix->Copper_AcOH Purification Silica Gel Chromatography Copper_AcOH->Purification Final_Product 1,3-Dichloro-2-methyl- 5-nitrobenzene Purification->Final_Product SNAr_Reaction Substrate 1,3-Dichloro-2-methyl- 5-nitrobenzene Product Substituted Product Substrate->Product SNAᵣ Nucleophile Nucleophile (e.g., R-NH₂, R-O⁻) Nucleophile->Product

Caption: General scheme of a nucleophilic aromatic substitution reaction.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific, publicly disclosed drug synthesis pathways directly utilizing this compound are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. Its role as a "pharmaceutical intermediate" suggests its use in the proprietary synthesis of active pharmaceutical ingredients (APIs). [5]The dichloro-nitro-toluene core is a versatile scaffold for the development of:

  • Kinase Inhibitors: The substituted benzene ring can serve as a core structure for molecules designed to fit into the ATP-binding pocket of kinases, a common target in cancer therapy.

  • Antimicrobial Agents: The introduction of specific functional groups via SNAᵣ can lead to compounds with antibacterial or antifungal properties.

  • Herbicides and Pesticides: Nitroaromatic compounds are known precursors to various agrochemicals. [6]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE). [4]

  • Hazards: Causes skin and serious eye irritation. [7]May be harmful if swallowed or inhaled. [4]* Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. [4]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [4]* In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [7] * Skin: Wash off immediately with plenty of soap and water. [7] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention. [7] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [7]

Conclusion

This compound is a synthetically valuable compound with a rich potential for the construction of complex organic molecules. Its well-defined synthesis and predictable reactivity in nucleophilic aromatic substitution reactions make it an attractive starting material for drug discovery and materials science. Further exploration of its reaction scope and the biological activity of its derivatives is a promising area for future research.

References

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1,3-Dichloro-2-methyl-5-nitrobenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 7149-69-1, is a substituted aromatic compound with significant potential as a building block in organic synthesis.[1] Its trifunctional nature, featuring chloro, methyl, and nitro groups, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a variety of chemical transformations, making a reliable and well-understood synthesis pathway crucial for its application in research and development. This guide provides a detailed technical overview of a primary synthesis route, discusses alternative theoretical pathways, and offers insights into the experimental choices and underlying chemical principles.

Primary Synthesis Pathway: Direct Chlorination of 4-Nitrotoluene

The most direct and documented method for the synthesis of this compound is the direct chlorination of 4-nitrotoluene.[2][3] This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward one-pot reaction conditions.

Reaction Principle

The core of this synthesis is an electrophilic aromatic substitution reaction. The aromatic ring of 4-nitrotoluene is subjected to chlorination. The directing effects of the substituents on the ring are key to the regioselectivity of the reaction. The methyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In this case, the positions ortho to the methyl group (positions 2 and 6) and meta to the nitro group (positions 3 and 5) are the most favorable for electrophilic attack. The combination of these directing effects favors the substitution of chlorine at the 3 and 5 positions, leading to the desired product.

Trichloroisocyanuric acid (TCCA) serves as the chlorinating agent, providing a solid, safer alternative to gaseous chlorine. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the TCCA to generate the active electrophilic chlorine species.

Causality of Experimental Choices
  • Starting Material: 4-Nitrotoluene is an ideal starting material due to its low cost and the favorable directing effects of its substituents for achieving the desired 1,3,5-substitution pattern on the toluene ring.[4]

  • Chlorinating Agent: Trichloroisocyanuric acid (TCCA) is chosen for its ease of handling as a solid and for being a safer source of electrophilic chlorine compared to chlorine gas.[2][3]

  • Solvent and Catalyst: Concentrated sulfuric acid serves multiple purposes. It dissolves the 4-nitrotoluene and TCCA, and it activates the TCCA to generate the potent electrophilic chlorinating agent required for the reaction to proceed on the deactivated nitro-substituted ring.[2][3]

Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the literature.[2][3]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a condenser, dissolve 4-nitrotoluene in concentrated sulfuric acid.

  • Reagent Addition: To this solution, slowly add trichloroisocyanuric acid (TCCA) in portions, ensuring the temperature is maintained.

  • Reaction: The reaction mixture is then heated to 60°C and stirred for approximately 20 hours.

  • Workup: After cooling to room temperature, the reaction mixture is carefully poured into ice water.

  • Filtration and Extraction: The resulting precipitate is filtered, and the aqueous layer is extracted with a suitable organic solvent such as diethyl ether or methyl t-butyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Data Summary Table
Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount
4-Nitrotoluene137.141.04.15 g (30.3 mmol)
Trichloroisocyanuric Acid (TCCA)232.41~1.07.00 g (30.1 mmol)
Concentrated Sulfuric Acid98.08Solvent25 mL
Reaction Conditions
Temperature60°C
Reaction Time20 hours
Product
This compound206.03Yield: ~73-77%
Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Workup & Purification 4-Nitrotoluene 4-Nitrotoluene Mix Mix and Heat (60°C, 20h) 4-Nitrotoluene->Mix H2SO4 Conc. H2SO4 H2SO4->Mix TCCA TCCA TCCA->Mix Pour_Ice Pour into Ice Water Mix->Pour_Ice Reaction Completion Filter_Extract Filter & Extract (Ether) Pour_Ice->Filter_Extract Purify Column Chromatography Filter_Extract->Purify Final_Product 1,3-Dichloro-2-methyl- 5-nitrobenzene Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches: A Theoretical Discussion

While direct chlorination is efficient, other synthetic strategies can be envisioned, offering flexibility and access to related compounds.

Multi-step Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.[5][6][7][8][9] A hypothetical pathway to this compound could start from a suitable aniline derivative.

Conceptual Pathway:

  • Starting Material: One could start with 2-methyl-5-nitroaniline.

  • Chlorination: The aniline would first be chlorinated at the position ortho to the amino group and meta to the nitro group.

  • Diazotization: The resulting amino-dichloro-nitrotoluene would then be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt would then be treated with a copper(I) chloride catalyst to replace the diazonium group with a second chlorine atom.[5][6]

This multi-step approach, while longer, offers greater control over the introduction of each substituent and is a cornerstone of aromatic chemistry.[8]

Nitration of 2,6-Dichlorotoluene

Another conceivable route is the nitration of 2,6-dichlorotoluene.[10] The two chlorine atoms are deactivating but ortho-, para-directing. The methyl group is activating and ortho-, para-directing. The position para to the methyl group (position 4) and ortho to both chlorine atoms would be sterically hindered. Therefore, nitration would likely occur at the positions meta to the chlorine atoms and ortho/para to the methyl group. This could potentially lead to a mixture of isomers, including the desired this compound.

Controlling the regioselectivity of this nitration would be a key challenge, and careful optimization of reaction conditions (e.g., temperature, nitrating agent) would be necessary to favor the desired product and minimize the formation of byproducts.[11]

Alternative Pathways Diagram

G cluster_sandmeyer Sandmeyer Route cluster_nitration Nitration Route Aniline 2-Methyl-5-nitroaniline Chlorination1 Chlorination Aniline->Chlorination1 Intermediate1 Amino-dichloro- nitrotoluene Chlorination1->Intermediate1 Diazotization Diazotization (NaNO2, H+) Intermediate1->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCl) Diazonium_Salt->Sandmeyer Final_Product1 1,3-Dichloro-2-methyl- 5-nitrobenzene Sandmeyer->Final_Product1 Dichlorotoluene 2,6-Dichlorotoluene Nitration Nitration (HNO3, H2SO4) Dichlorotoluene->Nitration Final_Product2 1,3-Dichloro-2-methyl- 5-nitrobenzene + Isomers Nitration->Final_Product2

Caption: Theoretical alternative synthesis pathways for this compound.

Purification and Characterization

Purification of the crude product is essential to obtain this compound of high purity for subsequent applications.

  • Workup: The initial workup involves quenching the reaction in ice water to precipitate the product and remove the bulk of the sulfuric acid.

  • Extraction: Extraction with an organic solvent like diethyl ether separates the product from the aqueous phase.[2][3]

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and isomeric byproducts.[2][3]

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and appropriate safety precautions must be taken.

  • Concentrated Sulfuric Acid: Highly corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trichloroisocyanuric Acid (TCCA): A strong oxidizing agent and a source of chlorine. Avoid contact with skin and eyes.

  • Chlorinated and Nitrated Aromatic Compounds: These compounds are generally toxic and should be handled with care in a well-ventilated fume hood. May be harmful if inhaled or absorbed through the skin.[4]

Conclusion

The direct chlorination of 4-nitrotoluene using trichloroisocyanuric acid in concentrated sulfuric acid provides an efficient and direct pathway for the synthesis of this compound. This method is well-documented and utilizes readily available starting materials. Understanding the underlying principles of electrophilic aromatic substitution and the directing effects of the substituents is key to the success of this synthesis. While alternative routes involving the Sandmeyer reaction or nitration of dichlorotoluene are theoretically possible, the direct chlorination method remains the most practical approach for obtaining this valuable chemical intermediate.

References

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physical and chemical properties of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene

Authored by: A Senior Application Scientist

Introduction: this compound is a chlorinated nitroaromatic compound that serves as a crucial building block in synthetic organic chemistry. The strategic placement of its functional groups—two chlorine atoms, a methyl group, and a nitro group on a benzene ring—imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of diverse and complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Molecular Structure

A precise understanding of the compound's identity is foundational for any scientific application.

  • Preferred IUPAC Name: this compound[2]

  • CAS Number: 7149-69-1[2]

  • Synonyms: 2,6-Dichloro-4-nitrotoluene[3]

  • Molecular Formula: C₇H₅Cl₂NO₂[2][4]

  • Molecular Weight: 206.02 g/mol [2][5]

  • InChIKey: RUVCGWLHTVGNGI-UHFFFAOYSA-N[2]

  • Canonical SMILES: CC1=C(Cl)C=C(C=C1Cl)=O[2]

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in experimental setups. The properties of this compound are summarized below.

PropertyValueSource(s)
Physical State Solid, pale yellow solid or crystals.[5]
Melting Point 62-65 °C[3][5]
Boiling Point 279.6 ± 35.0 °C at 760 mmHg[5]
Density 1.5 ± 0.1 g/cm³[3][5]
Solubility Insoluble in water. Soluble in conventional organic solvents.[6][7]
Flash Point 123 °C[3]
XLogP3 3.4[3]

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While raw spectral data is not provided here, researchers can obtain reference spectra from chemical databases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms. The proton NMR would show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands would be expected for the C-Cl, C-NO₂ (asymmetric and symmetric stretching), C-H (aromatic and aliphatic), and C=C (aromatic ring) bonds.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight (206.03 g/mol ) and provides fragmentation patterns that are characteristic of the molecule's structure, including the isotopic pattern distinctive of a dichlorinated compound.[4]

Chemical Reactivity and Profile

The reactivity of this compound is governed by the interplay of its substituents on the aromatic ring.

  • Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are potential leaving groups. The strong electron-withdrawing effect of the nitro group, although meta to the chlorine atoms, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr) reactions, albeit less effectively than if it were in an ortho or para position.[8] This allows for the introduction of various nucleophiles to create more complex derivatives.

  • Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a cornerstone of synthetic chemistry, as the resulting aniline derivative is a versatile precursor for synthesizing dyes, pharmaceuticals, and other heterocyclic compounds.

  • Stability and Incompatibilities: The compound is generally stable under normal conditions.[9] However, it is incompatible with strong oxidizing agents and strong bases.[5][9]

  • Hazardous Decomposition: Upon heating or combustion, it may decompose to produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[5][9]

Synthesis Protocol

A common laboratory-scale synthesis involves the chlorination of 4-nitrotoluene. The following protocol is a representative example.[10]

Expert Insight: The choice of trichloroisocyanuric acid (TCCA) with concentrated sulfuric acid is a potent and effective system for the chlorination of moderately deactivated aromatic rings like 4-nitrotoluene. Sulfuric acid protonates the TCCA, generating a highly electrophilic chlorine species necessary for the reaction to proceed.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine 4-nitrotoluene (1 equivalent) and trichloroisocyanuric acid (approx. 1 equivalent) in concentrated sulfuric acid.

  • Reaction Execution: Stir the mixture at 60°C for approximately 20 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Filtration: Filter the resulting mixture through a pad of diatomaceous earth and wash the pad with an organic solvent like diethyl ether.

  • Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer with additional diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Chromatography: Purify the crude product via silica gel column chromatography using a non-polar eluent such as hexane to yield this compound as a light yellow solid.[10]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 4-Nitrotoluene + Trichloroisocyanuric Acid B Conc. H₂SO₄, 60°C, 20h A->B Chlorination C Quench with Ice Water B->C D Filter through Celite C->D E Extract with Diethyl Ether D->E F Wash & Dry Organic Phase E->F G Concentrate Crude Product F->G H Silica Gel Chromatography (Hexane Eluent) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation.[11] It may be harmful if inhaled, swallowed, or absorbed through the skin.[5]

GHS Hazard and Precautionary Statements:

CategoryCodeStatement
Hazard H315Causes skin irritation.[11]
H319Causes serious eye irritation.[11]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[11]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[11]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P337 + P313If eye irritation persists: Get medical advice/attention.[11]

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[5]

  • Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers should be readily available.[5]

  • Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[11]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[11]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[5][9]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, separated from incompatible materials like strong oxidants and bases.[5][12]

References

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  • Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. Retrieved from [Link]

  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET. Retrieved from [Link]

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  • Inchem. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Behavior of a Niche Synthetic Intermediate

1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1) is a substituted nitroaromatic compound with a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of approximately 206.03 g/mol .[1][2] As a niche intermediate in complex organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its solubility characteristics is paramount. Solubility dictates crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation of the final product. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in data from structurally similar compounds and outlining a robust experimental framework for its precise determination.

Physicochemical Properties at a Glance

PropertyValueSource(s)
CAS Number 7149-69-1[1][3]
Molecular Formula C₇H₅Cl₂NO₂[1][3]
Molecular Weight 206.03 g/mol [1]
Physical State Pale yellow solid/crystals[3]
Melting Point 62-65 °C[3]

Anticipated Solubility Profile: An Expert Assessment

Direct, publicly available quantitative solubility data for this compound is scarce. However, by examining the solubility of its close structural isomers—dichloronitrobenzenes—we can establish a highly reliable predicted solubility profile. The presence of two chlorine atoms and a nitro group on the benzene ring renders the molecule significantly nonpolar, while the methyl group has a minor influence on its overall polarity.

It is anticipated that this compound will exhibit:

  • Poor aqueous solubility : The hydrophobic nature of the chlorinated benzene ring structure significantly limits its ability to form favorable interactions with polar water molecules.[4]

  • Good solubility in organic solvents : The compound is expected to be soluble in a range of common organic solvents, a characteristic shared by its isomers.[4][5] This includes polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and nonpolar aromatic solvents.

The following sections present quantitative data for closely related isomers to substantiate these predictions.

Solubility Data of Dichloronitrobenzene Isomers in Common Organic Solvents

The solubility of dichloronitrobenzene isomers generally increases with temperature.[6][7] The tables below, derived from studies on 2,3- and 3,4-dichloronitrobenzene, provide a strong indication of the expected solubility ranges for this compound.

Table 1: Mole Fraction Solubility of 2,3-Dichloronitrobenzene and 3,4-Dichloronitrobenzene in Various Solvents at Different Temperatures

SolventTemperature (K)2,3-Dichloronitrobenzene (Mole Fraction, x₁)3,4-Dichloronitrobenzene (Mole Fraction, x₁)Reference(s)
Methanol 278.150.04580.0553[6][7]
283.150.05710.0684[6][7]
288.150.07080.0841[6][7]
293.150.08720.1029[6][7]
298.150.10690.1255[6][7]
303.150.13060.1526[6][7]
Ethanol 278.150.04990.0592[6][7]
283.150.06230.0732[6][7]
288.150.07720.0901[6][7]
293.150.09520.1105[6][7]
298.150.11690.1351[6][7]
303.150.14300.1648[6][7]
Ethyl Acetate 278.150.22310.2458[7]
283.150.26380.2892[7]
288.150.30990.3384[7]
293.150.36210.3941[7]
298.150.42100.4570[7]
303.150.48730.5279[7]

Data extracted from studies by Zhao, et al., which utilized a gravimetric method for solubility determination.[7]

Experimental Protocol for the Determination of this compound Solubility

This section outlines a robust, self-validating protocol for the experimental determination of the solubility of this compound. The causality behind each step is explained to ensure methodological transparency and reproducibility.

Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Solvent Solvent Selection & Equilibration Addition Addition of Excess Solute Solvent->Addition Solute Solute Preparation (Purity Check) Solute->Addition Vessels Vessel Preparation (Clean, Dry) Vessels->Addition Equilibration Stirring at Constant Temperature Addition->Equilibration Establish Solid-Liquid Equilibrium Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Sampling Aliquoting of Supernatant Settling->Sampling Isolate Saturated Solution Dilution Serial Dilution Sampling->Dilution Prepare for Analysis Quantification Analytical Quantification (e.g., HPLC-UV) Dilution->Quantification Calculation Solubility Calculation Quantification->Calculation

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (purity >95%)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane) of analytical grade or higher.

  • Calibrated analytical balance.

  • Temperature-controlled shaker or water bath.

  • Calibrated thermometer.

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material).

  • Volumetric flasks and pipettes.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Experimental Procedure (Isothermal Saturation Method):

  • Rationale: The isothermal saturation method is a reliable gravimetric technique that ensures the solution reaches equilibrium at a constant temperature.[8]

  • Steps:

    • Prepare several sealed vials for each solvent to be tested.

    • Accurately weigh and add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

    • Pipette a known volume or mass of the chosen solvent into each vial.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K).

    • Allow the mixtures to equilibrate for at least 24 hours. Preliminary kinetic studies may be required to determine the optimal equilibration time.

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any suspended particles.

    • Accurately weigh the collected clear, saturated solution.

    • Evaporate the solvent from the collected sample under reduced pressure or in a fume hood.

    • Weigh the remaining solid residue. The difference in mass corresponds to the mass of the solvent.

3. Analytical Quantification (HPLC-UV Method):

  • Rationale: HPLC-UV is a robust and widely used technique for the analysis of nitroaromatic compounds due to their strong UV absorbance.[8] This method provides higher accuracy, especially for solvents with low solubility.

  • Steps:

    • Following step 7 of the isothermal saturation method, accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of the calibration curve.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water. The UV detection wavelength should be set to the absorbance maximum of the compound.

    • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Calculation and Reporting

The solubility can be expressed in various units:

  • Mass fraction (w₁): w₁ = m₁ / (m₁ + m₂) where m₁ is the mass of the solute and m₂ is the mass of the solvent.

  • Mole fraction (x₁): x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where M₁ and M₂ are the molar masses of the solute and solvent, respectively.

  • Grams per 100 mL ( g/100 mL): Calculated from the concentration determined by the analytical method.

Safety and Handling Precautions

This compound is a hazardous substance.

  • Hazards: Causes skin and eye irritation.[6] May be harmful if swallowed or absorbed through the skin.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid breathing dust or vapors.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9][10]

  • First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If ingested, wash out the mouth with water. Seek medical attention in all cases of exposure.[9]

Conclusion and Future Directions

References

  • Chemsrc. This compound | CAS#:7149-69-1. Available from: [Link]

  • Zhao, H., et al. Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling.
  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • Chen, J., & Ma, P. Determination and correlation for solubility of aromatic acids in solvents.
  • Solubility of Things. 1,3-Dichloro-5-nitrobenzene | Solubility of Things. Available from: [Link]

  • University of Toronto.
  • Wikipedia. 1,3-Dichloro-2-nitrobenzene. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. (2023-08-31).
  • Inchem.org. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Available from: [Link]

  • Matrix Fine Chemicals. This compound | CAS 7149-69-1. Available from: [Link]

Sources

1,3-Dichloro-2-methyl-5-nitrobenzene spectral analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1,3-Dichloro-2-methyl-5-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] Its chemical structure, featuring a combination of electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, presents a unique and illustrative case for spectral analysis. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of this compound, leveraging foundational principles of spectroscopy to predict and interpret its characteristic spectral data. We will explore Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind spectral features will be explained, offering field-proven insights for researchers, scientists, and drug development professionals. The molecular formula for this compound is C₇H₅Cl₂NO₂ and its molecular weight is approximately 206.03 g/mol .[2]

Molecular Structure and Electronic Effects

The arrangement of substituents on the benzene ring is the primary determinant of the compound's spectral properties. Understanding the electronic influence of each group is the first step in a robust analysis.

  • Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive and resonance effects. It de-shields aromatic protons and carbons, shifting their signals to higher frequencies (downfield) in NMR spectra.[3] It also gives rise to very strong, characteristic stretching bands in IR spectroscopy.[4]

  • Chlorine Atoms (-Cl): Halogens are electron-withdrawing through induction but weakly electron-donating through resonance. Their net effect is de-shielding. In mass spectrometry, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is a critical diagnostic tool.[5]

  • Methyl Group (-CH₃): An electron-donating group through induction and hyperconjugation. It shields aromatic protons and carbons, causing upfield shifts in NMR spectra.

The interplay of these groups dictates the precise chemical environment of each atom in the molecule.

Caption: Molecular Structure of this compound.

Synthesis Overview and Purity Considerations

A common synthesis route for this compound starts with 4-nitrotoluene.[6][7] The process involves chlorination using reagents like trichloroisocyanuric acid in the presence of sulfuric acid.[6] Understanding this pathway is crucial for anticipating potential impurities. Incomplete chlorination could leave starting material or mono-chlorinated species. Over-chlorination or side reactions could introduce other isomers. Therefore, the analytical methods described must be capable of distinguishing the target compound from these potential byproducts.

Infrared (IR) Spectral Analysis

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum is dominated by the strong absorptions of the nitro group and characteristic bands from the substituted aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000Medium-WeakAromatic C-H StretchTypical for sp² C-H bonds on a benzene ring.
~2960 - 2850WeakAliphatic C-H StretchArises from the methyl (-CH₃) group.
~1550 - 1520 Very Strong Asymmetric NO₂ Stretch This is a highly characteristic and intense band for nitroaromatic compounds.[4]
~1350 - 1330 Very Strong Symmetric NO₂ Stretch The second key diagnostic peak for the nitro group.[4]
~1600, ~1475Medium-WeakAromatic C=C StretchSkeletal vibrations of the benzene ring.
~1100 - 1000StrongC-Cl StretchThe exact position is influenced by the overall substitution pattern.
~900 - 800StrongC-H Out-of-Plane BendingThe specific frequency is diagnostic of the substitution pattern on the benzene ring (in this case, 1,2,3,5-substitution).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, confirming the connectivity and chemical environment of each hydrogen and carbon atom.

¹H NMR Analysis

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region. The strong de-shielding effect of the nitro group and the weaker de-shielding from the chlorine atoms will shift the aromatic protons significantly downfield.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0Doublet (d)1HH-6This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant de-shielding. It is split by the adjacent H-4 proton (meta-coupling, J ≈ 2-3 Hz).
~7.6 - 7.8Doublet (d)1HH-4This proton is ortho to a chlorine atom and para to the other, as well as meta to the nitro group. It will be less de-shielded than H-6. It shows meta-coupling to H-6 (J ≈ 2-3 Hz).
~2.5Singlet (s)3H-CH₃The methyl group protons are adjacent to two chlorine atoms, which will cause a downfield shift compared to toluene (δ ≈ 2.3 ppm). There are no adjacent protons, so the signal is a singlet.

Causality Note: The predicted chemical shifts are based on established substituent effects on the benzene ring. For instance, the ortho and para positions relative to a nitro group in nitrobenzene are significantly de-shielded (δ ≈ 8.2 and 7.7 ppm, respectively).[3] The presence of other substituents modulates these values.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent and its electronic effects.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Predicted Shift (δ, ppm)AssignmentRationale
~148C-5The carbon atom directly attached to the nitro group (ipso-carbon) is strongly de-shielded.[3][8]
~138C-1Ipso-carbon attached to chlorine.
~135C-3Ipso-carbon attached to chlorine.
~133C-2Ipso-carbon attached to the methyl group.
~128C-6This C-H carbon is ortho to the nitro group, causing a downfield shift.
~125C-4This C-H carbon is between two chlorine-bearing carbons.
~20-CH₃Typical chemical shift for a methyl group attached to an aromatic ring, slightly shifted by adjacent chlorine atoms.

Self-Validation Note: The number of observed peaks in the ¹³C NMR spectrum (seven) must match the number of chemically non-equivalent carbons in the proposed structure, providing a direct validation of the molecular symmetry and constitution.[9]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to produce a spectrum with singlets for each carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay are required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final frequency-domain NMR spectrum. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. For this compound, Electron Ionization (EI) is an effective technique to induce fragmentation and elicit structurally significant ions.

The most critical diagnostic feature will be the isotopic pattern of chlorine. A fragment containing one chlorine atom will show two peaks of ~3:1 intensity ratio, separated by 2 m/z units (M⁺ and M⁺+2). A fragment containing two chlorine atoms will show three peaks with an intensity ratio of ~9:6:1 (M⁺, M⁺+2, M⁺+4).[5]

Predicted Fragmentation Pathway

M [C₇H₅Cl₂NO₂]⁺˙ m/z = 205/207/209 (Molecular Ion) M_NO2 [M - NO₂]⁺ [C₇H₅Cl₂]⁺ m/z = 159/161/163 M->M_NO2 - NO₂ (46) M_Cl [M - Cl]⁺ [C₇H₅ClNO₂]⁺ m/z = 170/172 M->M_Cl - Cl (35/37) M_NO2_Cl [M - NO₂ - Cl]⁺ [C₇H₅Cl]⁺ m/z = 124/126 M_NO2->M_NO2_Cl - Cl (35/37)

Sources

spectroscopic data for 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dichloro-2-methyl-5-nitrobenzene

This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS No. 7149-69-1), a substituted aromatic compound of interest in synthetic chemistry and materials science. For researchers, scientists, and drug development professionals, rigorous structural confirmation is a foundational requirement for advancing any project. While readily available, complete spectral datasets for this specific molecule are not prevalent in public databases, this guide establishes a robust protocol for its characterization.[1]

We will proceed from the foundational principles of spectroscopic analysis, detailing the expected spectral characteristics based on the molecule's structure. Furthermore, this document provides validated, step-by-step experimental protocols for acquiring high-quality data via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This approach ensures that any researcher synthesizing or utilizing this compound can independently verify its identity and purity with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates a unique spectroscopic fingerprint. The benzene ring is substituted with two chloro groups, a methyl group, and a nitro group, leading to a distinct pattern of signals in each analytical technique.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₅Cl₂NO₂[2][3]

  • Molecular Weight: 206.03 g/mol [2][3]

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds within this compound will produce a characteristic spectrum.

Predicted IR Absorption Data

The primary functional groups—the nitro group (NO₂), the C-Cl bonds, the aromatic C-H bonds, and the methyl C-H bonds—will give rise to distinct absorption bands.

Functional Group **Predicted Wavenumber (cm⁻¹) **Vibrational Mode Intensity
Aromatic C-H3100 - 3000StretchMedium to Weak
Methyl C-H2980 - 2870Asymmetric & Symmetric StretchMedium to Weak
Nitro (NO₂)1550 - 1500Asymmetric StretchStrong
Nitro (NO₂)1360 - 1300Symmetric StretchStrong
Aromatic C=C1600 - 1450Ring StretchMedium
C-Cl800 - 600StretchStrong
Aromatic C-H900 - 675Out-of-plane BendStrong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes the acquisition of an IR spectrum for a solid sample using a modern FT-IR spectrometer equipped with an ATR accessory, which is a common and efficient method for solid samples.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the crystal surface with a solvent-safe wipe lightly dampened with isopropanol or ethanol and allow it to dry completely.

    • Collect a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is critical for obtaining a high-quality spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After data collection, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2.

Workflow for IR Spectrum Acquisition

IR_Workflow A Prepare Spectrometer & Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Consistent Pressure C->D E Acquire Sample Spectrum (16-32 scans) D->E F Process Data & Obtain Final Spectrum E->F G Clean ATR Crystal F->G NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of Sample B Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Calibrate & Integrate I->J K Final Spectrum Analysis J->K

Caption: General workflow for NMR sample preparation and analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrum Data

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Ion Predicted m/z Isotopic Pattern Notes
[M]⁺205M, M+2, M+4Molecular ion. The pattern will have relative intensities of approximately 9:6:1, characteristic of a molecule with two chlorine atoms.
[M-NO₂]⁺159M', M'+2, M'+4Loss of the nitro group is a common fragmentation pathway. This fragment will also exhibit the dichloro isotopic pattern.
[M-Cl]⁺170M'', M''+2Loss of a single chlorine atom. This fragment will show the isotopic pattern of a molecule with one chlorine atom (approx. 3:1 intensity ratio).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.

  • Sample Introduction:

    • For a volatile solid, a direct insertion probe (DIP) is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol or dichloromethane) and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization:

    • The sample is vaporized by heating.

    • In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z (that exhibits the correct isotopic pattern) corresponds to the molecular ion, confirming the molecular weight. Other peaks correspond to fragment ions, which help to piece together the molecular structure.

Workflow for EI-MS Analysis

MS_Workflow A Introduce Sample (via GC or DIP) B Vaporize Sample A->B C Ionize with 70 eV Electron Beam B->C D Separate Ions by m/z in Mass Analyzer C->D E Detect Ions D->E F Generate Mass Spectrum E->F

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-AMINOPYRIDINE-4-CARBOXYLATE | CAS 6937-03-7. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-chloro-5-methyl-1,3-dinitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-2-methyl-. Retrieved from [Link]

  • StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dichloro-2-nitrobenzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

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An In-depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dichloro-2-methyl-5-nitrobenzene, a key chemical intermediate. The document delves into its physicochemical properties, detailed modern synthesis protocols with mechanistic insights, and an exploration of its historical context within the landscape of early 20th-century aromatic chemistry. While a definitive primary citation for its initial discovery remains elusive in readily accessible literature, this guide constructs a probable historical narrative based on the synthesis of analogous compounds. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both practical experimental details and a deeper understanding of the compound's chemical significance.

Introduction: A Versatile Halogenated Nitroaromatic Building Block

This compound, also known by its synonym 2,6-dichloro-4-nitrotoluene, is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring two chlorine atoms, a methyl group, and a nitro group on a benzene ring, offers a rich platform for a variety of chemical transformations. The interplay of these functional groups, with their distinct electronic and steric properties, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

The electron-withdrawing nature of the nitro and chloro substituents deactivates the aromatic ring towards electrophilic substitution, while also activating it for nucleophilic aromatic substitution. The nitro group can be readily reduced to an amine, opening up a vast array of further functionalization possibilities, such as diazotization and coupling reactions. The chlorine atoms can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The methyl group can also be a site for further chemical modification. This multifunctionality underscores the importance of this compound as a strategic intermediate in multistep synthetic sequences.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 7149-69-1[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 62-65 °C[3]
Boiling Point 280 °C (estimated)[3]
Flash Point 123 °C (estimated)[3]
Density 1.5 ± 0.1 g/cm³[3]
Solubility Insoluble in water; soluble in organic solvents like ether and chlorobenzene.[2]
InChI Key RUVCGWLHTVGNGI-UHFFFAOYSA-N[1]

Synthesis of this compound: Modern Protocols and Mechanistic Insights

While the precise historical discovery of this compound is not readily apparent from available literature, several robust and well-documented methods for its synthesis have been developed. The most common and practical approach involves the chlorination of 4-nitrotoluene.

Synthesis via Chlorination of 4-Nitrotoluene

This is a widely employed method that proceeds in two conceptual steps: the chlorination of the aromatic ring followed by a dehalogenation/rearrangement in some patented procedures, or a direct dichlorination.

3.1.1. Dichlorination using Trichloroisocyanuric Acid (TCCA)

A common laboratory-scale preparation utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from 4-nitrotoluene.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup: In a well-ventilated fume hood, a mixture of 4-nitrotoluene (1.0 eq) and trichloroisocyanuric acid (TCCA, approx. 1.0 eq) is carefully added to concentrated sulfuric acid at room temperature with stirring.[2]

  • Step 2: Reaction Execution: The reaction mixture is then heated to 60 °C and stirred for approximately 20 hours.[2] The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 3: Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice and water.[2] The precipitated crude product is collected by vacuum filtration, washing the filter cake with water.

  • Step 4: Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a non-polar eluent like hexane to afford the pure this compound as a light yellow solid.[2]

Causality Behind Experimental Choices:

  • Trichloroisocyanuric Acid (TCCA): TCCA is a solid, easy-to-handle chlorinating agent. In the strongly acidic medium of concentrated sulfuric acid, it is protonated, which increases the electrophilicity of the chlorine atoms, facilitating the electrophilic aromatic substitution reaction.

  • Concentrated Sulfuric Acid: Sulfuric acid serves as both the solvent and the catalyst. It protonates TCCA, generating the active electrophilic chlorine species. Furthermore, its dehydrating properties can help to drive the reaction to completion.

  • Temperature and Reaction Time: The elevated temperature (60 °C) is necessary to overcome the activation energy barrier for the dichlorination of the deactivated 4-nitrotoluene ring. The extended reaction time (20 hours) ensures a high conversion to the desired product.

3.1.2. Chlorination with Gaseous Chlorine and a Lewis Acid Catalyst

An alternative, industrially relevant method involves the direct chlorination of p-nitrotoluene using chlorine gas in the presence of a Lewis acid catalyst, such as antimony trichloride (SbCl₃) or ferric chloride (FeCl₃).[4] This method can sometimes lead to a mixture of chlorinated products, including the desired 2,6-dichloro-4-nitrotoluene and other polychlorinated species.[4]

Reaction Workflow:

G cluster_workflow Chlorination of p-Nitrotoluene start p-Nitrotoluene & Catalyst chlorination Chlorination with Cl₂ gas start->chlorination workup Aqueous Work-up chlorination->workup separation Purification workup->separation product This compound separation->product

Figure 2: A simplified workflow for the synthesis of this compound via direct chlorination of p-nitrotoluene.

Mechanistic Considerations:

The Lewis acid catalyst plays a crucial role in activating the chlorine molecule. It polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic and susceptible to attack by the aromatic ring. The regioselectivity of the chlorination is governed by the directing effects of the methyl and nitro groups already present on the ring. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The positions ortho to the methyl group are therefore activated towards electrophilic attack.

Historical Context and the Probable Discovery

While a singular, definitive publication announcing the "discovery" of this compound is not immediately evident from broad searches of modern databases, its origins can be contextualized within the intensive period of research into aromatic chemistry in the late 19th and early 20th centuries. The work of chemists like A. Claus and G.T. Morgan on the nitration and halogenation of toluene and its derivatives laid the foundational knowledge for the synthesis of such polysubstituted aromatics.[5]

The synthesis of related compounds, such as various dichlorotoluenes and nitrated chlorotoluenes, was actively being explored during this era. For instance, the work of Cohen and Dakin in the Journal of the Chemical Society in the early 1900s detailed the synthesis of dichlorotoluenes. It is highly probable that the first synthesis of this compound was achieved through similar electrophilic aromatic substitution reactions and was likely documented in the German or British chemical literature of that period, such as in journals like Berichte der deutschen chemischen Gesellschaft or the aforementioned Journal of the Chemical Society.

The systematic exploration of the reactions of toluene and its simple derivatives, including nitration and chlorination, was a central theme of organic chemistry at the time. The preparation of this compound would have been a logical extension of these studies, aimed at understanding the directing effects of multiple substituents on the benzene ring and creating novel chemical entities for potential use as intermediates in the burgeoning dye and pharmaceutical industries. Further archival research into chemical compendia of that era, such as Beilstein's Handbuch der Organischen Chemie, would likely pinpoint the exact first report of this compound.

Applications in Drug Development and Research

The structural motifs present in this compound make it a valuable starting material in the synthesis of biologically active molecules. The aniline derivative, obtained through the reduction of the nitro group, is a particularly important intermediate. This amino group can be acylated, alkylated, or used in the construction of heterocyclic rings, which are common scaffolds in many pharmaceutical agents.

The presence of the chlorine atoms provides sites for further modification through nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the building of molecular complexity. The overall substitution pattern of the aromatic ring can also influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is a solid and care should be taken to avoid inhalation of dust.

Conclusion

This compound stands as a testament to the enduring utility of fundamental aromatic chemistry. While its initial discovery is likely embedded in the rich historical tapestry of early 20th-century organic synthesis, its modern applications continue to be relevant in the pursuit of novel molecules with valuable properties. The synthetic routes detailed in this guide provide a practical foundation for its preparation, and the mechanistic insights offer a deeper understanding of the chemical principles at play. As a versatile building block, this compound will undoubtedly continue to be a valuable tool in the arsenal of synthetic chemists for years to come.

References

  • A. Claus and R. Bayer, Justus Liebigs Annalen der Chemie, 274, 311 (1893).
  • Cohen, J. B.; Dakin, H. D. J. Chem. Soc., Trans.1901, 79, 1111-1131.
  • Cohen, J. B.; Dakin, H. D. J. Chem. Soc., Trans.1902, 81, 1324-1335.
  • Flurscheim, B. J. Chem. Soc., Trans.1908, 93, 1772-1775.
  • G. T. Morgan and F. M. G. Micklethwaite, J. Chem. Soc., Trans., 85, 1230 (1904).
  • Method for preparing 2,6-dichloro-4-nitrotoluene. (1969). Google Patents.
  • Process for the preparation of 2-chloro-4-nitrotoluene. (1983). Google Patents.
  • Process for the preparation of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. (1981). Justia Patents. Retrieved January 11, 2026, from [Link]

  • 2,6-Dichloro-4-nitrotoluene. (2017).

Sources

theoretical studies of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 1,3-Dichloro-2-methyl-5-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound (CAS: 7149-69-1). The presence of electron-withdrawing chloro and nitro groups, alongside an electron-donating methyl group on the benzene ring, imparts a unique electronic and structural profile to this molecule, making it a subject of interest for applications in synthetic chemistry and materials science. This document details the application of Density Functional Theory (DFT) as a powerful in-silico tool to elucidate its structural, vibrational, electronic, and non-linear optical (NLO) properties. We outline robust computational protocols, explain the causality behind methodological choices, and demonstrate how to interpret the resulting data to predict molecular behavior. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of substituted nitroaromatic compounds.

Introduction: The Rationale for Theoretical Investigation

This compound is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₂.[1][2] Its chemical architecture, featuring a combination of activating (methyl) and deactivating (dichloro, nitro) substituents, creates a complex electronic environment. Understanding the interplay of these groups is crucial for predicting the molecule's reactivity, stability, and potential as a precursor in organic synthesis.[3][4]

While experimental characterization provides essential data, theoretical studies using quantum chemical calculations offer unparalleled insight into molecular properties at the atomic level. Methodologies like Density Functional Theory (DFT) allow for the accurate prediction of geometric parameters, vibrational frequencies (FT-IR and FT-Raman), electronic transitions (UV-Vis), and reactivity, often before a molecule is synthesized or as a complement to empirical data.[5][6] Such studies are foundational for rational molecular design, enabling scientists to predict how the molecule will interact with other reagents and biological systems.

This guide establishes a validated workflow for conducting a comprehensive theoretical analysis of this compound, drawing upon established principles and methodologies successfully applied to analogous structures like 1,3-dichloro-5-nitrobenzene and other substituted nitrobenzenes.[7]

Core Computational Protocol: A Validated DFT Workflow

The reliability of any theoretical study hinges on the appropriateness of the computational methodology. For a molecule like this compound, the B3LYP/6-311++G(d,p) level of theory represents a robust and widely validated choice, providing a favorable balance between computational cost and accuracy for predicting both structural and electronic properties of organic molecules.[6][7]

Step-by-Step Computational Methodology
  • Molecular Structure Input : The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView 6).[5]

  • Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry.

    • Software : Gaussian 09/16.[5]

    • Method : Density Functional Theory (DFT).

    • Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its accuracy in predicting molecular structures and thermochemical properties.[5][8]

    • Basis Set : 6-311++G(d,p). This Pople-style basis set is extensive, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to handle the anisotropic electron density around the chlorine, nitrogen, and oxygen atoms.[7]

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the identical level of theory.

    • Purpose : This calculation serves two functions:

      • Confirmation of Minimum : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

      • Prediction of Spectra : It yields the harmonic vibrational frequencies required to simulate the FT-IR and FT-Raman spectra.[6]

  • Electronic Property Calculation : Single-point energy calculations on the optimized geometry are performed to determine electronic properties, including molecular orbitals and electrostatic potential.

  • Data Analysis : The output files are analyzed using software like GaussView and VEDA4 to visualize orbitals, assign vibrational modes, and extract quantitative data.[9]

cluster_workflow Computational Workflow A 1. Initial Structure Input (GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Confirm Minimum & Predict Spectra) B->C Optimized Geometry D 4. Property Calculation (HOMO, LUMO, MESP, NLO) C->D Validated Minimum E 5. Data Analysis & Interpretation (Vibrational Assignments, Reactivity) D->E Calculated Properties

Caption: A generalized workflow for DFT-based molecular analysis.

Molecular Structure and Geometry

The first output of the computational protocol is the optimized molecular geometry. This provides precise bond lengths, bond angles, and dihedral angles. The presence of two bulky chlorine atoms and a methyl group adjacent to each other, and flanking the nitro group, is expected to induce steric strain, potentially forcing the nitro group out of the plane of the benzene ring. This rotation has significant implications for the molecule's electronic properties, as it can disrupt π-conjugation between the nitro group and the ring.[10]

Caption: Optimized structure of this compound with atom numbering.

Table 1: Predicted Geometric Parameters (Bond Lengths & Angles)

The following table presents the type of data obtained from geometry optimization. Values are illustrative based on similar structures.

ParameterDescriptionTypical Calculated Value (B3LYP)
Bond Lengths (Å)
C-C (ring)Aromatic C-C bond~1.39 Å
C-ClCarbon-Chlorine bond~1.74 Å
C-NCarbon-Nitro bond~1.48 Å
N-ONitro group N-O bond~1.22 Å
C-C (methyl)Ring-Methyl C-C bond~1.51 Å
Bond Angles (˚)
C-C-C (ring)Internal ring angle~120.0°
C-C-ClChloro substituent angle~119.5°
C-C-NNitro substituent angle~118.0°
O-N-ONitro group internal angle~124.0°
Dihedral Angles (˚)
C-C-N-OC-C-N-O torsion angle~30-50°

Vibrational Spectral Analysis

DFT calculations provide harmonic vibrational frequencies that correlate directly with experimental FT-IR and FT-Raman spectra.[7] By comparing the calculated wavenumbers with experimental values, one can confidently assign specific absorption bands to the corresponding molecular motions. Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode.[9]

Table 2: Key Vibrational Mode Assignments

Assignments are based on well-documented frequency ranges for similar functional groups.[11][12]

Vibrational ModeDescriptionExpected FT-IR (cm⁻¹)Expected FT-Raman (cm⁻¹)
C-H stretch (Aromatic)Stretching of C-H bonds on the ring3100 - 3000Strong
C-H stretch (Methyl)Asymmetric/Symmetric stretching of CH₃2980 - 2870Medium
NO₂ asymm. stretchAsymmetric stretch of the nitro group~1550 (Very Strong)Weak
NO₂ symm. stretchSymmetric stretch of the nitro group~1350 (Very Strong)Medium
C=C stretch (Aromatic)Stretching of the benzene ring framework1600 - 1450Strong
C-Cl stretchStretching of the Carbon-Chlorine bonds800 - 600Strong
C-N stretchStretching of the C-NO₂ bond~1100Medium

Electronic Properties and Chemical Reactivity

The electronic nature of a molecule governs its reactivity. DFT provides several key descriptors to predict this behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.[13]

  • HOMO : Represents the electron-donating capability. A higher HOMO energy indicates a better electron donor.

  • LUMO : Represents the electron-accepting capability. A lower LUMO energy indicates a better electron acceptor.[14]

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7][15] This intramolecular charge transfer is a key factor in determining NLO properties.[16]

cluster_FMO Frontier Molecular Orbitals cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor E_LUMO Energy E_HOMO E_LUMO->E_HOMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: The HOMO-LUMO energy gap determines molecular reactivity.

Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential) : Indicate electron-rich areas, typically around electronegative atoms like oxygen and chlorine. These are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, typically around hydrogen atoms. These are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential) : Indicate areas of neutral or nonpolar character, such as the carbon framework of the benzene ring.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.[13]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic nature of a molecule.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, can exhibit NLO properties.[16] These properties are calculated to assess the material's potential in optoelectronic applications.

NLO ParameterSymbolInterpretation
Dipole MomentμMeasures the overall polarity of the molecule.
Mean Polarizability⟨α⟩The ease with which the electron cloud is distorted by an external electric field.
First-Order Hyperpolarizabilityβ₀The primary determinant of second-order NLO activity. A large β₀ value is desirable for NLO materials.

Conclusion

The theoretical framework detailed in this guide provides a powerful, predictive, and cost-effective strategy for characterizing this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable data on its geometry, vibrational spectra, and electronic properties. The analysis of frontier molecular orbitals, MESP, and global reactivity descriptors offers a profound understanding of the molecule's stability and reactive sites. This in-silico approach not only complements experimental findings but also accelerates the rational design of novel compounds for applications in medicinal chemistry and materials science.

References

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  • This compound, 95%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.it/shop/products/1-3-dichloro-2-methyl-5-nitrobenzene-95-thermo-scientific/10496662]
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  • 1,3-Dichloro-2-methyl-5-nitro-benzene | CAS 7149-69-1. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-3-dichloro-2-methyl-5-nitro-benzene-7149-69-1]
  • 7149-69-1, this compound Formula. ECHEMI. [URL: https://www.echemi.com/products/7149-69-1.html]
  • HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. ResearchGate. [URL: https://www.researchgate.net/figure/HOMO-and-LUMO-energy-levels-of-the-molecular-orbitals-considered-for-the-nitro_fig5_376326127]
  • Sancassan, F., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. International Journal of Molecular Sciences, 22(24), 13460. [URL: https://www.mdpi.com/1422-0067/22/24/13460]
  • Shao, C. L., et al. (2008). 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, E64, o731. [URL: https://www.researchgate.net/publication/51083431_13-Bis(chloromethyl)-2-methyl-5-nitrobenzene]
  • A DFT analysis of the vibrational spectra of nitrobenzene. ResearchGate. [URL: https://www.researchgate.
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  • Vibrational spectroscopy investigation and HOMO, LUMO analysis using DFT (B3LYP) on the structure of 1,3-dichloro 5-nitrobenzene. ResearchGate. [URL: https://www.researchgate.net/publication/51448839_Vibrational_spectroscopy_investigation_and_HOMO_LUMO_analysis_using_DFT_B3LYP_on_the_structure_of_13-dichloro_5-nitrobenzene]
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1,3-Dichloro-2-methyl-5-nitrobenzene safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1,3-Dichloro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No: 7149-69-1). As a chlorinated nitroaromatic compound, its unique chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety measures. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in chemical principles to ensure a self-validating system of laboratory safety.

Core Hazard Profile and Chemical Identity

Key Chemical and Physical Properties

PropertyValueSource
CAS Number 7149-69-1[6]
Molecular Formula C₇H₅Cl₂NO₂[4][8]
Molecular Weight 206.03 g/mol [4][8]
Appearance Light yellow to orange-brown solid/crystals[1][2][3]
Melting Point 62°C - 64.5°C[1][6]
Solubility Insoluble in water[1][9]
Boiling Point Data not readily available[6]
Vapor Pressure Data not readily available[6]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective management of this compound hinges on the principle of the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize hazard exposure, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

Hierarchy_of_Controls cluster_main Risk Mitigation for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Requires Process Evaluation) Elimination->Substitution Engineering Engineering Controls (Most Effective) Substitution->Engineering Administrative Administrative Controls Engineering->Administrative Reduces reliance on worker behavior PPE Personal Protective Equipment (PPE) (Essential Final Barrier) Administrative->PPE Reinforces safe practices

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard. Given that this compound is a solid that can form dust, containment is key.[1]

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.[4] This prevents the inhalation of any fine particulates or potential vapors.

  • Safety Equipment: Laboratories must be equipped with an easily accessible eyewash station and a safety shower.[6] This is a non-negotiable requirement due to the compound's classification as a serious eye irritant.[4][5]

Administrative Controls: Standard Operating Procedures (SOPs)

Administrative controls are the work practices that reduce the probability of exposure.

  • Restricted Access: Designate specific areas within the laboratory for the storage and handling of this compound.

  • Safe Handling Practices: Avoid actions that can generate dust, such as crushing or vigorous scraping.[2] When transferring the solid, use spatulas and weighing papers carefully. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Waste Management: All waste containing this compound must be treated as hazardous. Segregate it into clearly labeled, sealed containers for disposal according to institutional and local regulations.[9][10]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is required for all personnel handling this chemical, even when engineering controls are in place.[4] The selection of PPE must be deliberate and based on the specific tasks being performed.[11]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves (e.g., conforming to EN 374 standard).[9] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

    • Lab Coat: A long-sleeved laboratory coat is required to protect street clothes and skin.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large-scale spill cleanup where dust concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[6][12]

Step-by-Step Emergency Protocols

A rapid and correct response to an exposure or spill is critical to mitigating harm. All laboratory personnel must be trained on these procedures.

Protocol for Personal Exposure

Exposure_Response_Workflow Start Exposure Event Route Identify Exposure Route Start->Route Skin Skin Contact - Remove contaminated clothing - Flush with water for 15 min Route->Skin Skin Eye Eye Contact - Immediately flush with eyewash for at least 15 minutes Route->Eye Eye Inhalation Inhalation - Move to fresh air immediately Route->Inhalation Inhalation Ingestion Ingestion - Rinse mouth with water - Do NOT induce vomiting Route->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Workflow for responding to personal exposure events.

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[6] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.

Protocol for Spill Management
  • Evacuate and Secure: Alert others in the area. Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood sash should be kept low). Remove all sources of ignition.[5]

  • Don Appropriate PPE: Before attempting cleanup, don the required PPE, including respiratory protection if the spill is large or generates significant dust.

  • Containment and Cleanup: For a small, solid spill, carefully sweep or vacuum the material.[6] To minimize dust, it may be appropriate to first moisten the material with a suitable inert liquid if compatible.[1][2] Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontamination: Thoroughly clean the spill area with soap and water.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Storage and Chemical Compatibility

The stability of this compound relies on proper storage conditions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[6][13] The container must be kept tightly closed to prevent contamination.[4]

  • Incompatibilities: This compound must be stored separately from strong oxidizing agents and strong bases.[1][2][3] Contact with these substances can lead to vigorous, exothermic reactions.

  • Hazardous Decomposition: Upon thermal decomposition, this compound can release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[2][6] Therefore, it should be protected from high heat and fire.

Conclusion

While this compound is a valuable intermediate in research and development, its potential hazards demand a culture of safety and meticulous handling. By understanding the chemical principles behind its reactivity and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls to emergency preparedness—researchers can effectively mitigate risks. The absence of comprehensive toxicological data should not lead to complacency but rather reinforce the need for stringent adherence to these precautionary measures.

References

  • Chemsrc. this compound Safety Data Sheet. [Online] Available at: [Link]

  • International Labour Organization. International Chemical Safety Cards (ICSC): 1,3-DICHLORO-5-NITROBENZENE. [Online] Available at: [Link]

  • International Labour Organization & World Health Organization. ICSC 0255: 1,3-DICHLORO-5-NITROBENZENE. [Online] Available at: [Link]

  • PubChem. 1,3-Dichloro-2-fluoro-5-nitrobenzene. [Online] Available at: [Link]

  • Inchem.org. ICSC 0255: 1,3-DICHLORO-5-NITROBENZENE. [Online] Available at: [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Online] Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Evaluation statement: Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene). [Online] Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,5-Dichloronitrobenzene, 99%. [Online] Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. [Online] Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene (Chapter 3). [Online] Available at: [Link]

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material safety data sheet for 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1,3-Dichloro-2-methyl-5-nitrobenzene

This document provides a comprehensive safety and handling guide for this compound (CAS No. 7149-69-1), specifically tailored for professionals in research and drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes core safety data with practical, field-proven insights, emphasizing the causality behind safety protocols to empower researchers to work confidently and securely.

Introduction: Understanding the Compound

This compound is a chlorinated, nitrated aromatic compound.[1] Such molecules are common intermediates in organic synthesis, valued for their reactivity and utility in building more complex molecular architectures for pharmaceutical and agrochemical applications.[2] However, the functional groups that make it useful—the chloro, nitro, and methyl groups on a benzene ring—also dictate its toxicological and safety profile. A deep understanding of its properties is the first step toward risk mitigation.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is critical for ensuring that safety protocols are applied to the correct substance. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • CAS Number: 7149-69-1[3][4][5]

  • Molecular Formula: C₇H₅Cl₂NO₂[4][5][6]

  • Synonyms: 2,6-Dichloro-4-nitrotoluene[4]

The physical state and properties of a chemical dictate how it will behave in a laboratory environment, influencing its potential for dispersal and the appropriate methods for handling and containment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 206.03 g/mol [4][5][6]
Appearance Pale yellow solid/crystals[3]
Melting Point 62 - 65 °C[3]
Boiling Point ~279.6 °C at 760 mmHg[3]
Density ~1.5 g/cm³[3]
Solubility Practically insoluble in water[7]
Flash Point ~122.9 °C[3]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent Nodes Cl1 [label="Cl"]; CH3 [label="H3C"]; Cl2 [label="Cl"]; NO2 [label="O2N"];

// Position the nodes for the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position the substituent nodes Cl1 [pos="0,2.4!"]; CH3 [pos="-2.08,1.2!"]; Cl2 [pos="-2.08,-1.2!"]; NO2 [pos="2.08,-1.2!"];

// Benzene Ring Edges (double bonds implied) C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituent Edges C1 -- Cl1; C2 -- CH3; C3 -- Cl2; C5 -- NO2; }

Caption: Chemical Structure of this compound.

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as an irritant and may be harmful through multiple exposure routes.[3] The primary hazards identified under the Globally Harmonized System (GHS) are skin and eye irritation.[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • Signal Word: Warning.[6]

Routes of Exposure and Potential Health Effects:

  • Inhalation: Inhaling the dust can cause respiratory tract irritation.[3] Due to its solid nature, the primary inhalation risk occurs when handling the powder. A nuisance concentration of airborne particles can be reached quickly if the material is dispersed.[8][9]

  • Skin Contact: Causes skin irritation.[3][6] The chlorinated aromatic structure suggests lipophilicity, which may facilitate absorption through the skin, potentially leading to systemic effects if exposure is significant.[3]

  • Eye Contact: Causes serious eye irritation upon contact with dust or particles.[6]

  • Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[3]

Expert Insight on Toxicological Data: A critical point for researchers is the absence of comprehensive toxicological data. There is no available LD50/LC50 data, and the compound is not listed as a carcinogen by ACGIH, IARC, or NTP.[3] This lack of data does not imply safety. Instead, it necessitates a more cautious approach. The presence of a nitrobenzene substructure is a toxicological flag; nitrobenzene and related compounds are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[10][11][12] While this specific effect is not documented for this compound, the structural similarity warrants treating the compound with a high degree of caution, assuming it may have similar systemic toxicities until proven otherwise.

Routes_of_Exposure cluster_source Source: Solid Compound cluster_routes Routes of Exposure cluster_targets Primary Target Organs Compound This compound (Powder/Dust) Inhalation Inhalation Compound->Inhalation Dispersion Dermal Skin/Eye Contact Compound->Dermal Direct Contact Ingestion Ingestion Compound->Ingestion Contamination Lungs Respiratory System (Irritation) Inhalation->Lungs Skin Skin (Irritation) Dermal->Skin Eyes Eyes (Serious Irritation) Dermal->Eyes GI Digestive Tract (Irritation) Ingestion->GI

Caption: Primary routes of exposure and immediate target organs.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure through engineering controls, administrative practices, and personal protective equipment (PPE).

3.1 Engineering Controls: The First Line of Defense

The principle here is to contain the hazard at its source.

  • Ventilation: All handling of this solid compound should occur in a well-ventilated area. For weighing and transferring, a chemical fume hood or a ventilated balance enclosure is mandatory to keep airborne concentrations low.[3][6]

  • Safety Equipment: Laboratories must be equipped with an easily accessible eyewash station and a safety shower.[3]

3.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting the user from residual exposure.

  • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards are required.[6][13]

  • Skin Protection:

    • Gloves: Wear appropriate chemically resistant gloves (e.g., nitrile) to prevent skin contact.[6][7] Always inspect gloves for tears or holes before use and change them frequently, especially if contact occurs.

    • Clothing: A lab coat or long-sleeved clothing is mandatory.[6] For tasks with a higher risk of spillage, consider chemically resistant aprons or coveralls.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is necessary.[3][6]

3.3 Safe Handling and Storage Protocol

  • Preparation: Before handling, review this guide and the specific experimental protocol. Ensure all necessary PPE is available and in good condition. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all transfers of the solid material within a chemical fume hood or ventilated enclosure to prevent dust inhalation. Use tools (spatulas, weigh boats) that minimize dust generation.

  • Handling: Avoid all direct contact. Do not breathe dust, vapor, or gas.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Storage: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[3][6] It must be stored separately from incompatible materials such as strong oxidizing agents and reducing agents.[3]

  • Disposal: Dispose of waste material in a manner consistent with federal, state, and local regulations.[3] Waste should be collected in a clearly labeled, sealed container.

Section 4: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

4.1 First Aid Measures

The goal of first aid is to decontaminate and seek immediate medical help. Treatment should be symptomatic and supportive.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3][14]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][14]

4.2 Accidental Release Measures (Spills)

Spill_Response_Workflow start Spill Detected assess Assess Situation start->assess evacuate Alert Others & Evacuate Area (If major spill) assess->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe No evacuate->ppe contain Contain the Spill (Prevent spreading) ppe->contain cleanup cleanup contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose end Incident Reported dispose->end

Caption: Step-by-step workflow for responding to an accidental spill.

Spill Cleanup Protocol:

  • Evacuate: Ensure non-essential personnel leave the immediate area.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Wear PPE: At a minimum, wear double gloves, safety goggles, a lab coat, and a particulate respirator.

  • Containment: Prevent the powder from spreading.

  • Cleanup: Carefully sweep or vacuum the solid material. Avoid actions that create dust. Place the collected material into a suitable, sealed, and labeled container for disposal.[3]

  • Decontamination: Clean the spill area with soap and water once the material is removed.

Section 5: Fire and Explosion Hazard Data

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][14]

  • Firefighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent).[3]

  • Hazardous Decomposition Products: Combustion may produce toxic and corrosive fumes, including hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and carbon dioxide.[3] The release of these gases is a significant hazard during a fire.

Conclusion

This compound is a valuable chemical intermediate that demands careful and informed handling. Its primary known hazards are irritation to the skin, eyes, and respiratory system. However, the significant lack of comprehensive toxicological data requires that researchers treat this compound with a high level of caution, assuming the potential for greater systemic toxicity. Adherence to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is essential for ensuring a safe laboratory environment. Always prioritize risk assessment and proactive safety measures when working with this and any other chemical.

References

  • Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved January 11, 2026, from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved January 11, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. Retrieved January 11, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloronitrobenzene, 99%. Retrieved January 11, 2026, from [Link]

  • GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview. Retrieved January 11, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved January 11, 2026, from [Link]

Sources

Unveiling the Shadows: A Technical Guide to the Potential Hazards of 1,3-Dichloro-2-methyl-5-nitrobenzene Exposure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-2-methyl-5-nitrobenzene, a halogenated nitroaromatic compound, presents a significant toxicological profile of concern for researchers and professionals in the chemical and pharmaceutical industries. While comprehensive toxicological data for this specific isomer are not extensively available, a critical evaluation of structurally related dichloronitrobenzenes and other nitroaromatic compounds provides a strong basis for inferring its potential hazards. This guide synthesizes the available information to offer an in-depth analysis of its physicochemical properties, likely metabolic pathways, and the potential for systemic toxicity, genotoxicity, and carcinogenicity. Standardized experimental protocols for assessing these risks are detailed, providing a framework for the safe handling and evaluation of this and similar chemical entities.

Introduction: The Toxicological Landscape of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a class of chemicals widely utilized as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their utility, however, is often shadowed by significant health and environmental concerns. The presence of both nitro and chloro-substituents on a benzene ring can confer substantial biological activity, often leading to toxic effects. This compound (CAS No. 7149-69-1), also known as 2,6-dichloro-4-nitrotoluene, falls squarely within this category. Due to a paucity of specific toxicological studies on this particular isomer, this guide will leverage data from closely related compounds to provide a robust, albeit inferred, hazard assessment. This approach is critical for informing risk assessment and ensuring the implementation of appropriate safety measures in a research and development setting.

Physicochemical Properties and Routes of Exposure

Understanding the physical and chemical characteristics of a compound is fundamental to predicting its behavior in biological systems and the environment.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [2]
Appearance Pale yellow solid[3]
Melting Point 62-65 °C[3]
Solubility Insoluble in water[3]
Synonyms 2,6-dichloro-4-nitrotoluene[3]

The primary routes of occupational exposure to this compound are inhalation of dust particles and dermal contact.[3] Ingestion is a less common but potentially significant route of accidental exposure. Its solid nature at room temperature suggests that aerosolization during handling could lead to respiratory exposure. The lipophilic character, inferred from its insolubility in water, suggests a potential for dermal absorption.

Inferred Metabolic Activation and Mechanisms of Toxicity

The toxicity of many nitroaromatic compounds is intrinsically linked to their metabolic activation. The primary pathway involves the reduction of the nitro group, a process that can be catalyzed by various enzymes, including nitroreductases present in both mammalian tissues and gut microflora.

A generalized metabolic pathway for dichloronitrobenzenes, which can be inferred for this compound, is depicted below.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Systemic Effects Nitroaromatic Nitroaromatic Nitroso Nitroso Nitroaromatic->Nitroso Nitroreductase (e.g., P450 reductase) Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine Nitroreductase Amine Amine Hydroxylamine->Amine DNA_Adducts DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adducts Electrophilic Attack Methemoglobinemia Methemoglobinemia Hydroxylamine->Methemoglobinemia Oxidation of Hemoglobin Conjugates Conjugates Amine->Conjugates Conjugation (e.g., Glucuronidation, Sulfation)

Caption: Inferred Metabolic Pathway of Dichloronitrobenzenes.

The reduction of the nitro group to nitroso and hydroxylamine intermediates is a critical activation step.[4] These reactive intermediates can covalently bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts and subsequent genotoxic effects. Furthermore, the hydroxylamine metabolite can induce oxidative stress and is implicated in the development of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity.[4] Symptoms of methemoglobinemia include cyanosis, headache, dizziness, and in severe cases, can be life-threatening.[4]

Potential Health Hazards

Based on data from analogous compounds, exposure to this compound is likely to pose the following health risks:

Acute Toxicity

Acute exposure is expected to cause irritation to the skin, eyes, and respiratory system.[3] Inhalation may lead to respiratory tract irritation, while dermal contact can cause skin irritation.[3] Ingestion may result in irritation of the digestive tract.[3] Systemically, acute exposure to high concentrations of similar nitroaromatic compounds can lead to methemoglobinemia.[4]

Sub-chronic and Chronic Toxicity

Repeated or prolonged exposure to dichloronitrobenzenes has been shown to affect various organ systems in animal studies. A 28-day oral study on 2,5-dichloronitrobenzene in rats revealed adverse effects on the liver (increased weight, elevated bilirubin), stomach, and testes (necrosis of germ epithelium, azoospermia) at higher doses.[5] The No-Observed-Adverse-Effect Level (NOAEL) in this study was determined to be 10 mg/kg/day.[5]

Genotoxicity and Carcinogenicity

There is no specific carcinogenicity data for this compound, and it is not listed by IARC, NTP, or ACGIH.[3] However, many nitroaromatic compounds are known to be mutagenic and carcinogenic. For instance, 2,5-dichloronitrobenzene has demonstrated genotoxic effects in the Ames test and in in-vitro chromosomal aberration tests.[5] The carcinogenic potential of nitroaromatic compounds is often linked to the formation of DNA adducts by their reactive metabolites.

Experimental Protocols for Hazard Assessment

A battery of standardized tests is essential to definitively characterize the toxicological profile of this compound. The following experimental workflows, based on OECD guidelines, are recommended.

Experimental_Workflow cluster_0 Tier 1: Acute & Genotoxicity Screening cluster_1 Tier 2: Sub-chronic & Mechanistic Studies cluster_2 Tier 3: Chronic Toxicity & Carcinogenicity Test_Substance This compound Acute_Oral Acute Oral Toxicity (OECD 423) Test_Substance->Acute_Oral Ames_Test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Test_Substance->Ames_Test Chromosomal_Aberration In Vitro Chromosomal Aberration Test (OECD 473) Test_Substance->Chromosomal_Aberration Subchronic_Dermal 90-Day Dermal Toxicity Study (OECD 411) Acute_Oral->Subchronic_Dermal Dose selection Ames_Test->Subchronic_Dermal If positive Chromosomal_Aberration->Subchronic_Dermal If positive Metabolism_Study Metabolism and Toxicokinetic Study Subchronic_Dermal->Metabolism_Study Carcinogenicity_Bioassay Chronic Toxicity/Carcinogenicity Bioassay (Rodent) Subchronic_Dermal->Carcinogenicity_Bioassay If warranted by findings

Caption: Recommended Tiered Toxicity Testing Workflow.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
  • Principle: This method determines the acute oral toxicity of a substance by administering it to a small number of animals in a stepwise procedure.

  • Procedure:

    • Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Administer the substance by gavage to a group of three fasted female rats.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the next step: if mortality occurs, the dose for the next step is lowered; if no mortality occurs, the dose is increased.

    • The procedure is stopped when a dose that causes mortality or no effects is identified, allowing for classification of the substance.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471
  • Principle: This in-vitro assay assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Procedure:

    • Prepare a range of concentrations of the test substance.

    • In the presence and absence of a metabolic activation system (S9 fraction from rat liver), mix the test substance with the bacterial tester strains.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473
  • Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Procedure:

    • Treat cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) with various concentrations of the test substance, both with and without metabolic activation (S9).

    • Incubate the cells for an appropriate period.

    • Add a metaphase-arresting agent (e.g., colcemid).

    • Harvest the cells, prepare chromosome spreads on microscope slides, and stain.

    • Analyze the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates clastogenic potential.

Environmental Fate and Ecotoxicity

While specific data for this compound is limited, dichloronitrobenzenes are generally considered to be of environmental concern. They are not readily biodegradable and have the potential for bioaccumulation in aquatic organisms.[5] They can be toxic to aquatic life, with effects observed in fish, daphnids, and algae.[5][6] Therefore, release of this compound into the environment should be strictly avoided.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is paramount when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used.[3]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

    • Inhalation: Move the person to fresh air.[3]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

While a complete toxicological profile for this compound is yet to be established, the available data on structurally similar compounds strongly suggest a significant potential for toxicity. Researchers and drug development professionals must treat this compound with a high degree of caution, assuming it to be an irritant, a potential genotoxin, and systemically toxic upon exposure. The implementation of robust engineering controls, appropriate personal protective equipment, and adherence to safe handling practices are essential to mitigate the risks associated with its use. Further toxicological evaluation, following standardized protocols such as those outlined in this guide, is crucial for a definitive characterization of its hazard profile and for ensuring the safety of all personnel involved in its handling and application.

References

  • Chemsrc. This compound | CAS#:7149-69-1. [Link]

  • OECD SIDS. BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. [Link]

  • Inchem.org. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

  • DC Fine Chemicals. Safety Data Sheet: 2,6-Dichlorotoluene. [Link]

  • GOV.UK. Nitrobenzene: toxicological overview. [Link]

  • NJ Department of Health. HAZARD SUMMARY: Nitrotoluenes. [Link]

  • Thermo Fisher Scientific. This compound, 95%. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Wikipedia. 1,3-Dichloro-2-nitrobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and the broader chemical sciences, the integrity of starting materials is paramount. 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1), a substituted nitrotoluene, serves as a critical building block in the synthesis of a variety of complex organic molecules. Its utility is primarily derived from the orchestrated reactivity of its functional groups: the electron-withdrawing nitro group and the two chlorine atoms on the aromatic ring. This guide provides an in-depth technical overview for scientists working with this compound, from sourcing and quality control to safe handling and synthetic considerations.

Section 1: Sourcing and Supplier Evaluation

The procurement of high-purity this compound is the foundational step for any successful research campaign. A reliable supplier ensures consistency between batches, minimizing variability in experimental outcomes. Several reputable suppliers offer this compound for research purposes. Below is a comparative analysis of some key suppliers.

SupplierPurityAvailable QuantitiesTypical Lead TimeCertificate of Analysis
Thermo Scientific ≥ 95%[1]1g, 5g1-3 business daysAvailable
Santa Cruz Biotechnology Research GradeInquire1-3 business daysAvailable upon request[2]
Simson Pharma Limited High PurityCustom SynthesisVaries (Custom)Provided with every compound
Chemsrc Varies by listingmg to kg scaleVaries by supplierAvailable from most suppliers
ChemicalBook ≥ 99% (listed)[3]g to kg scaleVaries by supplierAvailable from most suppliers

Lead times are estimates and can vary based on stock availability and destination. It is always recommended to confirm directly with the supplier.[4][5][6]

Section 2: Quality Control and Verification of Starting Material

Upon receipt of this compound, it is imperative to verify its identity and purity. This self-validating step is crucial for the reproducibility of synthetic procedures. The following is a recommended workflow for the quality control of this compound.

QC_Workflow cluster_0 Receiving and Documentation cluster_1 Analytical Verification cluster_2 Decision receive Receive Compound document Document CoA and SDS receive->document visual_inspect Visual Inspection document->visual_inspect nmr 1H NMR Spectroscopy visual_inspect->nmr Proceed if visually acceptable gcms GC-MS Analysis nmr->gcms mp Melting Point Determination gcms->mp approve Approve for Use mp->approve If all data conforms to standards reject Reject and Contact Supplier mp->reject If data deviates from standards

Caption: Quality Control Workflow for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

As a reference, the ¹H NMR spectrum of the related compound 3,5-Dichloronitrobenzene shows aromatic protons in the region of 7.5-8.0 ppm.[7] The presence of the methyl group in this compound will influence the exact chemical shifts and splitting patterns of the aromatic protons.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an essential technique for assessing the purity of the compound and identifying any potential isomers or impurities. The separation of dichloronitrotoluene isomers can be challenging due to their similar boiling points.[8][9] A well-optimized GC method is crucial for accurate analysis.

Experimental Protocol: GC-MS Analysis of Dichloronitrotoluene Isomers

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A mid-polarity column, such as a Phenyl-Hexyl or a similar phase, is recommended for better separation of aromatic isomers.[10] A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.

The resulting chromatogram should ideally show a single major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 205 and 207 in a characteristic isotopic pattern for two chlorine atoms.

Section 3: Safe Handling and Storage

As a chlorinated and nitrated aromatic compound, this compound requires careful handling to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[11]

Safe_Handling cluster_0 Personal Protective Equipment (PPE) cluster_1 Engineering Controls cluster_2 Storage and Disposal cluster_3 First Aid ppe_gloves Chemical Resistant Gloves (Nitrile) ppe_goggles Safety Goggles ppe_coat Lab Coat fume_hood Work in a Fume Hood eyewash Accessible Eyewash Station safety_shower Accessible Safety Shower storage Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents). disposal Dispose of in accordance with local, state, and federal regulations. storage->disposal skin_contact Skin Contact: Wash with plenty of soap and water. eye_contact Eye Contact: Rinse cautiously with water for several minutes. inhalation Inhalation: Move to fresh air. ingestion Ingestion: Seek immediate medical attention.

Caption: Key Safety and Handling Procedures for this compound.

Hazard Summary:

  • Skin Irritant: Causes skin irritation.

  • Eye Irritant: Causes serious eye irritation.

  • Harmful if swallowed.

  • May cause respiratory irritation. [11]

Section 4: Synthetic Utility and Considerations

This compound is a versatile intermediate in organic synthesis. The nitro group can be reduced to an amine, which can then undergo a wide range of transformations such as diazotization followed by Sandmeyer reactions, or acylation to form amides. The chlorine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions, although the conditions required will depend on the nature of the nucleophile and the presence of activating groups.

Synthesis of this compound

A common laboratory-scale synthesis of this compound starts from 4-nitrotoluene.[3]

Experimental Protocol: Synthesis from 4-Nitrotoluene

This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting.

  • In a round-bottom flask equipped with a magnetic stirrer, add 4-nitrotoluene and concentrated sulfuric acid.

  • Cool the mixture in an ice bath and slowly add trichloroisocyanuric acid (TCCA) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a non-polar eluent like hexane or a mixture of hexane and ethyl acetate.

Causality and Experimental Choices:

  • Sulfuric Acid: Acts as a solvent and a catalyst, protonating the TCCA to generate the active chlorinating species.

  • Trichloroisocyanuric Acid (TCCA): A solid, easy-to-handle source of electrophilic chlorine.

  • Temperature Control: The chlorination of activated aromatic rings can be highly exothermic. Low-temperature addition of the chlorinating agent helps to control the reaction rate and minimize the formation of over-chlorinated byproducts.

  • Workup: Quenching the reaction on ice serves to dilute the strong acid and precipitate the organic product, which is insoluble in water.

Challenges in Synthesis: Isomer Control

The chlorination of substituted toluenes can often lead to the formation of a mixture of isomers.[12][13][14] The directing effects of the methyl and nitro groups in the starting material will influence the position of chlorination. In the case of 4-nitrotoluene, the methyl group is ortho-, para-directing, while the nitro group is meta-directing. The interplay of these directing effects can lead to the formation of other dichlorinated isomers. The separation of these isomers can be challenging and may require careful fractional crystallization or preparative chromatography.[15][16]

Conclusion

This compound is a valuable research chemical with significant potential in the synthesis of novel compounds for drug discovery and other applications. A thorough understanding of its sourcing, quality control, safe handling, and synthetic nuances is essential for any researcher utilizing this compound. By implementing the guidelines and protocols outlined in this guide, scientists can ensure the integrity of their starting materials and conduct their research in a safe and reproducible manner.

References

  • Chemsrc. This compound | CAS#:7149-69-1. Available from: [Link]

  • Thermo Fisher Scientific. This compound, 95%, Thermo Scientific 1 g. Available from: [Link]

  • Google Patents. Method for preparing 2,6-dichloro-4-nitrotoluene.
  • Specialty Chemicals Market. 2-Chloro-4-Nitrotoluene: A Key Intermediate for Specialty Chemical Applications. Available from: [Link]

  • Hanson, C. & Patel, A. N. Separation of o- and p-chloronitrobenzene by solvent extraction. I. Journal of Applied Chemistry. 1968;18(8):209-212.
  • Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. Available from: [Link]

  • European Patent Office. Process for separating a chlorotoluene isomer - EP 0246673 B1. Available from: [Link]

  • Google Patents. Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization.
  • Taylor & Francis Online. ISOMER-SELECTIVE SYNTHESES OF 2,6-DICHLORO-4-NITROTOLUENE AND 2,4-DIFLUOROANILINE.
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Role of 1,3-Dichloro-2-nitrobenzene. Available from: [Link]

  • Google Patents. Synthesis method of intermediate 2,6-dichlorotoluene for dicloxacillin sodium monohydrate drug.
  • Allen Digital. Write the major product of the chlorination reaction of o-nitotoulene. Available from: [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available from: [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]

  • Google Patents. Side chain chlorination products of meta nitrotoluene and process of making the same.
  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. 2021;26(11):3298.
  • ResearchGate. Study on liquid-phase chlorination 2-chloro-6-nitrotoluene. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

  • PureSynth. PureSynth: Your Trusted Partner in Fine Chemical Supply. Available from: [Link]

  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Przemysł Chemiczny. 2021;100(7):103-107.
  • ResearchGate. Chemical supply chain coordination based on technology level and lead-time considerations. Available from: [Link]

  • Google Patents. Process for separating a chlorotoluene isomer.
  • APQC. Average supplier lead time in days on purchased materials. Available from: [Link]

  • National Center for Biotechnology Information. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. 2021;26(11):3298.
  • National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel). 2022;15(6):703.
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Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-tested protocol for the laboratory-scale synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1), a valuable intermediate in the development of pharmaceuticals and specialized organic chemicals[1]. The described methodology is a multi-step process commencing with the chlorination of 4-nitrotoluene, followed by a reductive dechlorination/rearrangement, and concluding with chromatographic purification. This guide emphasizes the rationale behind procedural choices, stringent safety measures, and analytical validation to ensure both a high-yield, high-purity outcome and operator safety.

Introduction and Scientific Rationale

This compound is a substituted aromatic compound whose structural complexity makes it a key building block in organic synthesis. The strategic placement of chloro, methyl, and nitro groups on the benzene ring offers multiple sites for further functionalization.

The synthetic strategy outlined herein begins with 4-nitrotoluene. The primary challenge is the controlled, regioselective introduction of two chlorine atoms. The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic substitution. The methyl group (-CH₃) is an activating, ortho, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. In 4-nitrotoluene, the positions ortho to the methyl group (positions 2 and 6) are activated, making them susceptible to electrophilic attack. The procedure leverages this by first performing an exhaustive chlorination, which may lead to a mixture of chlorinated products[2]. A subsequent reductive step is employed to selectively remove specific chlorine atoms, yielding the desired 2,6-dichloro isomer, which corresponds to the target molecule this compound[2][3].

Key Physicochemical & Structural Data
PropertyValueSource(s)
CAS Number 7149-69-1[4][5][6][7]
Molecular Formula C₇H₅Cl₂NO₂[6][7]
Molecular Weight 206.02 g/mol [6]
Appearance Pale yellow to light yellow solid[4][5]
Melting Point 62-65 °C[3][5]
SMILES CC1=C(Cl)C=C(C=C1Cl)=O[6]

Comprehensive Safety & Handling (EHS)

Safe execution of this protocol is paramount. All operations must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous materials.

  • Hazard Identification :

    • Reactants : Concentrated sulfuric acid is severely corrosive. Trichloroisocyanuric acid is a strong oxidizing agent. 4-Nitrotoluene is toxic. Organic solvents (ether, toluene, hexane) are flammable and volatile.

    • Product : this compound is irritating to the eyes, respiratory system, and skin. It may be harmful if inhaled, swallowed, or absorbed through the skin[5].

    • Byproducts : Hazardous decomposition products upon heating may include hydrogen chloride, nitrogen oxides, and carbon monoxide[5][8].

  • Personal Protective Equipment (PPE) :

    • Eyes : Chemical safety goggles are mandatory.

    • Skin : Wear appropriate chemically resistant gloves (e.g., nitrile) and a full-length lab coat[5][8].

    • Respiratory : If there is a risk of dust or vapor inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[5][8].

  • Engineering Controls :

    • An eyewash station and safety shower must be readily accessible[5].

    • All steps must be performed in a well-ventilated chemical fume hood[8].

  • Spill & Waste Management :

    • In case of a spill, sweep up solid material, preventing dust formation, and place it into a suitable, labeled container for disposal[5][8].

    • Dispose of all chemical waste in accordance with federal, state, and local regulations[5]. Do not release into the environment[8].

Experimental Workflow Diagram

The overall process is summarized in the following workflow diagram.

G cluster_0 Part A: Polychlorination cluster_1 Part B: Reductive Dechlorination cluster_2 Part C: Purification & Analysis Start 4-Nitrotoluene + Trichloroisocyanuric Acid + H₂SO₄ Reaction1 Stir at 60°C for 20h Start->Reaction1 Quench Pour into Ice Water Reaction1->Quench FilterExtract Filter through Celite Extract with Ether Quench->FilterExtract DryConcentrate1 Dry & Concentrate to yield Crude Intermediate FilterExtract->DryConcentrate1 Crude Crude Intermediate + Copper Powder + Chlorobenzene DryConcentrate1->Crude Transfer to Part B Reaction2 Add Acetic Acid Reflux for 20h Crude->Reaction2 Filter2 Cool & Filter Wash with Toluene Reaction2->Filter2 WashDryConcentrate Wash Filtrate Dry & Concentrate Filter2->WashDryConcentrate Purify Silica Gel Column Chromatography (Eluent: Hexane) WashDryConcentrate->Purify Transfer to Part C FinalProduct This compound Purify->FinalProduct

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and is designed for a ~4.5 g yield[3][4].

Required Materials and Reagents
  • 4-Nitrotoluene (≥99%)

  • Trichloroisocyanuric acid (TCCA, ≥98%)

  • Sulfuric acid (H₂SO₄, concentrated, 98%)

  • Copper powder (Cu, fine)

  • Chlorobenzene (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether (anhydrous)

  • Toluene (anhydrous)

  • Hexane (ACS grade, for chromatography)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Celite® (Diatomaceous earth)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Ice (from deionized water)

Required Equipment
  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Synthesis of the Polychlorinated Intermediate [3][4]

  • Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and thermometer, add 25 mL of concentrated sulfuric acid.

  • Addition of Reactants: To the sulfuric acid, carefully add 4.15 g (30.3 mmol) of 4-nitrotoluene and 7.00 g (30.1 mmol) of trichloroisocyanuric acid.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 20 hours. The reaction is exothermic initially; monitor the temperature carefully.

  • Work-up: After 20 hours, cool the reaction mixture to room temperature (25 °C). In a separate large beaker, prepare 100 mL of ice water.

  • Quenching: Slowly and carefully pour the reaction mixture into the ice water with constant stirring. This step is highly exothermic and should be performed cautiously in the fume hood.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite® (approx. 20 g). Wash the Celite pad with 50 mL of diethyl ether.

  • Transfer the filtrate to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

  • Combine all organic layers. Wash the combined extracts twice with 30 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (approx. 20 g). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude polychlorinated intermediate as a yellow solid.

Part B: Reductive Dechlorination to Final Product [3][4]

  • Setup: Transfer the crude solid from Part A to a suitable flask. Add 6.05 g (95.2 mmol) of copper powder and 7 mL of chlorobenzene. Stir the mixture at room temperature for 5 minutes.

  • Reaction: Add 4.9 mL of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the reaction to reflux. Maintain reflux for 20 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash the pad with 30 mL of toluene.

  • Washing and Concentration: Transfer the filtrate to a separatory funnel and wash it three times with 15 mL portions of brine. Dry the organic layer over anhydrous sodium sulfate (approx. 5 g).

  • Concentrate the dried solution under reduced pressure to yield the crude final product.

Part C: Purification via Column Chromatography [4]

  • Column Preparation: Prepare a silica gel column using hexane as the mobile phase.

  • Loading: Dissolve the crude product from Part B in a minimal amount of toluene or dichloromethane and load it onto the column.

  • Elution: Elute the column with hexane. The target compound, this compound, is typically a light yellow solid.

  • Isolation: Collect the fractions containing the product (monitor by TLC if necessary) and combine them. Evaporate the solvent under reduced pressure to yield the purified product.

  • Final Analysis: A typical yield is around 4.47 g (73% over two steps). Determine the melting point and acquire spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS) to confirm identity and purity.

References

  • This compound | CAS#:7149-69-1. Chemsrc. [Link]

  • ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. International Labour Organization. [Link]

  • This compound | CAS 7149-69-1. Matrix Fine Chemicals. [Link]

  • 2,6-dichloronitrobenzene. Organic Syntheses Procedure. [Link]

  • 1,3-Dichloro-2-nitrobenzene. Wikipedia. [Link]

  • Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • Method for preparing 2,6-dichloro-4-nitrotoluene.
  • nitration of benzene and methylbenzene. Chemguide. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Process for the preparation of 2,3-dichloro-nitrobenzene.
  • Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. [Link]

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Application Note: High-Purity Isolation of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dichloro-2-methyl-5-nitrobenzene is a key substituted nitroaromatic compound often utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Synthetic routes, such as the direct chlorination of 4-nitrotoluene, frequently yield a crude product contaminated with regioisomers, unreacted starting materials, and other byproducts[1]. The presence of these impurities can significantly hinder downstream reaction yields and introduce unwanted side products. Therefore, robust and efficient purification is a critical step to ensure the integrity of subsequent synthetic transformations.

This document provides detailed application notes and step-by-step protocols for the purification of this compound, designed for researchers, chemists, and drug development professionals. We will explore two primary, field-proven techniques: Recrystallization for bulk purification and Silica Gel Column Chromatography for achieving the highest levels of purity.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 7149-69-1[1]
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol [2][3]
Appearance Light yellow solid[1]
Solubility Insoluble in water; Soluble in organic solvents like ether, toluene.[1][4]
Health and Safety Precautions

Handling this compound requires strict adherence to safety protocols due to its potential hazards.

  • Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319)[5].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[5][2].

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[2]. Avoid generating dust.

  • Incompatibilities: The substance reacts with strong bases and strong oxidizing agents[2][4]. Upon thermal decomposition, it can release toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides[4].

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes[5][2]. Seek medical attention if irritation persists.

Purification Strategy: A Decision Framework

The choice of purification technique depends on the initial purity of the crude material, the scale of the purification, and the final purity required. Recrystallization is often the method of choice for removing significant quantities of impurities from a solid product, while column chromatography provides superior separation for removing closely related isomers and trace impurities.

Purification_Decision Start Crude 1,3-Dichloro-2-methyl- 5-nitrobenzene Purity_Assessment Assess Purity & Impurity Profile (TLC, ¹H NMR, GC-MS) Start->Purity_Assessment Recrystallization Protocol 1: Recrystallization Purity_Assessment->Recrystallization Target Purity: >95% Scale: >5g Impurities have different solubility Chromatography Protocol 2: Column Chromatography Purity_Assessment->Chromatography Target Purity: >99% Scale: <10g Isomeric or trace impurities Verification Verify Purity (Melting Point, Spectroscopy) Recrystallization->Verification Chromatography->Verification

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Purification by Recrystallization

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the target compound's solubility decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor[6].

Step 1: Solvent Selection

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the dichlorinated nitroaromatic structure, the compound is of moderate polarity.

Screening Solvents:

  • Single Solvents: Test alcohols (ethanol, methanol, isopropanol) and hydrocarbon solvents (hexane, heptane).

  • Two-Solvent System: If no single solvent is ideal, use a miscible pair where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Common pairs include Ethanol/Water or Toluene/Hexane.

Screening Procedure:

  • Place ~20-30 mg of crude material in a test tube.

  • Add the chosen solvent dropwise at room temperature until the solid is just covered. Observe solubility.

  • If insoluble, heat the mixture gently. If the solid dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Step 2: Detailed Recrystallization Protocol
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen recrystallization solvent (e.g., ethanol) to just below its boiling point.

  • Minimum Solvent: Add the hot solvent to the flask containing the crude solid in small portions, swirling after each addition, until the solid just dissolves. Adding excess solvent will reduce the final yield[6].

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals[6]. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or air-dry them on a watch glass until a constant weight is achieved.

Protocol 2: High-Purity Purification by Silica Gel Column Chromatography

Principle: This is a form of adsorption chromatography where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is less polar. Compounds in the mixture are separated based on their differential partitioning between the two phases. Less polar compounds travel faster down the column, while more polar compounds are retained longer[7]. This method is highly effective for separating compounds with similar structures, such as regioisomers[8].

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. Select Eluent via TLC Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Standard workflow for purification by column chromatography.

Step 1: Mobile Phase (Eluent) Selection using TLC
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of solvent systems of varying polarity. A good starting point, based on synthesis reports, is pure hexane or a mixture of hexane and ethyl acetate (e.g., 98:2, 95:5)[1].

  • The ideal eluent system should provide a retention factor (Rƒ) for the target compound of approximately 0.25-0.35 and show good separation from all impurities.

Step 2: Detailed Chromatography Protocol
  • Column Preparation: Select a column of appropriate size (a rule of thumb is a silica gel weight of 30-100 times the weight of the crude sample). Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. This "dry loading" method often results in better separation. Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin elution. Maintain a constant head of solvent above the silica bed to prevent the column from running dry.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The volume of each fraction should be approximately 10-20% of the column volume.

  • Monitoring: Analyze the collected fractions using TLC. Spot every few fractions on a TLC plate to determine which ones contain the purified product.

  • Isolation: Combine all fractions that contain only the pure target compound. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Verification of Purity

After purification, the identity and purity of the final product must be confirmed.

  • Melting Point Analysis: A sharp melting point range that is narrow (e.g., < 2 °C) and close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate when visualized under UV light.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to the molecular structure, with an absence of peaks attributable to impurities.

    • GC-MS: Gas Chromatography-Mass Spectrometry can provide a quantitative measure of purity and confirm the molecular weight of the compound.

Summary of Techniques

ParameterRecrystallizationSilica Gel Column Chromatography
Principle Differential SolubilityDifferential Adsorption/Partitioning
Purity Achievable Good to Excellent (>95%)Excellent to High (>99%)
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)
Primary Application Bulk purification, removal of major impuritiesHigh-purity isolation, separation of isomers
Cost & Complexity Low cost, relatively simpleHigher cost (solvents, silica), more complex

References

  • Chemsrc. (2025). This compound | CAS#:7149-69-1. [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • Inchem.org. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

  • Sci Vis Lab (Vassar College). (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

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Application Notes and Protocols for the Analytical Determination of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1,3-Dichloro-2-methyl-5-nitrobenzene, a key intermediate in various industrial syntheses. The accurate detection of this compound is critical for process monitoring, quality control of starting materials and final products, and environmental assessment. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level detection. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.

Introduction: The Analytical Imperative

This compound (DCMNB) is a substituted nitroaromatic compound. Nitroaromatic compounds are a significant class of industrial chemicals widely utilized in the synthesis of dyes, polymers, pesticides, and explosives.[1] Due to their broad applications, residues of these compounds or their intermediates can be present in final products or released into the environment, necessitating sensitive and reliable analytical methods for their detection and quantification.[1] The toxicological profile of many nitroaromatic compounds further underscores the importance of accurate monitoring.[2]

The analytical challenge lies in achieving selectivity and sensitivity in potentially complex matrices. This guide addresses this challenge by providing two distinct, yet complementary, analytical approaches. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required limits of detection, and the need for structural confirmation.

Method Selection: A Dichotomy of Purpose

The selection of an appropriate analytical technique is a cornerstone of reliable data generation. For DCMNB, both HPLC and GC are viable separation techniques.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many quality control laboratories. It is particularly well-suited for the analysis of thermally labile or non-volatile compounds.[2] For DCMNB, its aromatic structure and nitro functional group provide a strong chromophore, making UV detection a sensitive and straightforward approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and is often the method of choice for unambiguous identification. The coupling of gas chromatography's high separation efficiency with the mass spectrometer's ability to provide molecular fragmentation patterns makes it a powerful tool for trace analysis and confirmatory work.[3]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract DCMNB from the sample matrix, remove interfering components, and present the analyte in a solvent compatible with the chosen analytical technique.[4][5]

Solid-Phase Extraction (SPE) for Aqueous and Organic Matrices

SPE is a versatile technique for the cleanup and concentration of analytes from liquid samples.[6][7]

Protocol for SPE:

  • Cartridge Selection: A reversed-phase C18 or a polymeric sorbent cartridge is recommended for trapping DCMNB from aqueous solutions.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent bed.

  • Sample Loading: Load the sample (e.g., 100 mL of an aqueous solution) onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the retained DCMNB with a small volume (e.g., 2 x 2 mL) of a strong organic solvent such as acetonitrile or methanol into a collection vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase (for HPLC) or a suitable solvent like hexane or ethyl acetate (for GC).

Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE is a classic and effective method for isolating analytes based on their differential solubility in immiscible liquids.

Protocol for LLE:

  • Sample Preparation: Place a known volume of the aqueous sample (e.g., 50 mL) into a separatory funnel.

  • Solvent Addition: Add a suitable extraction solvent (e.g., 20 mL of dichloromethane or ethyl acetate).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) into a flask.

  • Repeat: Repeat the extraction process two more times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for analysis.

Ultrasonic Extraction for Solid Samples (e.g., Soil, Product Formulations)

This method is effective for extracting analytes from solid matrices.

Protocol for Ultrasonic Extraction:

  • Sample Weighing: Accurately weigh a representative portion of the solid sample (e.g., 5 g) into a beaker or flask.

  • Solvent Addition: Add a suitable extraction solvent (e.g., 20 mL of acetonitrile or a mixture of acetone and hexane).

  • Extraction: Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.

  • Filtration: Decant the solvent and filter through a 0.45 µm filter to remove particulate matter.

  • Repeat: Repeat the extraction with fresh solvent for exhaustive extraction.

  • Concentration and Reconstitution: Combine the extracts, concentrate, and reconstitute as described in the LLE protocol.

Analytical Methodologies: Detailed Protocols

The following protocols have been designed to provide robust and reliable results. Method validation should be performed in accordance with ICH or FDA guidelines to ensure suitability for the intended purpose.[8][9][10]

HPLC-UV Method for Quantification of this compound

This method is ideal for routine quality control and assays where sensitivity in the low µg/mL range is sufficient.

Chromatographic Conditions:

ParameterCondition
HPLC System A system with a binary pump, autosampler, and UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the samples according to the procedures outlined in Section 3. The final solvent should be the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

GC-MS Method for Trace Analysis and Confirmation

This method provides high sensitivity and specificity, making it suitable for trace-level quantification and unambiguous identification.

Instrumental Conditions:

ParameterCondition
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Mode Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Prepare the samples as described in Section 3, with the final solvent being compatible with GC analysis (e.g., hexane, ethyl acetate).

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Identification: Identify this compound in the samples by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification (SIM Mode): For enhanced sensitivity, perform quantification in SIM mode by monitoring characteristic ions of the analyte. Construct a calibration curve and determine the concentration in the samples.

Method Validation: Ensuring Trustworthiness

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[10] Key validation parameters, as recommended by ICH guidelines, are summarized below.[11]

Validation ParameterHPLC-UVGC-MS
Specificity Demonstrated by the resolution of the analyte peak from other components.Confirmed by retention time and unique mass spectral fragmentation pattern.
Linearity Typically R² > 0.99 over the defined concentration range.Typically R² > 0.99 over the defined concentration range.
Range The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.
Accuracy (% Recovery) Typically 98-102% for drug substance and 95-105% for drug product.Typically 90-110% in complex matrices.
Precision (%RSD) Repeatability (intra-day) and intermediate precision (inter-day) RSDs should be < 2%.Repeatability and intermediate precision RSDs should be < 15%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1).Determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N of 10:1).The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N of 10:1).

Visualizing the Workflow

The following diagrams illustrate the analytical workflows described in this guide.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (Aqueous/Solid) Extraction Extraction (SPE/LLE/Ultrasonic) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC System Concentration->HPLC Inject Detector UV Detector (254 nm) HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Aqueous/Solid) Extraction Extraction (SPE/LLE/Ultrasonic) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GC Gas Chromatograph Concentration->GC Inject MS Mass Spectrometer GC->MS Data Data Acquisition & Analysis MS->Data

Caption: GC-MS analytical workflow for this compound.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the detection and quantification of this compound. The choice between the HPLC-UV and GC-MS methods should be based on the specific analytical needs, including required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is paramount to ensure the generation of high-quality, defensible data. These protocols serve as a comprehensive starting point for laboratories involved in the analysis of this important industrial chemical.

References

  • U.S. EPA. (2006). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), Revision 2. Washington, DC. [Link]

  • U.S. EPA. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), Revision 1. Washington, DC. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Varian. HPLC Analysis of Explosives Using EPA Method 8330.[Link]

  • Göen, T., Gündel, J., Schaller, K. H., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 251-260. [Link]

  • Organomation. HPLC Sample Preparation.[Link]

  • Hewitt, A. D., Jenkins, T. F., & Ranney, T. A. (1996). On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. DTIC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.[Link]

  • Jenkins, T. F., Walsh, M. E., & Miyares, P. H. (1995). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Soils Using GC-ECD. DTIC. [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS.[Link]

  • SCION Instruments. Sample preparation GC-MS.[Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC.[Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.[Link]

  • Lab Manager. (2006, November 1). HPLC Sample Prep: Critical First Steps in LC Analysis.[Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[Link]

  • SIELC Technologies. Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column.[Link]

  • Hu, Y.-B. (2025). Analytical Method Development and Validation in Pharmaceuticals.[Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 43(10), 1464-1474. [Link]

  • ResearchGate. (2025). ANALYTICAL METHOD VALIDATION.[Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

Sources

Application Notes and Protocols: 1,3-Dichloro-2-methyl-5-nitrobenzene as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dichloro-2-methyl-5-nitrobenzene is a substituted aromatic compound that serves as a crucial building block in organic synthesis. Its unique arrangement of chloro, methyl, and nitro groups on the benzene ring imparts specific reactivity, making it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of two chlorine atoms and a nitro group, both of which are electron-withdrawing, activates the aromatic ring for certain nucleophilic substitution reactions, while the methyl group can influence the regioselectivity of these transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in chemical synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its safe and effective use in any synthetic protocol. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 7149-69-1[2][3]
Molecular Formula C₇H₅Cl₂NO₂[3][4]
Molecular Weight 206.03 g/mol [5]
Appearance Pale yellow solid[2]
Melting Point 62-65 °C[2][5]
Boiling Point 279.6 ± 35.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2][5]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1]

Safety Summary: this compound is irritating to the eyes, skin, and respiratory system.[2][4] It may be harmful if swallowed, inhaled, or absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[2] In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[2] This compound is incompatible with strong oxidizing agents and reducing agents.[2]

Core Application: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the dichlorination of 4-nitrotoluene. This reaction is a foundational protocol for accessing this key intermediate.

Reaction Principle and Causality

The synthesis proceeds via an electrophilic aromatic substitution reaction. Concentrated sulfuric acid acts as a catalyst, protonating the chlorinating agent, trichloroisocyanuric acid (TCCA), to generate a more potent electrophilic chlorine species. The nitro group of the starting material, 4-nitrotoluene, is a meta-director. However, the methyl group is an ortho, para-director. In this case, the directing effects of both groups lead to the chlorination at the positions ortho to the methyl group and meta to the nitro group. The reaction is typically heated to overcome the activation energy barrier for the substitution on the deactivated ring.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Combine 4-nitrotoluene, TCCA, and conc. H₂SO₄ Heat Stir at 60 °C for 20 hours Start->Heat Quench Pour into ice water Heat->Quench Filter1 Filter through Celite Quench->Filter1 Extract Extract with diethyl ether Filter1->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica gel column chromatography (petroleum ether) Concentrate->Column End Obtain pure this compound Column->End

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures.[5][6]

Materials and Equipment:

Reagent/EquipmentPurpose
4-NitrotolueneStarting material
Trichloroisocyanuric acid (TCCA)Chlorinating agent
Concentrated Sulfuric Acid (H₂SO₄)Catalyst and solvent
Diethyl etherExtraction solvent
Petroleum etherEluent for chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
CeliteFilter aid
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Heating mantle/oil bathFor temperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Glass column for chromatographyFor purification
Thin-layer chromatography (TLC) platesFor reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-nitrotoluene (1 equivalent), trichloroisocyanuric acid (1 equivalent), and concentrated sulfuric acid.[6]

  • Reaction: Stir the mixture at 60 °C for 20 hours.[6] Monitor the reaction progress by TLC.

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.[6]

  • Workup - Filtration: Filter the resulting mixture through a pad of Celite. Wash the filter cake with diethyl ether.[5]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.[6]

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Workup - Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[5][6]

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound as a light yellow solid.[5]

Application as a Pharmaceutical Intermediate

Aromatic nitro compounds are significant in the synthesis of drugs and bioactive molecules.[7] The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals. The chlorine atoms on this compound can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities.[8]

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway where this compound is used as a starting material for the synthesis of a hypothetical pharmaceutical target.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine, R-NH₂) A->B Step 1 C Substituted aminonitrobenzene derivative B->C D Reduction of Nitro Group (e.g., with Fe/HCl or H₂/Pd-C) C->D Step 2 E Substituted diamine derivative D->E F Further Functionalization (e.g., cyclization, acylation) E->F Step 3 G Complex Pharmaceutical Target F->G

Caption: Conceptual synthetic route using the intermediate.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield of this compound Incomplete reaction- Ensure the reaction temperature is maintained at 60 °C. - Extend the reaction time and monitor by TLC until the starting material is consumed.
Loss of product during workup- Be careful during the quenching step to avoid product loss. - Ensure thorough extraction with diethyl ether.
Impure product after column chromatography Inefficient separation- Use a longer column or a finer grade of silica gel. - Optimize the eluent system; a less polar solvent may improve separation.
Reaction does not start Inactive reagents- Use freshly opened or properly stored TCCA. - Ensure the sulfuric acid is concentrated.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceutical compounds. A comprehensive understanding of its properties, synthetic routes, and reactivity is essential for its effective utilization. The protocols and guidelines presented in this document are intended to provide researchers with the necessary information to safely and efficiently incorporate this building block into their synthetic strategies.

References

  • This compound | CAS#:7149-69-1 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound | CAS 7149-69-1 - Matrix Fine Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

  • ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE - Inchem.org. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

The Synthetic Versatility of 1,3-Dichloro-2-methyl-5-nitrobenzene: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,3-Dichloro-2-methyl-5-nitrobenzene, a seemingly simple aromatic compound, emerges as a highly versatile and valuable building block for the synthesis of a diverse array of bioactive molecules, particularly in the realms of medicinal chemistry and agrochemicals. Its utility is rooted in the orchestrated interplay of its functional groups: two chlorine atoms, a methyl group, and a strongly electron-withdrawing nitro group. This unique arrangement bestows upon the molecule a predictable and exploitable reactivity, primarily governed by nucleophilic aromatic substitution (SNAr) and the facile transformation of the nitro moiety.

This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its key transformations, and showcase its role as a pivotal intermediate in the synthesis of high-value compounds, including potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile scaffold.

Core Principles of Reactivity: An Electron-Deficient Arena

The synthetic utility of this compound is fundamentally dictated by the electronic nature of its substituted benzene ring. The powerful electron-withdrawing effect of the nitro group (-NO₂) deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1] This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, both chlorine atoms are situated ortho to the nitro group, rendering them susceptible to displacement by a wide range of nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the linchpin of the reaction's feasibility. The presence of the nitro group is instrumental in stabilizing the negative charge through resonance, thereby lowering the activation energy for the nucleophilic attack.[2]

It is important to note that while both chlorine atoms are activated, their local environments, influenced by the adjacent methyl group, can lead to selectivity in certain reactions. However, for many strong nucleophiles, disubstitution is also a possibility under forcing conditions.

Beyond SNAr, the nitro group itself serves as a synthetic linchpin. Its reduction to an aniline provides a nucleophilic amino group, opening up a vast landscape of further chemical transformations, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.[3]

Application Note I: Synthesis of a Benzotriazine Kinase Inhibitor Scaffold

Introduction:

Kinase inhibitors have revolutionized the treatment of various cancers and other diseases. A significant number of these inhibitors feature heterocyclic scaffolds. The benzotriazine core is a privileged structure in medicinal chemistry, and derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Src kinase.[4] This application note details a synthetic protocol for the construction of a 7-substituted-5-methyl-3-aminobenzo[4][5][6]triazine scaffold, a key intermediate in the synthesis of potent kinase inhibitors, starting from this compound.

The overall synthetic strategy involves the reduction of the nitro group to an aniline, followed by a cyclization reaction with aminoguanidine to form the benzotriazine ring system.

Experimental Workflow:

G cluster_0 Part 1: Reduction of Nitro Group cluster_1 Part 2: Benzotriazine Formation cluster_2 Part 3: Functionalization (Optional) A This compound B Reduction (e.g., SnCl2·2H2O, HCl) A->B C 3-Amino-2,6-dichloro-4-methylaniline B->C D 3-Amino-2,6-dichloro-4-methylaniline E Cyclization with Aminoguanidine (e.g., HCl, heat) D->E F 7-Chloro-5-methyl-3-aminobenzo[1,2,4]triazine E->F G 7-Chloro-5-methyl-3-aminobenzo[1,2,4]triazine H Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) G->H I 7-Aryl/Alkyl-5-methyl-3-aminobenzo[1,2,4]triazine H->I caption Workflow for Benzotriazine Scaffold Synthesis G A This compound B Nucleophilic Aromatic Substitution (Amine, Base, Solvent, Heat) A->B C Substituted Aniline Derivative B->C caption S(N)Ar for Substituted Aniline Synthesis

Sources

The Strategic Role of 1,3-Dichloro-2-methyl-5-nitrobenzene in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dichloro-2-methyl-5-nitrobenzene, a polysubstituted aromatic compound, serves as a crucial starting material in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring two chlorine atoms, a methyl group, and a nitro group, provides a versatile scaffold for the construction of complex molecular architectures. This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of this compound in pharmaceutical synthesis, with a specific focus on its role as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Meclofenamic Acid. We will explore the chemical logic behind its use, provide detailed, field-proven protocols for its transformation, and present the data in a clear and accessible format.

Core Principles and Synthetic Strategy

The primary utility of this compound in pharmaceutical synthesis lies in its strategic conversion to the key intermediate, 2,6-dichloro-3-methylaniline. The nitro group, being an excellent electron-withdrawing group, can be readily reduced to a primary amine. This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a versatile nucleophile for various bond-forming reactions. The presence and positioning of the two chlorine atoms and the methyl group are critical for the biological activity of the final drug molecule.

The overall synthetic pathway from this compound to Meclofenamic Acid can be conceptualized in two main stages:

  • Reduction of the Nitro Group: The conversion of the nitroaromatic starting material to the corresponding aniline derivative.

  • Ullmann Condensation: The copper-catalyzed cross-coupling reaction between the synthesized aniline and a substituted benzoic acid to form the diarylamine core of Meclofenamic Acid.

This strategic approach allows for the efficient construction of the target API from commercially available starting materials.

Application in the Synthesis of Meclofenamic Acid

Meclofenamic acid is a potent NSAID used in the management of pain and inflammation.[1] Its chemical structure features a diarylamine linkage, which is constructed using 2,6-dichloro-3-methylaniline as a key building block.

Part 1: Synthesis of the Key Intermediate: 2,6-Dichloro-3-methylaniline

The first critical step is the reduction of the nitro group of this compound. Catalytic hydrogenation is a common and efficient method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on established methods for the reduction of nitroaromatic compounds.[2][3][4]

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,6-dichloro-3-methylaniline.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome:

This reduction typically proceeds with high yield and purity, providing the essential aniline intermediate for the subsequent coupling reaction.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.

  • Solvent: Methanol or ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Pressure and Temperature: The reaction is typically carried out at room temperature and moderate hydrogen pressure to ensure a controlled and safe reduction.

Visualization of the Reduction Workflow:

reduction_workflow start Start: this compound dissolve Dissolve in Solvent (MeOH/EtOH) start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H₂, pressure) add_catalyst->hydrogenation filtration Filter through Celite® hydrogenation->filtration concentration Concentrate in vacuo filtration->concentration product Product: 2,6-Dichloro-3-methylaniline concentration->product ullmann_pathway aniline 2,6-Dichloro-3-methylaniline ullmann Ullmann Condensation (Cu catalyst, K₂CO₃, heat) aniline->ullmann benzoic_acid 2-Chlorobenzoic Acid benzoic_acid->ullmann intermediate_salt Meclofenamate Salt (in solution) ullmann->intermediate_salt acidification Acidification (HCl) intermediate_salt->acidification product Meclofenamic Acid (precipitate) acidification->product

Caption: Synthetic pathway to Meclofenamic Acid via Ullmann condensation.

Quantitative Data Summary

Reaction StageStarting MaterialKey ReagentsTypical Yield
Reduction This compoundH₂, Pd/C>90%
Ullmann Condensation 2,6-Dichloro-3-methylaniline, 2-Chlorobenzoic acidCu catalyst, K₂CO₃70-85%

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its efficient conversion to 2,6-dichloro-3-methylaniline provides a key building block for the synthesis of important drugs like Meclofenamic Acid. The protocols and strategies outlined in this application note offer a robust and scientifically sound approach for researchers and professionals in the field of drug development. The careful selection of reagents and reaction conditions, grounded in a solid understanding of the underlying chemical principles, is paramount to achieving high yields and purity of the final active pharmaceutical ingredient.

References

  • Jiangsu Beihua-de-chem Co., Ltd. (2016). A kind of mefenamic acid and its synthesis technology. CN106380414B.
  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Zhejiang Apeloa Medical Technology Co., Ltd. (2013). Mefenamic acid short-process synthesis preparation and refining method. CN103420863A.
  • Csaky, A. G., et al. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2010). Synthesis method of mefenamic acid. CN101704761A.
  • Ciba-Geigy Corporation. (1972). 2-(2,6-dichloroanilino)phenylacetic acid. US3652762A.
  • Bio-Galenica Kft. (1992). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. WO1992022522A1.
  • Jiangsu University of Science and Technology. (2016). Synthesis method of mefenamic acid. CN105801331A. Eureka | Patsnap. [Link]

  • The Royal Society of Chemistry. (2017). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. [Link]

  • MDPI. (2021). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • ResearchGate. (2018). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. [Link]

  • Zhejiang University of Technology. (2013). Preparation method of tolfenamic acid. CN103172530A.
  • PubChem. (2023). Meclofenamic Acid. [Link]

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  • ResearchGate. (1981). Synthesis of 2,6-dichloro-3-methylaniline. [Link]

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Application Notes & Protocols: 1,3-Dichloro-2-methyl-5-nitrobenzene as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,3-Dichloro-2-methyl-5-nitrobenzene is a uniquely functionalized aromatic compound that serves as a powerful and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its utility is rooted in a carefully orchestrated arrangement of functional groups: two reactive chlorine atoms poised for displacement, an electron-withdrawing nitro group that modulates ring reactivity, and a methyl group that offers steric influence and a potential site for further functionalization.

This guide provides an in-depth exploration of the chemical reactivity of this compound. We will delve into the mechanistic principles governing its transformations and present detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems such as phenothiazines and acridones, which are core scaffolds in numerous pharmacologically active agents.[1][2]

Physicochemical Properties

A clear understanding of the substrate's physical and chemical properties is essential for safe handling and optimal reaction design.

PropertyValueSource
CAS Number 7149-69-1[3][4]
Molecular Formula C₇H₅Cl₂NO₂[4]
Molecular Weight 206.02 g/mol [4]
Appearance Orange-to-brown crystalline solid[5]
Melting Point 64.5°C[5]
Incompatibilities Strong oxidizing agents, strong bases[5][6]

PART 1: Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound stems primarily from its susceptibility to nucleophilic aromatic substitution (SₙAr) and the chemical potential of its nitro group.

The Nuances of Nucleophilic Aromatic Substitution (SₙAr)

The cornerstone of this building block's utility is the SₙAr reaction. Unlike aliphatic Sₙ2 reactions, the SₙAr mechanism is a two-step addition-elimination process.[7][8]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the chloride leaving group.[7]

The reaction rate and regioselectivity are profoundly influenced by the substituents on the aromatic ring:

  • Activating Role of the Nitro Group: Electron-withdrawing groups are critical for activating an aromatic ring toward nucleophilic attack because they stabilize the negatively charged Meisenheimer complex.[8][9] In this compound, the nitro group is meta to both chlorine atoms. While ortho and para positioning allows for more effective resonance stabilization of the intermediate, the meta-nitro group still provides potent inductive electron withdrawal, thereby activating the ring for substitution.[7][10] This meta-activation often necessitates more forcing reaction conditions (e.g., higher temperatures) compared to ortho/para-activated systems.[7]

  • The Chlorine Leaving Groups: In SₙAr reactions, the bond to the leaving group is broken in the second, faster step, so the leaving group's ability is less critical to the rate than in Sₙ1 or Sₙ2 reactions. The high electronegativity of chlorine enhances the electrophilicity of the attached carbon, facilitating the initial, rate-determining nucleophilic attack.[7]

  • Influence of the Methyl Group: The electron-donating nature of the methyl group has a slight deactivating effect on the SₙAr reaction. However, its steric bulk can influence which of the two chlorine atoms is preferentially substituted by a sterically demanding nucleophile.

Caption: Workflow for the synthesis of phenothiazine derivatives.

Protocol: Synthesis of a 4-Chloro-3-methyl-1-nitrophenothiazine Scaffold

  • Rationale: This protocol first involves a base-mediated SₙAr reaction between this compound and 2-aminothiophenol. The resulting thioether intermediate is then subjected to an intramolecular cyclization to form the phenothiazine core. The second chlorine atom remains, allowing for further diversification.

  • Step 1: SₙAr Condensation

    • To a stirred solution of 2-aminothiophenol (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution ).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate anion.

    • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-120°C. The optimal temperature should be determined empirically by monitoring the reaction via Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • The intermediate thioether may precipitate. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Intramolecular Cyclization

    • Dissolve the crude thioether intermediate from Step 1 in a high-boiling point solvent like diphenyl ether or N-methyl-2-pyrrolidone (NMP).

    • Add a catalytic amount of a strong base (e.g., potassium tert-butoxide) or a palladium catalyst with an appropriate ligand for Buchwald-Hartwig amination.

    • Heat the mixture to 150-200°C, monitoring for the formation of the cyclized product by TLC or LC-MS.

    • After completion, cool the reaction, dilute with a non-polar solvent like hexane to precipitate the product.

    • Filter the solid and purify by column chromatography on silica gel or recrystallization to yield the target phenothiazine derivative.

Application 2: Synthesis of Acridone Derivatives

Acridone alkaloids are a significant class of natural products and synthetic compounds with a wide range of biological activities, including anticancer properties. [11]A common synthetic route is the Ullmann condensation followed by cyclization.

Caption: Workflow for the synthesis of acridone derivatives.

Protocol: Synthesis of a 1-Chloro-2-methyl-7-nitroacridone Scaffold

  • Rationale: This protocol utilizes a copper-catalyzed Ullmann condensation to couple the aryl halide with an anthranilic acid derivative. The resulting N-phenylanthranilic acid intermediate is then cyclized under strong acid conditions to furnish the acridone core.

  • Step 1: Ullmann Condensation

    • In a round-bottom flask, combine this compound (1.0 eq), anthranilic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 10-20 mol%) or copper powder.

    • Add a high-boiling point polar solvent such as DMF or NMP.

    • Heat the reaction mixture to 140-160°C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC.

    • Once the starting materials are consumed, cool the reaction to room temperature.

    • Pour the mixture into water and acidify with concentrated HCl to a pH of ~2. This will precipitate the N-phenylanthranilic acid intermediate.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. This crude product can often be used directly in the next step.

  • Step 2: Cyclization to Acridone

    • Carefully add the crude N-phenylanthranilic acid intermediate from Step 1 to a pre-heated (80-100°C) dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

    • Causality Note: The strong acid protonates the carboxylic acid, and the heat promotes an intramolecular Friedel-Crafts-type acylation, closing the ring to form the acridone.

    • Stir the mixture at 100-120°C for 1-3 hours until cyclization is complete (monitored by TLC).

    • Carefully pour the hot acid mixture onto crushed ice. This will quench the reaction and precipitate the acridone product.

    • Filter the resulting solid, wash extensively with water until the filtrate is neutral, and then wash with a sodium bicarbonate solution to remove any residual acid.

    • Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Conclusion and Outlook

This compound is a cost-effective and highly adaptable starting material for constructing diverse and complex heterocyclic frameworks. By leveraging the principles of nucleophilic aromatic substitution and nitro group manipulation, chemists can access valuable scaffolds like phenothiazines and acridones. The protocols described herein serve as a validated starting point for laboratory synthesis. The remaining chlorine atom on the resulting heterocyclic cores provides a further handle for subsequent cross-coupling or substitution reactions, enabling the generation of extensive compound libraries for drug discovery and materials science applications.

References

  • Title: Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines Source: ACS Publications URL: [Link]

  • Title: A NEW SYNTHESIS OF PHENOTHIAZINES Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish Source: PubMed Central URL: [Link]

  • Title: Acridone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Characterization of Phenothiazine Derivatives Source: The Pharmaceutical and Chemical Journal URL: [Link]

  • Title: ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE Source: inchem.org URL: [Link]

  • Title: PHENOTHIAZINE SYNTHESIS.#ncchem Source: YouTube URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Green Synthesis of 9-Acridone Derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: this compound | CAS#:7149-69-1 Source: Chemsrc URL: [Link]

  • Title: Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols Source: ResearchGate URL: [Link]

  • Title: Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Source: PubMed URL: [Link]

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  • Title: this compound | CAS 7149-69-1 Source: Matrix Fine Chemicals URL: [Link]

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The Synthetic Versatility of 1,3-Dichloro-2-methyl-5-nitrobenzene: A Guide to Key Reaction Mechanisms for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1) emerges as a highly valuable and versatile scaffold. Its unique substitution pattern—two chlorine atoms meta to a strongly electron-withdrawing nitro group, with one chlorine being ortho to a methyl group—provides a nuanced reactivity profile that can be exploited for selective chemical transformations. This guide offers an in-depth exploration of the core reaction mechanisms involving this compound, providing researchers, scientists, and drug development professionals with detailed application notes, field-proven protocols, and the causal reasoning behind experimental choices. The subsequent sections will delve into nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions, illustrating how this singular molecule can serve as a gateway to a diverse array of functionalized intermediates essential for the synthesis of bioactive heterocycles and other advanced pharmaceutical compounds.[1][2][3]

Safety and Handling: A Prerequisite for Successful Synthesis

Before commencing any experimental work, it is imperative to adhere to strict safety protocols. This compound is an irritant to the eyes, respiratory system, and skin.[4] Ingestion and inhalation may be harmful.[4] All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] In case of accidental contact, flush the affected area with copious amounts of water.[6] Store the compound in a cool, dry, and tightly sealed container, away from strong oxidizing agents and bases.[7]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
CAS Number 7149-69-1[4]
Molecular Formula C₇H₅Cl₂NO₂[8]
Molecular Weight 206.03 g/mol [8]
Appearance Light yellow solid[7]
Melting Point 62-65 °C[9]
Boiling Point 280 °C[9]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338[9]

I. Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation

The electron-deficient nature of the benzene ring in this compound, a consequence of the potent electron-withdrawing nitro group, makes it a prime substrate for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The subsequent elimination of the chloride ion restores the aromaticity of the ring.[10]

While the nitro group is meta to both chlorine atoms and thus cannot offer resonance stabilization to the Meisenheimer complex, its strong inductive effect still significantly enhances the electrophilicity of the ring carbons, albeit to a lesser extent than ortho or para-substituted isomers.[10] This necessitates more forcing reaction conditions, such as higher temperatures, to achieve reasonable reaction rates.[11] The chlorine atom at the 3-position is generally more susceptible to substitution than the one at the 1-position due to the steric hindrance imposed by the adjacent methyl group. This differential reactivity can be exploited for selective mono-substitution.

Application Protocol 1: Selective Mono-substitution with an Amine

This protocol details the selective nucleophilic aromatic substitution of one chlorine atom with an amine, a common step in the synthesis of many bioactive compounds.[12]

Objective: To synthesize N-substituted 3-chloro-2-methyl-5-nitroanilines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (or DMSO) to the flask, followed by the amine (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 120-150 °C with vigorous stirring. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

sn_ar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Substrate & Base prep2 Establish Inert Atmosphere prep1->prep2 react1 Add Solvent & Amine prep2->react1 react2 Heat to 120-150 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with Water react3->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Purify by Chromatography workup2->workup3

Caption: Generalized workflow for SNAr on this compound.

II. Reduction of the Nitro Group: Gateway to Anilines

The nitro group of this compound can be readily reduced to an amino group, yielding 2,6-dichloro-3-methylaniline. This transformation is fundamental, as aromatic amines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and dyes.[5] A variety of reducing agents can be employed, with common choices including metals in acidic media (e.g., tin(II) chloride in HCl, or iron in acetic acid) and catalytic hydrogenation.[9] The choice of reagent is often dictated by functional group tolerance and scalability. For instance, tin(II) chloride is a mild and effective reagent for this transformation.[9]

Application Protocol 2: Reduction to 2,6-Dichloro-3-methylaniline

This protocol provides a reliable method for the reduction of the nitro group using tin(II) chloride dihydrate.

Objective: To synthesize 2,6-dichloro-3-methylaniline.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of Reducing Agent: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add tin(II) chloride dihydrate (4.0 eq), ethanol, and concentrated HCl. Stir the mixture until the salt dissolves.

  • Substrate Addition: Heat the solution to 70 °C. Add this compound (1.0 eq) portion-wise to control the exotherm.

  • Reaction Execution: Maintain the reaction at a gentle reflux (approximately 70-80 °C) for 1.5-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water to the mixture.

  • Basification and Extraction: Carefully basify the mixture with a concentrated NaOH solution to a pH > 12 while cooling in an ice bath. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[9]

reduction_workflow cluster_setup Setup cluster_reaction Reaction cluster_purification Isolation setup1 Prepare SnCl2/HCl/EtOH Solution setup2 Heat to 70 °C setup1->setup2 react1 Add Nitro Compound setup2->react1 react2 Reflux for 1.5-3h react1->react2 react3 Monitor by TLC react2->react3 iso1 Cool & Add Water react3->iso1 Reaction Complete iso2 Basify with NaOH iso1->iso2 iso3 Extract & Purify iso2->iso3

Caption: Workflow for the reduction of the nitro group to an amine.

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N and C-C Bonds

The chlorine atoms on the this compound ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These powerful transformations enable the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively, and are indispensable tools in modern drug discovery.[13][14]

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide with an amine.[13] This method is particularly useful when direct SNAr is challenging due to the low reactivity of the aryl halide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[13] For dichlorinated substrates, selective mono-amination can often be achieved by controlling the stoichiometry of the reagents.[7]

Application Protocol 3: Buchwald-Hartwig Mono-Amination

This protocol is adapted from methodologies for similar dihaloarenes and outlines the selective mono-amination of this compound.[7]

Objective: To synthesize 3-amino-substituted-1-chloro-2-methyl-5-nitrobenzene derivatives.

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., RuPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk tube and inert atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃, RuPhos, and K₃PO₄ to a dry Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add anhydrous 1,4-dioxane followed by the amine to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction and Purification: Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[7]

buchwald_hartwig_diagram cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)-Cl(Ln) pd0->pd2_aryl Oxidative Addition (Ar-Cl) pd2_amine [Ar-Pd(II)-NHR'R''](Ln) pd2_aryl->pd2_amine + Amine (HNR'R'') pd2_amido Ar-Pd(II)-NR'R''(Ln) pd2_amine->pd2_amido - Base-H+Cl- pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[14] The catalytic cycle is similar to that of the Buchwald-Hartwig amination, involving oxidative addition, transmetalation (where the organic group from the boron reagent is transferred to the palladium), and reductive elimination.[11] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Application Protocol 4: Suzuki Mono-Arylation

This protocol describes the selective mono-arylation of this compound, providing a route to complex biaryl structures.

Objective: To synthesize 3-aryl-1-chloro-2-methyl-5-nitrobenzene derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Schlenk flask and inert atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, typically complete within 4-12 hours.

  • Work-up and Purification: Cool the reaction to room temperature, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

suzuki_diagram cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_aryl_halide Ar-Pd(II)-Cl(Ln) pd0->pd2_aryl_halide Oxidative Addition (Ar-Cl) pd2_aryl_boronate Ar-Pd(II)-Ar'(Ln) pd2_aryl_halide->pd2_aryl_boronate Transmetalation (+ Ar'B(OH)2, Base) pd2_aryl_boronate->pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion: A Strategic Asset for Chemical Synthesis

This compound represents a powerful and strategically important building block for researchers in drug discovery and organic synthesis. Its distinct reactivity, governed by the interplay of its substituents, allows for a range of selective transformations. By mastering the reaction mechanisms of nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, scientists can efficiently generate a diverse library of complex molecules from this single precursor. The protocols and mechanistic insights provided in this guide serve as a robust foundation for leveraging the full synthetic potential of this versatile compound, ultimately accelerating the development of novel bioactive agents and pharmaceuticals.

References

  • Chemsrc. (2025). This compound | CAS#:7149-69-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved from [Link]

  • PMC - NIH. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • K.L. (2017). Multicomponent Reactions | Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • SciSpace. (2017). Current trends towards the synthesis of bioactive heterocycles and natural products using 1,3-dipolar cycloadditions (1,3-DC) with azomethine ylides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved from [Link]

  • PMC - NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:7149-69-1. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Nitroaromatic Building Block

1,3-Dichloro-2-methyl-5-nitrobenzene is a key chemical intermediate whose structural features—two reactive chlorine atoms, a sterically directing methyl group, and an electron-withdrawing nitro group—make it a versatile scaffold for the synthesis of a diverse array of complex organic molecules. The strategic placement of these functional groups allows for a range of chemical transformations, each offering a unique pathway to novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The derivatization of this molecule is primarily governed by the interplay between the electron-deficient aromatic ring, which is susceptible to nucleophilic attack, and the two halogenated sites, which are amenable to modern cross-coupling methodologies. Furthermore, the nitro group itself can be transformed, opening up another dimension of synthetic possibilities.

This comprehensive guide provides an in-depth exploration of the key derivatization strategies for this compound. We will delve into the mechanistic underpinnings of each reaction class, offering not just step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions. This document is designed to empower researchers to confidently and effectively utilize this valuable building block in their synthetic endeavors.

Chemical Reactivity Profile

The reactivity of this compound is dominated by three key features:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, although meta to the chlorine atoms, renders the aromatic ring electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the chlorine atoms.

  • Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bonds are suitable sites for powerful bond-forming reactions such as the Buchwald-Hartwig amination (for C-N bonds) and the Suzuki-Miyaura coupling (for C-C bonds).

  • Reduction of the Nitro Group: The nitro moiety can be selectively reduced to an amine, which dramatically alters the electronic properties of the ring and provides a new handle for further functionalization.

The following sections will provide detailed protocols and mechanistic insights for each of these transformative reactions.

I. Reduction of the Nitro Group: A Gateway to Novel Anilines

One of the most fundamental and high-yielding transformations of this compound is the reduction of its nitro group to form 3,5-dichloro-4-methylaniline.[1] This resulting aniline is a valuable intermediate in its own right, with the amino group serving as a versatile functional handle for a wide range of subsequent reactions, including amide bond formation, diazotization, and further cross-coupling reactions.

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the chlorine atoms. While various methods exist for nitro group reduction, the use of tin(II) chloride dihydrate in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a well-established and efficient method.[1]

Reaction Mechanism: The Tin(II) Chloride Reduction Pathway

The reduction of a nitro group by tin(II) chloride is a classic and reliable method that proceeds through a series of single-electron transfer steps. While the detailed mechanism is complex and involves several intermediates, a simplified overview is as follows:

Nitro Reduction Mechanism A Ar-NO₂ B [Ar-NO₂]⁻˙ A->B + Sn(II) C Ar-NO B->C Further reduction D Ar-NHOH C->D + Sn(II) E Ar-NH₂ D->E + Sn(II) SnII Sn(II) SnIV Sn(IV) SnII->SnIV Oxidized Buchwald-Hartwig Amination cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Complex A->B + Ar-Cl C Amine Coordination B->C + R₂NH, Base D Reductive Elimination C->D - HX D->A E Ar-NR₂ D->E

Sources

Application Notes and Protocols: Electrochemical Properties of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1,3-Dichloro-2-methyl-5-nitrobenzene is a halogenated and nitrated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of the nitro group, a readily reducible moiety, imparts distinct electrochemical properties to the molecule. Understanding these properties is crucial for developing novel synthetic pathways, elucidating reaction mechanisms, and potentially designing electrochemical sensors. This document provides a comprehensive guide to the electrochemical characterization of this compound, offering detailed protocols and theoretical background for its analysis.

The electrochemical reduction of nitroaromatic compounds can proceed through various intermediates to yield a range of products, including nitrosobenzenes, phenylhydroxylamines, and anilines.[2] The specific reduction pathway and the corresponding potentials are highly dependent on the molecular structure, the solvent system, the pH, and the electrode material.[2] The protocols outlined herein are designed to provide a systematic approach to investigating the redox behavior of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 7149-69-1[3][4]
Molecular Formula C₇H₅Cl₂NO₂[4][5][6]
Molecular Weight 206.03 g/mol [4]
Appearance Pale yellow solid[5]
Melting Point 62 - 65 °C[5]
Boiling Point 279.6 ± 35.0 °C at 760 mmHg[5]
Solubility Insoluble in water[7]

Electrochemical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive electrochemical analysis of this compound.

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis & Interpretation prep Prepare stock solution of This compound in a suitable organic solvent electrolyte Prepare supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile) cv Cyclic Voltammetry (CV) - Initial scan for redox activity - Determine peak potentials prep->cv electrolyte->cv dpv Differential Pulse Voltammetry (DPV) - Enhanced sensitivity - Quantitative analysis cv->dpv Refine potential window ca Chronoamperometry / Chronocoulometry - Determine diffusion coefficient - Study reaction kinetics cv->ca Select potential step cpe Controlled Potential Electrolysis - Bulk reduction of the compound - Isolate and identify products cv->cpe Determine electrolysis potential quant Quantitative determination - Calibration curve dpv->quant kinetics Determine kinetic parameters - Diffusion coefficient (D) - Heterogeneous rate constant (k⁰) ca->kinetics mechanism Elucidate reduction mechanism - Number of electrons transferred - Reversibility cpe->mechanism data_proc Process raw data - Baseline correction - Peak fitting data_proc->mechanism data_proc->kinetics

Caption: Workflow for the electrochemical characterization of this compound.

Detailed Protocols

Disclaimer: The following protocols are representative and based on the general electrochemical behavior of nitroaromatic compounds. Specific experimental parameters may require optimization for this compound.

Protocol 1: Cyclic Voltammetry (CV) for Initial Redox Screening

Objective: To identify the reduction and oxidation potentials of this compound and to assess the reversibility of the redox processes.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter

  • Reference Electrode: Ag/AgCl (in 3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • This compound

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water and then with acetonitrile.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte.

  • Analyte Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in acetonitrile.

    • In the electrochemical cell, add a known volume of the supporting electrolyte.

    • Add the appropriate volume of the analyte stock solution to achieve a final concentration of approximately 0.1 mM.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

    • Purge the solution with nitrogen for at least 10 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.

    • Set the potentiostat parameters for cyclic voltammetry:

      • Initial Potential: 0.0 V

      • Vertex Potential 1: -1.5 V (This may need to be adjusted based on the observed reduction peaks)

      • Vertex Potential 2: 0.0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammogram.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

Expected Results and Interpretation:

A typical cyclic voltammogram of a nitroaromatic compound will show one or more reduction peaks in the negative potential region. The first reduction is often a one-electron transfer to form a radical anion. Subsequent reduction steps can lead to the formation of the dianion, nitroso, hydroxylamine, and finally the amine derivative. The reversibility of the peaks can be assessed by the peak separation (ΔEp) and the ratio of the anodic to cathodic peak currents (Ipa/Ipc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity and Quantification

Objective: To obtain higher resolution of the reduction peaks and to develop a quantitative method for the determination of this compound.

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Solution Preparation:

    • Prepare a series of standard solutions of this compound in 0.1 M TBAPF₆/acetonitrile with varying concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Electrochemical Measurement:

    • Use the same three-electrode setup as in the CV experiment.

    • Purge the solution with nitrogen before each measurement.

    • Set the potentiostat parameters for differential pulse voltammetry:

      • Initial Potential: 0.0 V

      • Final Potential: -1.5 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

    • Record the DPV for each standard solution.

Expected Results and Interpretation:

DPV will yield well-defined, peak-shaped responses corresponding to the reduction potentials observed in the CV. The peak height will be directly proportional to the concentration of this compound. A calibration curve can be constructed by plotting the peak current versus concentration. This can then be used to determine the concentration of the compound in unknown samples.

Proposed Reduction Mechanism

The electrochemical reduction of nitroaromatics in aprotic media typically proceeds through the following pathway. The exact potentials will be specific to this compound.

G RNO2 R-NO₂ RNO2_radical [R-NO₂]⁻˙ RNO2->RNO2_radical + e⁻ (E₁) RNO2_dianion [R-NO₂]²⁻ RNO2_radical->RNO2_dianion + e⁻ (E₂) RNO R-NO RNO2_dianion->RNO - O²⁻ RNHOH R-NHOH RNO->RNHOH + 2e⁻, + 2H⁺ RNH2 R-NH₂ RNHOH->RNH2 + 2e⁻, + 2H⁺, - H₂O

Caption: Proposed electrochemical reduction pathway for a nitroaromatic compound (R = 1,3-Dichloro-2-methylphenyl).

Data Summary (Hypothetical)

The following table presents hypothetical electrochemical data for this compound based on the expected behavior of similar compounds.

ParameterTechniqueHypothetical Value
First Reduction Potential (Epc1) CV-0.95 V vs. Ag/AgCl
Second Reduction Potential (Epc2) CV-1.20 V vs. Ag/AgCl
Peak Separation (ΔEp) for Epc1 CV65 mV
Diffusion Coefficient (D) Chronoamperometry1.5 x 10⁻⁵ cm²/s
Limit of Detection (LOD) DPV0.5 µM
Linear Range DPV1 - 100 µM

Troubleshooting

IssuePossible CauseSuggested Solution
Poorly defined peaks High solution resistance, electrode fouling, presence of oxygenEnsure proper placement of the reference electrode, polish the working electrode, thoroughly purge the solution with nitrogen.
Irreproducible results Electrode surface contamination, unstable reference electrode potentialClean electrodes between measurements, check the filling solution of the reference electrode.
Drifting baseline Incomplete purging of oxygen, temperature fluctuationsExtend the nitrogen purging time, use a thermostated cell.

Conclusion

This application note provides a foundational guide for the electrochemical investigation of this compound. The described protocols for cyclic voltammetry and differential pulse voltammetry, along with the proposed reduction mechanism, offer a robust framework for researchers to characterize its redox properties. A thorough understanding of the electrochemistry of this molecule is essential for its potential applications in synthetic chemistry and materials science. Further studies, such as controlled potential electrolysis coupled with spectroscopic techniques, would be beneficial for the definitive identification of reduction products.

References

  • This compound | CAS#:7149-69-1 | Chemsrc. Available at: [Link]

  • 1,4-Dichloro-2-nitrobenzene - Wikipedia. Available at: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. Available at: [Link]

  • Cyclic voltammograms of nitrobenzene on different electrodes (pH 5.0):... - ResearchGate. Available at: [Link]

  • 1,3-Dichloro-2-nitrobenzene - Wikipedia. Available at: [Link]

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  • This compound, 95%, Thermo Scientific 1 g | Buy Online. Available at: [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator | ACS Organic & Inorganic Au. Available at: [Link]

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  • 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem. Available at: [Link]

  • This compound | CAS 7149-69-1 - Matrix Fine Chemicals. Available at: [Link]

  • 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem. Available at: [Link]

  • 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem. Available at: [Link]

  • Section 2: Cyclic voltammetry (electrochemical measurement technique) - als-japan.com. Available at: [Link]

  • (PDF) Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. Available at: [Link]

  • Dichloronitrobenzene - Wikipedia. Available at: [Link]

  • 1,3-dichloro-5-nitrobenzene - Stenutz. Available at: [Link]

  • Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity - ResearchGate. Available at: [Link]

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The Cornerstone Moiety: Application Notes for 1,3-Dichloro-2-methyl-5-nitrobenzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Fungicides

In the landscape of modern agrochemical development, the strategic design of active ingredients relies on the availability of versatile and reactive chemical intermediates. 1,3-Dichloro-2-methyl-5-nitrobenzene stands out as a pivotal starting material, primarily in the synthesis of a critical class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). Its unique substitution pattern—featuring two chlorine atoms for steric and electronic influence, a methyl group, and a readily transformable nitro group—makes it an ideal scaffold for constructing the aniline fragment central to many SDHI fungicides.[1]

These fungicides act by targeting and inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of pathogenic fungi, effectively halting cellular energy production.[2][3] The aniline portion of the molecule is crucial for binding to the target protein, and modifications to its structure directly impact the fungicide's efficacy, spectrum of activity, and resistance profile.[1] This guide provides detailed protocols and scientific rationale for utilizing this compound as a precursor for the synthesis of the key intermediate, 3,5-Dichloro-4-methylaniline, and its subsequent elaboration into potent SDHI fungicide candidates.

Physicochemical Properties & Safety Data

Proper handling and understanding of a chemical's properties are paramount for laboratory safety and experimental success. Below is a summary of the key characteristics of this compound.

PropertyValueReference
CAS Number 7149-69-1[Chem-supply.com][4]
Molecular Formula C₇H₅Cl₂NO₂[Chem-supply.com][4]
Molecular Weight 206.03 g/mol [Chem-supply.com][4]
Appearance Light yellow to orange-brown crystalline solid[inchem.org][5]
Melting Point 62-65 °C[echemi.com][6]
Boiling Point ~280 °C[echemi.com][6]
Density 1.5 ± 0.1 g/cm³[chemsrc.com][1]
Flash Point ~123 °C[echemi.com][6]
Solubility Insoluble in water; soluble in organic solvents like ether.[CymitQuimica], [inchem.org][5]
Key Hazards Causes skin and eye irritation. May be harmful if inhaled or swallowed.[Fisher Scientific][2]
Handling Precautions Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation. Avoid dust formation.[Fisher Scientific][2]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[chemsrc.com][1]

Core Synthetic Pathway: From Nitroarene to SDHI Fungicide

The primary application of this compound in agrochemical research is its conversion to the corresponding aniline, which serves as the "A-ring" or foundational piece for an amide-based fungicide. The overall workflow is a robust two-stage process:

  • Reduction of the Nitro Group: The nitro moiety is chemically reduced to a primary amine (-NH₂), yielding the key intermediate 3,5-Dichloro-4-methylaniline .

  • Amide Coupling: The newly formed aniline is coupled with a carboxylic acid "B-ring" fragment (typically a substituted heterocycle) to form the final, active fungicide molecule.

G Workflow for SDHI Fungicide Synthesis cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Active Ingredient Synthesis A This compound (Starting Material) B 3,5-Dichloro-4-methylaniline (Key Intermediate) A->B Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C) D SDHI Fungicide Candidate (Final Product) B->D C Carboxylic Acid Fragment (e.g., 2-Chloronicotinic Acid derivative) C->D G Structure-Function Relationship cluster_0 Structural Features cluster_1 Functional Implications Features This compound Nitro Group (-NO₂) Dichloro Substitution (-Cl) Methyl Group (-CH₃) Implications Role in Synthesis Readily Reducible to Amine (-NH₂) Steric/Electronic Influence on Binding Fine-tunes Lipophilicity & Metabolism Features:f1->Implications:f1 Enables conversion to key intermediate Features:f2->Implications:f2 Critical for target protein interaction Features:f3->Implications:f3 Modulates final compound properties

Sources

Navigating the Risks: A Comprehensive Guide to the Safe Handling and Disposal of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1), a chlorinated nitroaromatic compound utilized in various laboratory and drug development settings. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance. The protocols outlined herein are designed to be self-validating systems, grounded in established safety standards and chemical principles.

Section 1: Understanding the Hazard Profile

This compound is a solid, pale yellow crystalline substance.[1] Its molecular structure, featuring both chlorine and nitro functional groups on a benzene ring, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the cornerstone of safe handling.

1.1. Physicochemical and Toxicological Data Summary

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO₂[2]
Appearance Pale yellow solid[1]
Melting Point 62 - 65 °C[1]
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[2]
Incompatibilities Strong oxidizing agents, Strong bases[1][3]
Hazardous Decomposition Hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, carbon dioxide[1][3]

1.2. Mechanistic Insight into Hazards

The irritant properties of this compound are attributed to its chemical structure. Chlorinated aromatic compounds can defat the skin, leading to irritation.[4] The nitro group can enhance its reactivity and potential for adverse biological interactions. Upon heating or combustion, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides, which pose a severe inhalation hazard.[5]

Section 2: Laboratory Handling Protocols

Adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), is required when working with this compound.[1][2][5][6][7] The following protocols should be incorporated into your laboratory's specific CHP.

2.1. Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through engineering controls. All work with this compound, especially handling of the solid powder, must be conducted in a designated area within a certified chemical fume hood to control airborne concentrations.[1] The laboratory should be equipped with an eyewash station and a safety shower, with clear and unobstructed access.[1]

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles conforming to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[2][3] A face shield should be worn when there is a risk of splashing.

  • Skin Protection: Long-sleeved laboratory coats are required. Protective gloves must be worn when handling the compound or its contaminated containers.[2] Given the nature of chlorinated compounds, nitrile gloves are generally recommended for incidental splash protection, but for prolonged contact, a more resistant material may be necessary.[3][8][9] It is crucial to consult glove manufacturer's chemical resistance charts for specific breakthrough times.

  • Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is not typically required. However, if concentrations are expected to exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1]

2.3. Safe Handling and Storage Workflow

The following diagram outlines the logical flow for the safe handling and storage of this compound.

cluster_handling Handling Protocol cluster_storage Storage Protocol prep Pre-Handling: - Verify fume hood certification. - Don appropriate PPE. - Prepare designated work area. weigh Weighing and Transfer: - Conduct in fume hood. - Use anti-static measures if necessary. - Minimize dust creation. prep->weigh reaction Reaction/Use: - Maintain in closed or contained system. - Monitor for any signs of incompatibility. weigh->reaction cleanup Post-Handling: - Decontaminate work surfaces. - Properly label and store unused material. reaction->cleanup store Store in a cool, dry, well-ventilated area. Keep container tightly closed. cleanup->store segregate Segregate from: - Strong oxidizing agents - Strong bases - Food and drink store->segregate

Caption: Workflow for handling and storage of this compound.

Section 3: Emergency Procedures

3.1. First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[2]

3.2. Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[10]

  • Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] To prevent dusting, it may be appropriate to moisten the material first.[5]

    • Avoid generating dust.[6]

    • Use non-sparking tools if there is any fire hazard.[11]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.[12]

    • Place all contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[12][13]

Section 4: Waste Disposal Protocols

Waste containing this compound is classified as hazardous waste.[2] Disposal must be in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15]

4.1. Waste Characterization and EPA Waste Code Assignment

The first step in proper disposal is to correctly characterize the waste.

  • Listed Wastes: this compound is not explicitly listed on the EPA's P or U lists of discarded commercial chemical products.[5][7] However, if it is a spent solvent mixture containing other listed halogenated solvents (e.g., chlorobenzene), it could fall under the F002 waste code.[5][16] If it is a process waste from specific industrial operations, a K-list code could apply.[5]

  • Characteristic Wastes: In the absence of a specific listing, the waste must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity).[4] While not highly reactive or ignitable under normal conditions, its toxic properties are the primary concern.

  • U-List Consideration: If this chemical were to be discarded as an unused commercial chemical product, it would likely be classified under a "U" code due to its toxicity. The criteria for a U-listed waste are that it is a discarded, unused commercial chemical product.[1][2][7] Given its hazards, a conservative approach would be to manage it as a U-listed waste, although a specific code is not assigned. The most appropriate generic code would be determined by the hazardous waste disposal facility.

4.2. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[17][18][19]

  • Halogenated vs. Non-Halogenated: Waste containing this compound should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste streams.[17][19]

  • Solid vs. Liquid: Solid waste (e.g., contaminated PPE, spill cleanup materials) should be collected separately from liquid waste.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[17]

4.3. Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the disposal of waste containing this compound.

cluster_characterization Waste Characterization cluster_collection Collection and Segregation cluster_disposal Final Disposal start Waste Generation (this compound) is_unused Is the waste an unused commercial chemical product? start->is_unused is_process_waste Is it a process waste or spent solvent mixture? is_unused->is_process_waste No collect_solid Collect solid waste in a labeled, sealed container. is_unused->collect_solid Yes (Solid) collect_liquid Collect liquid waste in a labeled, leak-proof container. is_unused->collect_liquid Yes (Liquid) is_process_waste->collect_solid Solid is_process_waste->collect_liquid Liquid segregate_halogenated Segregate as Halogenated Organic Waste. collect_solid->segregate_halogenated collect_liquid->segregate_halogenated contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. segregate_halogenated->contact_ehs tsdf Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF). contact_ehs->tsdf

Caption: Decision tree for the disposal of this compound waste.

4.4. Decontamination of Empty Containers

Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[9] For containers of toxic chemicals, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for sewer disposal depending on local regulations.

References

  • Chemsrc. (2025, September 13). This compound | CAS#:7149-69-1. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • University of South Carolina. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Kimberly-Clark. (2015). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978, December 18).
  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Retrieved from [Link]

  • WMSolutions.com. (n.d.). Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1). As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving high yield and purity is paramount. This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory, grounded in established chemical principles.

Section 1: Foundational Concepts & FAQs

This section addresses common preliminary questions regarding the synthesis.

Q1: What is the primary synthetic route for this compound?

The most prevalent and industrially relevant method is the electrophilic aromatic substitution, specifically the nitration of 2,6-dichlorotoluene.[1] This reaction involves introducing a nitro group (-NO₂) onto the aromatic ring of the dichlorotoluene substrate.

Q2: Why is the nitration directed to the C-5 position?

The regioselectivity of the reaction is governed by the directing effects of the substituents on the 2,6-dichlorotoluene ring.

  • Methyl Group (-CH₃): This is an activating, ortho, para-directing group. It increases electron density at positions C-3, C-5 (ortho), and C-4 (para).

  • Chloro Groups (-Cl): These are deactivating, ortho, para-directing groups.[2][3] They withdraw electron density inductively but can donate it through resonance.

The C-5 position is ortho to the activating methyl group and meta to both deactivating chloro groups. This combination makes it the most electronically favorable position for attack by the electrophile (NO₂⁺). The C-3 position is equivalent to C-5. The C-4 position, while para to the methyl group, is sterically hindered and electronically deactivated by the adjacent chloro groups.

Directing effects influencing nitration of 2,6-dichlorotoluene.

Q3: What are the critical safety precautions for this reaction?

Nitration reactions are highly exothermic and can be hazardous if not controlled.

  • Nitrating Agents: Mixtures of concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Temperature Control: The reaction must be cooled, typically in an ice bath, to prevent runaway reactions and the formation of dangerous, unstable polynitrated byproducts.[4]

  • Workup: Quenching the reaction by pouring it onto ice must be done slowly and carefully to manage the exotherm and prevent splashing of acidic solution.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Problem: Low Yield of this compound

Question: My final isolated yield is well below the 70-80% range. What are the likely causes and how can I fix them?

Answer: Low yield is a common issue stemming from several factors. Systematically evaluate each step of your process.

  • Cause 1: Incomplete Reaction. If significant starting material remains, the reaction has not gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time. Monitor progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material spot/peak is minimal.

      • Temperature: While low temperatures are crucial for safety and selectivity, excessively cold conditions can slow the reaction rate to a crawl. Ensure the temperature is maintained within the optimal range (e.g., 0-10 °C), rather than dropping too low.

      • Nitrating Agent Potency: Ensure the nitric and sulfuric acids are concentrated and have not absorbed atmospheric moisture, which would reduce their effectiveness.

  • Cause 2: Isomer Formation. The formation of undesired isomers, such as 1,3-dichloro-2-methyl-4-nitrobenzene, complicates purification and reduces the yield of the target compound.

    • Troubleshooting:

      • Strict Temperature Control: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers. Maintain a consistent low temperature (0-5 °C) throughout the addition of the nitrating agent.[4]

      • Slow Addition: Adding the nitrating agent dropwise prevents localized temperature spikes that can lead to side reactions.

  • Cause 3: Product Loss During Workup and Purification.

    • Troubleshooting:

      • Extraction: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to ensure the product is in the organic phase. Perform multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.

      • Purification: While column chromatography is effective for achieving high purity, it can lead to significant product loss.[5][6] Consider optimizing the solvent system for recrystallization as a less loss-prone alternative if purity requirements allow.

Problem: Product is Contaminated with an Unknown Impurity

Question: My NMR/GC-MS analysis shows a significant peak that is not the starting material or the desired product. What could it be?

Answer: The impurity is likely a byproduct from a side reaction.

  • Cause 1: Polynitration. The product, this compound, is deactivated but can still undergo a second nitration under harsh conditions, leading to dinitro compounds.

    • Troubleshooting: Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of nitric acid. Avoid "pushing" an incomplete reaction with excess nitrating agent; it is better to have unreacted starting material, which is easier to separate than polynitrated byproducts.[4]

  • Cause 2: Oxidation. Strong nitrating mixtures can oxidize the methyl group, leading to the formation of dichloronitrobenzoic acid or related compounds.

    • Troubleshooting: This is often indicated by a dark, tarry reaction mixture. Using a milder nitrating agent, such as nitric acid in acetic anhydride, can mitigate oxidative side reactions, although this may require different reaction conditions.[4] Maintaining strict temperature control is the primary defense against oxidation with mixed acid.

Problem Potential Cause Recommended Action
Low Yield Incomplete ReactionExtend reaction time; ensure temperature is not too low; check acid concentration.
Isomer FormationMaintain strict temperature control (0-5 °C); add nitrating agent slowly.
Loss During WorkupPerform multiple extractions; optimize purification method (e.g., recrystallization).
Impurity PolynitrationUse ≤1.1 equivalents of nitric acid; avoid excess nitrating agent.
OxidationMaintain strict low-temperature control; consider milder nitrating agents if necessary.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dichlorotoluene (e.g., 0.1 mol) in 100 mL of concentrated sulfuric acid (98%). Cool the mixture to 0 °C in an ice/salt bath.

  • Preparation of Nitrating Agent: In the dropping funnel, add concentrated nitric acid (e.g., 0.105 mol, 1.05 eq).

  • Nitration: Add the nitric acid dropwise to the stirred sulfuric acid solution of the substrate over 30-45 minutes. Critically, ensure the internal temperature of the reaction mixture does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting material.

  • Quenching and Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum. A typical crude yield is in the range of 75-85%.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with a non-polar solvent system, such as hexane or a hexane/toluene mixture. The desired product is typically the major component and will elute as a distinct band.

  • Collection: Collect the fractions containing the pure product, identified by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield this compound as a light yellow solid.[5]

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3-dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1). This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The synthesis, primarily achieved through the electrophilic nitration of a dichloromethylbenzene precursor, can present several challenges, from low yields to difficulties in purification.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these common issues. Our goal is to equip you with the technical insights and practical solutions needed to ensure the success and efficiency of your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. The format is designed to help you quickly identify the root cause of an issue and implement a scientifically sound solution.

Q1: Why is my reaction yield of this compound unexpectedly low or non-existent?

A low or zero yield is a common but frustrating issue. The cause can often be traced back to one or more suboptimal parameters in your experimental setup. Let's diagnose the potential culprits.

  • Potential Cause 1: Incorrect Starting Material or Purity The synthesis of this compound is most logically achieved by the nitration of 1,3-dichloro-2-methylbenzene . Using a different isomer of dichlorotoluene will result in a different set of nitrated products. Furthermore, impurities in the starting material can interfere with the reaction.

    • Solution:

      • Verify Starting Material: Confirm the identity and isomeric purity of your dichlorotoluene precursor using techniques like NMR or GC-MS before starting the reaction.

      • Assess Purity: If the purity is low, consider purifying the starting material by distillation or chromatography.

  • Potential Cause 2: Suboptimal Reaction Temperature Aromatic nitration is highly sensitive to temperature.

    • Too Low: A temperature that is too low will result in a very slow reaction rate, leading to an incomplete reaction within a practical timeframe.

    • Too High: Exceeding the optimal temperature can lead to the formation of di-nitrated byproducts and increased oxidation of the starting material, which consumes reagents and complicates purification[1][2].

    • Solution: For the nitration of activated rings like toluenes, a temperature range of 30-50°C is typically recommended[1][2]. Start with a lower temperature (e.g., 30°C) and monitor the reaction progress. If the reaction is too slow, you can cautiously increase the temperature. It is critical to maintain consistent temperature control throughout the addition of the nitrating mixture and the subsequent reaction time.

  • Potential Cause 3: Inadequate Nitrating Agent or Catalyst Activity The nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), must be of high quality. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺)[1][2].

    • Solution:

      • Use Fresh Reagents: Use fresh, concentrated acids. Old bottles of nitric acid may have a lower concentration.

      • Ensure Anhydrous Conditions (where applicable): Water can inhibit the formation of the nitronium ion. While the standard HNO₃/H₂SO₄ system contains some water, some nitration procedures benefit from anhydrous conditions[3].

      • Correct Stoichiometry: Use a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion. A large excess can promote di-nitration.

  • Potential Cause 4: Losses During Workup and Purification Significant product loss can occur during the aqueous workup and subsequent purification steps.

    • Solution:

      • Workup: When quenching the reaction with ice water, do so slowly to avoid excessive heat generation. Ensure complete extraction of the product from the aqueous layer by using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions.

      • Purification: If using column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening. A common system for nitroaromatics is a hexane/ethyl acetate gradient[4][5].

Below is a workflow to help diagnose the cause of low yield.

LowYield_Troubleshooting start Low or No Yield Observed check_sm Verify Starting Material Identity & Purity (NMR, GC-MS) start->check_sm sm_ok Purity & Identity Confirmed check_sm->sm_ok Yes sm_bad Incorrect Isomer or Impure check_sm->sm_bad No check_temp Review Reaction Temperature Control sm_ok->check_temp purify_sm Purify or Replace Starting Material sm_bad->purify_sm end_node Yield Improved purify_sm->end_node temp_ok Temp within 30-50°C? check_temp->temp_ok Yes temp_bad Temp Too Low or High check_temp->temp_bad No check_reagents Assess Quality of Nitrating Agents temp_ok->check_reagents adjust_temp Optimize Temperature & Use Precise Control temp_bad->adjust_temp adjust_temp->end_node reagents_ok Fresh, Concentrated Acids Used? check_reagents->reagents_ok Yes reagents_bad Old or Incorrect Concentration check_reagents->reagents_bad No check_workup Analyze Workup & Purification Steps reagents_ok->check_workup replace_reagents Use Fresh, High-Quality Reagents reagents_bad->replace_reagents replace_reagents->end_node workup_ok Losses Minimized? check_workup->workup_ok Yes workup_bad Suspected Loss During Extraction/Chromatography check_workup->workup_bad No optimize_workup Optimize Extraction & Purification Protocol workup_bad->optimize_workup optimize_workup->end_node

Caption: Troubleshooting workflow for low yield of this compound.

Q2: My product is a mixture of several isomers. How can I improve the regioselectivity?

The formation of isomers is the most common challenge in this synthesis. The substitution pattern on the starting material, 1,3-dichloro-2-methylbenzene, dictates the position of the incoming nitro group.

  • Understanding the Directing Effects:

    • Methyl Group (-CH₃): This is an activating group and is ortho, para-directing[1][6].

    • Chlorine Atoms (-Cl): These are deactivating groups but are also ortho, para-directing.

    • Combined Effect: The directing groups on 1,3-dichloro-2-methylbenzene will guide the incoming nitro group to the available positions (C4, C5, C6). The desired product has the nitro group at the C5 position. The other likely isomers are 1,3-dichloro-2-methyl-4-nitrobenzene and 1,3-dichloro-2-methyl-6-nitrobenzene. The final isomer ratio is a result of a complex interplay between steric hindrance and electronic effects.

  • Strategies to Improve Regioselectivity:

    • Modify Reaction Conditions: The choice of nitrating agent and solvent can influence the isomer ratio. Nitrations using nitronium salts like NO₂⁺BF₄⁻ in specific solvents have been shown to alter regioselectivity compared to the standard mixed acid system[7].

    • Use of Catalysts: Heterogeneous catalysts, such as zeolites, can enhance regioselectivity by providing a shape-selective environment for the reaction. Zeolites with small pore sizes have been used to favor the formation of the para-isomer in the nitration of toluene and other substituted aromatics[8][9][10].

    • Temperature Optimization: While primarily affecting the rate and degree of nitration, temperature can also have a minor influence on the isomer distribution. It is worthwhile to run small-scale experiments at different temperatures to find the optimal balance.

Below is the reaction scheme illustrating the formation of the desired product and potential byproducts.

ReactionScheme sub 1,3-Dichloro-2-methylbenzene reagents + HNO₃ / H₂SO₄ sub->reagents prod_main This compound (Desired Product) reagents->prod_main Major prod_iso1 1,3-Dichloro-2-methyl-4-nitrobenzene (Isomeric Byproduct) reagents->prod_iso1 Minor prod_iso2 1,3-Dichloro-2-methyl-6-nitrobenzene (Isomeric Byproduct) reagents->prod_iso2 Minor

Caption: Nitration of 1,3-dichloro-2-methylbenzene leading to the desired product and isomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory protocol for the synthesis of this compound?

While specific conditions should be optimized, the following protocol, based on general procedures for aromatic nitration, serves as a reliable starting point.

Experimental Protocol: Nitration of 1,3-Dichloro-2-methylbenzene

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 25 mL) in an ice bath to 0-5°C.

  • Nitrating Mixture: Slowly add concentrated nitric acid (1.1 equivalents) to the cold sulfuric acid with continuous stirring. Allow the mixture to stir for 10-15 minutes while maintaining the low temperature.

  • Substrate Addition: In a separate flask, dissolve 1,3-dichloro-2-methylbenzene (1.0 equivalent) in a small amount of an inert solvent like dichloromethane if desired, although the reaction can often be run neat.

  • Reaction: Slowly add the substrate to the nitrating mixture dropwise, ensuring the internal temperature does not exceed 35-40°C[11]. Use an ice bath to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30-35°C) for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice. This will quench the reaction and precipitate the crude product.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine[11].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by silica gel column chromatography using a hexane/ethyl acetate eluent system[4].

Q2: What are the critical safety precautions for this synthesis?

Safety is paramount. This synthesis involves hazardous materials that require careful handling.

  • Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Adding reagents too quickly or with inadequate cooling can cause the reaction to run away, leading to a dangerous increase in temperature and pressure.

  • Nitroaromatic Compounds: The product, this compound, and its byproducts are toxic. Avoid inhalation of dust and skin contact[12]. Handle the solid product in a fume hood. Many nitroaromatic compounds are also potentially explosive, especially when subjected to heat or shock[13].

  • Waste Disposal: The acidic aqueous waste must be neutralized carefully before disposal according to your institution's guidelines.

Hazard ClassReagent/ProductKey Precautions
Corrosive Conc. H₂SO₄, Conc. HNO₃Use fume hood, wear gloves, goggles, lab coat.
Exothermic Nitration ReactionSlow addition, maintain cooling, monitor temperature.
Toxic Nitroaromatic ProductsAvoid inhalation and skin contact. Handle as solid in a fume hood.
Environmental All reagents/productsDo not release into the environment. Dispose of waste properly[13].

Table 1: Summary of Key Hazards and Precautions.

Q3: How can I effectively monitor the reaction's progress?

Regularly monitoring the reaction is key to achieving a good yield and minimizing side reactions.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture on a TLC plate alongside a spot of the starting material. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The product will be more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot has disappeared.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, a small aliquot of the reaction mixture can be quenched, worked up, and analyzed by GC-MS. This will show the relative amounts of starting material, desired product, and any isomeric or di-nitrated byproducts.

References

  • Carpenter, B. K., & Glowacki, D. R. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 136(42), 14811–14819. Available at: [Link]

  • Li, G. H., et al. (2011). 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743. Available at: [Link]

  • Zarei, A., et al. (2015). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Research on Chemical Intermediates, 41, 6399–6411. Available at: [Link]

  • Pitchumani, K., et al. (2000). Regioselective nitration of aromatic substrates in zeolite cages. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 112(3), 273-279. Available at: [Link]

  • Smith, K., & Al-Zuhairi, J. A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.
  • Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved from [Link]

  • Aarti Industries Limited. (2016). List of Products. Retrieved from [Link]

  • Siddique, S., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(4), M780. Available at: [Link]

  • Clark, J. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. Available at: [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific™. Retrieved from [Link]

  • Smith, K., & Al-Zuhairi, J. A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. U.S. Patent No. 5,977,418. Washington, DC: U.S. Patent and Trademark Office.
  • Clark, J. (2000). Nitration of Benzene and Methylbenzene. Chemguide. Available at: [Link]

  • Clark, J. (2000). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Available at: [Link]

  • Brill, G., & Greve, B. (1994). Process for the preparation of 2,3-dichloro-nitrobenzene. European Patent No. EP0581148A1.
  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2,4-dichloro-1-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved from [Link]

  • Inchem. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with the synthesis and application of this compound.

Section 1: Synthesis and Optimization

The primary route to this compound is the electrophilic nitration of 2,6-dichlorotoluene. While straightforward in principle, achieving high yield and regioselectivity requires careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary challenges?

A1: The most prevalent method is the direct nitration of 2,6-dichlorotoluene using a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methyl group is an activating, ortho, para-director, while the chloro groups are deactivating, ortho, para-directors. The directing effects converge to favor substitution at the C4 and C5 positions.

The primary challenges are:

  • Regioselectivity: The main byproduct is the undesired 1,3-Dichloro-2-methyl-4-nitrobenzene isomer. The ratio of isomers is highly sensitive to reaction conditions.[1][2] Minimizing the formation of the 4-nitro isomer is critical for simplifying purification and maximizing the yield of the desired 5-nitro product.

  • Polynitration: The product, while less reactive than the starting material, can undergo a second nitration under harsh conditions, leading to dinitrated impurities.

  • Oxidative Side Reactions: Strong acidic and oxidizing conditions can lead to the formation of nitrocresols or other degradation products, often resulting in dark, tarry reaction mixtures.[3]

Q2: How do temperature and acid concentration affect the regioselectivity of the nitration?

A2: Temperature is a critical control parameter. Lowering the reaction temperature generally increases selectivity for the desired 5-nitro isomer. For instance, decreasing the temperature can reduce the amount of the meta-isomer in toluene nitration from ~4.5% to below 1.5%.[4] While this is a different substrate, the principle of temperature control enhancing selectivity is broadly applicable. The concentration of sulfuric acid is also crucial; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). An optimal ratio of H₂SO₄ to HNO₃ is necessary to ensure a sufficient rate of reaction without promoting excessive side reactions.[2]

Experimental Protocol: Optimized Nitration of 2,6-Dichlorotoluene

This protocol is designed to maximize the yield of the 5-nitro isomer.

Materials:

  • 2,6-Dichlorotoluene (1.0 eq)

  • Concentrated Sulfuric Acid (98%, ~3-4 vols)

  • Concentrated Nitric Acid (70%, 1.05-1.1 eq)

  • Dichloromethane (optional solvent)

  • Ice/water bath

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice/salt bath to maintain an internal temperature of 0 to 5 °C.

  • Substrate Addition: Slowly add the 2,6-dichlorotoluene to the cold sulfuric acid while stirring. If the substrate is solid, it can be dissolved in a minimal amount of an inert solvent like dichloromethane.

  • Nitrating Agent Addition: Add the concentrated nitric acid dropwise via the dropping funnel over 30-60 minutes. Crucially, ensure the internal temperature does not exceed 10 °C during the addition. A runaway exotherm will drastically reduce selectivity and yield.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Workup:

    • Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper.

    • To remove acidic impurities, the crude solid can be washed with a cold, dilute sodium bicarbonate solution, followed by another water wash.

  • Drying: Dry the crude product under vacuum. The product can then be purified further.

Diagram: Synthesis and Side Product Formation

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products 2_6_DCT 2,6-Dichlorotoluene DesiredProduct This compound (Desired Product) 2_6_DCT->DesiredProduct Nitration at C5 (Favored) SideProduct 1,3-Dichloro-2-methyl-4-nitrobenzene (Isomeric Impurity) 2_6_DCT->SideProduct Nitration at C4 (Disfavored) NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->2_6_DCT Electrophilic Attack

Caption: Nitration of 2,6-dichlorotoluene yields the desired 5-nitro isomer and an undesired 4-nitro byproduct.

Section 2: Troubleshooting Guide

Q3: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A3: Low yields can stem from several factors. Use the following guide to diagnose and resolve the issue.

Potential Cause Explanation & Diagnostic Signs Troubleshooting & Optimization Strategy
Incomplete Reaction The reaction may not have gone to completion. TLC or GC analysis will show a significant amount of remaining starting material (2,6-dichlorotoluene).Increase Reaction Time: Allow the reaction to stir for a longer period at the controlled temperature. • Slight Temperature Increase: If extending the time is ineffective, consider raising the temperature slightly (e.g., to 10-15 °C), but be aware this may reduce regioselectivity.[3]
Poor Regioselectivity A high proportion of the 4-nitro isomer is being formed. This is often confirmed by NMR or GC-MS analysis of the crude product.Lower the Temperature: This is the most effective way to favor the 5-nitro isomer. Aim for a stable temperature between 0-5 °C.[4] • Slow Reagent Addition: Add the nitric acid very slowly to avoid localized temperature spikes that can decrease selectivity.
Product Degradation The reaction mixture turns dark brown or black, indicating oxidation or other side reactions. This is more common with higher temperatures or excess nitrating agent.Strict Temperature Control: Ensure the exotherm is managed effectively with an efficient cooling bath. • Stoichiometry: Use only a slight excess of nitric acid (1.05 eq). A large excess promotes oxidation.[3]
Loss During Workup The product may be partially soluble in the aqueous phase, or mechanical losses occur during filtration.Efficient Quenching: Pouring the acid mixture into ice ensures rapid precipitation and minimizes product solubility. • Thorough Extraction: If an organic solvent is used, ensure the aqueous layer is extracted multiple times to recover all dissolved product.[5]
Diagram: Troubleshooting Low Yields

Troubleshooting start Low Yield of Desired Product check_sm Analyze Crude Mixture: Significant Starting Material? start->check_sm check_isomers Analyze Crude Mixture: High Isomer Content? check_sm->check_isomers No incomplete Incomplete Reaction check_sm->incomplete Yes check_color Reaction Mixture Dark/Tarry? check_isomers->check_color No poor_selectivity Poor Regioselectivity check_isomers->poor_selectivity Yes degradation Product Degradation check_color->degradation Yes solution_time Action: - Increase reaction time - Slightly increase temperature incomplete->solution_time solution_temp Action: - Lower reaction temperature (0-5 °C) - Slow reagent addition poor_selectivity->solution_temp solution_control Action: - Strict temperature control - Use stoichiometric nitrating agent degradation->solution_control

Caption: A decision tree for troubleshooting low yields in the nitration of 2,6-dichlorotoluene.

Q4: What is the most effective method for purifying the crude product?

A4: Recrystallization is typically the most effective and scalable method for purifying this compound. The key is selecting a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Protocol: Purification by Recrystallization
  • Solvent Selection: Common and effective solvents include ethanol, methanol, or isopropanol. A mixed solvent system, such as ethanol/water, can also be used to fine-tune solubility.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring (using a hot plate).

  • Hot Filtration (Optional): If there are insoluble impurities (like tar), perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven. The melting point should be sharp, around 62-65 °C.[6]

Section 3: Downstream Reactions

This compound is a valuable intermediate due to its three functional handles: two chlorine atoms and a nitro group.

Frequently Asked Questions (FAQs)

Q5: How can the nitro group be reduced to an amine, and what precautions should be taken?

A5: The reduction of the nitro group to form 3,5-dichloro-2-methylaniline is a common transformation. Several methods are available, but chemoselectivity is a key consideration to avoid undesired dehalogenation.

Reducing Agent Conditions Advantages Disadvantages/Precautions
SnCl₂ · 2H₂O HCl, Ethanol, RefluxExcellent chemoselectivity, tolerates aryl chlorides well.[7]Requires stoichiometric amounts of tin salts, which can be difficult to remove from the product.
Fe / HCl or NH₄Cl Water/Ethanol, RefluxInexpensive, effective, and generally safe for aryl chlorides.[8]Can be messy; requires filtration to remove iron salts. Reaction can be vigorous.
H₂ / Catalyst H₂ gas, PressureClean reaction with water as the only byproduct.High risk of dehalogenation with Pd/C.[7] Raney Nickel is a better choice if catalytic hydrogenation is required, as it is less prone to causing dehalogenation.[7]

Recommendation: For laboratory-scale synthesis where chemoselectivity is paramount, reduction with tin(II) chloride or iron powder is generally preferred over catalytic hydrogenation to preserve the chlorine atoms.

Q6: Is nucleophilic aromatic substitution (SₙAr) feasible on this molecule?

A6: Yes, but it is challenging. The nitro group is a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic attack.[9][10] In an SₙAr reaction, this group stabilizes the negatively charged Meisenheimer complex intermediate.[11][12]

However, the nitro group in this compound is meta to both chlorine atoms. For optimal activation, the electron-withdrawing group should be ortho or para to the leaving group to allow for resonance stabilization of the negative charge onto the nitro group.[12] Because this condition is not met, the activation provided by the nitro group is purely inductive and weaker. Consequently, SₙAr reactions on this substrate require harsh conditions (high temperatures, strong nucleophiles, and polar aprotic solvents like DMF or DMSO) to proceed at a reasonable rate.[13]

Diagram: Key Downstream Reactions

Reactions cluster_reduction Nitro Group Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound Amine 3,5-Dichloro-2-methylaniline Start->Amine [Reduction] Fe/HCl or SnCl₂ SNAr_Product Substituted Product (e.g., Alkoxy, Amino) Start->SNAr_Product Nu⁻ / High Temp (Challenging)

Caption: Primary reaction pathways for this compound.

Section 4: Safety and Handling

Q7: What are the essential safety precautions for handling this compound?

A7: This compound must be handled with appropriate care in a laboratory setting.

  • Hazards: It is classified as a skin and serious eye irritant.[14][15] Avoid breathing dust, vapor, mist, or gas.[15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166), and a lab coat.[14][15] Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.[15] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]

  • Spills: In case of a spill, sweep up the material, avoiding dust generation, and place it into a suitable disposal container.[15][16]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[14][17]

References

  • Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Singleton, D. A., et al. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. Retrieved from [Link]

  • Politalski, P., et al. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials. Retrieved from [Link]

  • Li, G.-L., et al. (2011). 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene. PMC - NIH. Retrieved from [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-2-methyl-. Retrieved from [Link]

  • MDPI. (2008). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the common side reactions encountered during its synthesis, which typically involves the electrophilic nitration of 2,6-dichlorotoluene. Our goal is to equip you with the expertise to optimize reaction conditions, maximize the yield and purity of the target molecule, and effectively troubleshoot common experimental challenges.

Section 1: Core Synthesis Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 2,6-dichlorotoluene. The reaction employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), to introduce a nitro (-NO₂) group onto the aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the starting material:

  • Methyl Group (-CH₃): An activating, ortho, para-director.

  • Chlorine Atoms (-Cl): Deactivating, ortho, para-directors.

The interplay between these groups, combined with steric hindrance, dictates the position of nitration. The desired product is formed by nitration at the C5 position, which is meta to the methyl group and ortho/para to the two chlorine atoms. However, competing nitration at other positions, particularly the C4 position (para to the methyl group), is a primary source of isomeric impurities.

Synthesis_Pathway Start 2,6-Dichlorotoluene Reagents HNO₃ / H₂SO₄ Start->Reagents Product This compound Reagents->Product Electrophilic Aromatic Substitution Side_Reactions Start 2,6-Dichlorotoluene Product Desired Product (this compound) Start->Product Low Temp, Controlled Stoichiometry Isomer Isomeric Byproduct (1,3-Dichloro-2-methyl-4-nitrobenzene) Start->Isomer High Temp Dinitro Dinitrated Products Start->Dinitro High Temp, Excess HNO₃ Oxidized Oxidized Byproducts (e.g., Dichloronitrobenzoic Acid) Start->Oxidized High Temp, Strong Acid

Technical Support Center: Purification of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1). The focus is on overcoming common purification challenges, particularly the removal of stubborn isomeric and synthetic byproducts.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question: My final product shows a broad melting point range, well below the expected value. What are the likely impurities?

Answer: A broad or depressed melting point is a classic indicator of impurities. For this compound, the most common culprits originate from the synthesis, which often starts from 4-nitrotoluene.[1][2] The primary challenges are:

  • Isomeric Impurities: The chlorination of nitrotoluene can produce a mixture of isomers with very similar physical properties, making them difficult to separate.[1] Key isomers to suspect include:

    • 1,3-Dichloro-2-methyl-4-nitrobenzene

    • 1,2-Dichloro-3-methyl-5-nitrobenzene

    • Other dichlorinated or partially chlorinated nitrotoluenes. The separation of such isomers is a known analytical challenge due to their similar physicochemical properties, such as polarity and boiling points.[3]

  • Unreacted Starting Materials: Incomplete chlorination can leave residual 4-nitrotoluene or mono-chlorinated intermediates in your crude product.

  • Over-chlorination Byproducts: The reaction may proceed further than desired, resulting in trichlorinated species.

  • Synthetic Reagents & Tars: Residual acids (e.g., sulfuric acid) from the reaction or high-molecular-weight tars formed at elevated temperatures can also contaminate the product.[4]

To identify the specific impurities, we recommend running a comparative analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) against a certified reference standard.[5]

Question: I am attempting recrystallization, but the compound "oils out" instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. High levels of impurities can also suppress the melting point, exacerbating this issue.

Here are several strategies to resolve this:

  • Lower the Solution Temperature: Instead of letting the solution cool at room temperature, try cooling it much more slowly. First, allow it to cool gradually towards room temperature, and only then proceed to an ice bath. Rapid cooling encourages precipitation over crystallization.[6]

  • Change the Solvent System:

    • Use a lower-boiling point solvent in which the compound is still soluble when hot but sparingly soluble when cold.

    • Employ a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A mixture of petroleum ether and benzene has been used for similar compounds.[4]

  • "Seed" the Solution: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.

  • Reduce Impurity Load: If the product is very impure, a preliminary purification step is necessary. Run the crude material through a short plug of silica gel with a non-polar solvent like hexane to remove highly polar impurities or tars before attempting recrystallization.

Question: My column chromatography separation is yielding fractions with mixed isomers. How can I improve the resolution?

Answer: The co-elution of isomers is a significant challenge due to their similar polarities. A standard silica gel column with hexane may not be sufficient for baseline separation.[1] Here’s how to enhance resolution:

  • Optimize the Mobile Phase: Isocratic elution with a single non-polar solvent is often insufficient.

    • Shallow Gradient: Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually introduce a slightly more polar solvent (e.g., 0.5-2% ethyl acetate or toluene in hexane). This can help resolve compounds with very close Rf values.

    • Alternative Solvent Systems: Explore different solvent systems. Sometimes, substituting dichloromethane or toluene for ethyl acetate can alter the selectivity of the separation.

  • Modify the Stationary Phase:

    • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, HPLC offers superior resolving power. Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) phases, can provide different selectivity for aromatic positional isomers compared to standard C18 columns.[7]

    • Different Adsorbents: While silica gel is most common, alumina (neutral or basic) may offer different selectivity for your specific mixture.

  • Improve Column Parameters:

    • Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, improving separation.

    • Reduce Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can significantly enhance resolution.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load the dry powder onto the top of the column. This often results in a sharper starting band compared to liquid loading, especially if the compound has poor solubility in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification strategy for crude this compound?

The optimal strategy depends on the impurity profile. The following workflow provides a general decision-making process.

purification_workflow start Crude Product Analysis (TLC/GC-MS) wash Aqueous Wash (e.g., NaHCO3, brine) start->wash Acidic/Basic Impurities recryst Recrystallization (e.g., from Methanol or Hexane) start->recryst >85% Pure & Crystalline Solid column Silica Gel Column Chromatography start->column Complex Mixture or Isomers Present distill Vacuum Distillation (Caution: Thermal Stability) start->distill Non-volatile Tars or High-Boiling Impurities wash->start Re-analyze final_product Pure Product (Verify by NMR, GC, MP) recryst->final_product column->final_product distill->final_product

Caption: Purification strategy decision workflow.

For typical synthetic batches, a combination of an aqueous wash to remove acids, followed by column chromatography to separate isomers, and a final recrystallization to achieve high purity is a robust approach.[1]

Q2: What are the key physical properties of this compound and its common isomers?

Understanding the differences in physical properties is key to designing a purification strategy. As shown in the table below, the melting points of related isomers can be quite close, making simple melt-based purification methods like fractional crystallization challenging.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 7149-69-1C₇H₅Cl₂NO₂206.03Not specified in sources
1,3-Dichloro-5-nitrobenzene618-62-2C₆H₃Cl₂NO₂192.0064-65[8]
1,3-Dichloro-2-nitrobenzene601-88-7C₆H₃Cl₂NO₂192.0069-70[9]
1-Chloro-2-methyl-4-nitrobenzeneNot specifiedC₇H₆ClNO₂171.5846-47[10]

Note: Data for the exact target compound's melting point was not available in the searched literature, but related isomers show the challenge of close physical properties.

Q3: What safety precautions are mandatory when handling and purifying this compound?

This compound is an irritant and should be handled with care.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[12]

  • Exposure Response:

    • Skin Contact: Causes skin irritation. Wash the affected area immediately with plenty of soap and water.[11]

    • Eye Contact: Causes serious eye irritation. Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]

    • Inhalation/Ingestion: Move to fresh air. If ingested, wash out the mouth with water. Seek medical attention if symptoms occur.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[12][13]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive assessment:

  • Chromatographic Methods:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile impurities, especially isomers, due to its high resolving power and the structural information provided by mass spectrometry.[5]

    • HPLC (High-Performance Liquid Chromatography): A robust method for purity assessment. A well-developed HPLC method can accurately quantify the main compound and resolve it from impurities.[14]

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product and can detect impurities if they are present at levels of ~1% or higher.

  • Physical Methods:

    • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on a documented procedure for purifying the crude product from its synthesis.[1]

  • Slurry Preparation: Prepare the column by packing silica gel (60-120 mesh) in hexane. Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane. This will elute non-polar byproducts first.

    • Monitor the column fractions continuously using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and visualize under UV light.

    • The target product, this compound, should elute as the solvent polarity is either maintained as hexane or slightly increased.[1]

  • Fraction Collection: Collect fractions that show a single spot on the TLC plate corresponding to the Rf of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Purity Verification: Confirm the purity of the isolated product using GC-MS, HPLC, and melting point analysis.

Protocol 2: Purification by Recrystallization

This general protocol can be adapted using solvents mentioned in the literature for related compounds, such as methanol.[15]

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[6] Add solvent dropwise until a clear solution is obtained at the solvent's boiling point. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling is critical for forming pure, well-defined crystals.[6]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

  • Purity Verification: Assess the purity of the recrystallized product by melting point analysis and a suitable chromatographic method.

References

  • Chemsrc. (2023). This compound | CAS#:7149-69-1. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dinitrobenzenes. [Link]

  • Liu, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 30(6), 564-570. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene. PubChem. [Link]

  • Organic Syntheses. (n.d.). Nitrobenzene Procedure. [Link]

  • University of Central Florida. (n.d.). A Developmental Investigation of Separation and Analysis of Molecular Mass 302 Da Polyaromatic Hydrocarbons using High Performance Liquid Chromatography. STARS. [Link]

  • INCHEM. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. [Link]

  • Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns. [Link]

  • Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-2-nitrobenzene. [Link]

  • Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
  • Aarti Industries Limited. (2016). Environmental Impact Assessment Report. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

Sources

Technical Support Center: Troubleshooting 1,3-Dichloro-2-methyl-5-nitrobenzene Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1,3-Dichloro-2-methyl-5-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a moderately low-melting solid, this compound presents unique crystallization challenges that require a systematic and well-understood approach. This guide provides in-depth, cause-and-effect troubleshooting, detailed protocols, and frequently asked questions to ensure you can achieve high purity and yield in your experiments.

Section 1: Compound Properties & Safety First

A thorough understanding of the physicochemical properties of this compound is the foundation of successful crystallization. These properties dictate solvent selection, temperature control, and potential challenges like "oiling out."

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 7149-69-1 [1][2][3][4]
Molecular Formula C₇H₅Cl₂NO₂ [1][2][4]
Molecular Weight 206.03 g/mol [2][4]
Appearance Light yellow solid [3]
Melting Point 62°C [2]
Boiling Point 279.6°C (at 760 mmHg) [2]

| Solubility | Poorly soluble in water; soluble in many organic solvents.[5] |

Safety First: Handling this compound

Before beginning any experimental work, it is critical to be aware of the associated hazards.

  • Hazards: This compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1] It may be harmful if swallowed or absorbed through the skin.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles (meeting EN 166 standard), and a lab coat.[1][2]

  • Handling: Use in a well-ventilated area, preferably a fume hood, to avoid breathing dust or vapors.[2] Avoid contact with strong oxidizing agents and strong bases.[6]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[1] If in eyes, rinse cautiously with water for several minutes.[1] Seek medical attention if irritation persists.[1]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. Why is this happening and what should I do?

A1: Causality: "Oiling out" is the most frequent challenge with this compound and occurs when the solute precipitates from the supersaturated solution at a temperature above its melting point. Given that this compound has a low melting point of 62°C, this is a common problem.[2][7] The oily liquid that forms is simply the molten, impure compound. This can be triggered by cooling the solution too rapidly or using a solvent in which the compound's solubility changes too drastically over a small temperature range.

Solutions:

  • Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (10-20% of the total volume) of the same hot solvent to decrease the supersaturation level.[7] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.

  • Drastically Slow the Cooling Rate: Once the material is re-dissolved, insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to ensure a very slow temperature drop. This allows the solution to cool below 62°C before nucleation begins.

  • Lower the Solution Temperature Before Cooling: If using a high-boiling point solvent, consider cooling the saturated solution to around 65-70°C before setting it aside to cool slowly. This minimizes the time spent in the critical temperature zone.

  • Change the Solvent System: If the problem persists, the solvent is likely unsuitable. Switch to a solvent or solvent mixture with a lower boiling point and a more gradual solubility curve.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A2: Causality: The absence of crystallization indicates that the solution has not yet reached a sufficient level of supersaturation. This is almost always due to using too much solvent.[7] Alternatively, the energy barrier for nucleation has not been overcome.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[7]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[8]

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by slightly warming the solution.[7] Be cautious not to evaporate too much, which could cause the compound to crash out of solution. Cool the solution again.

  • Use an Anti-Solvent: If the primary solvent is miscible with a solvent in which your compound is insoluble (an "anti-solvent"), you can add the anti-solvent dropwise to the solution until it becomes persistently cloudy, indicating the onset of precipitation.

Q3: The crystallization happened too quickly, resulting in a fine powder or small, needle-like crystals. How can I get larger, higher-purity crystals?

A3: Causality: Rapid crystal formation, often called "crashing out," occurs when the solution becomes supersaturated too quickly.[7] This leads to the simultaneous formation of a massive number of nuclei, which then grow into small crystals with a high surface area, often trapping impurities from the mother liquor.[7][8]

Solutions:

  • Increase the Solvent Volume: Re-heat the solution to dissolve the powder. Add an additional 10-25% of hot solvent to slightly exceed the minimum amount needed for dissolution.[7] This lowers the supersaturation level at any given temperature during cooling, slowing down nucleation and allowing for more orderly crystal growth.

  • Implement Slow Cooling: As detailed in A1, ensure the solution cools as slowly as possible. An insulated flask or a dewar can be used to slow heat transfer. Slower cooling is the most critical factor for growing large, well-formed crystals.[8]

  • Consider Vapor Diffusion: For very high-quality crystals, dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (an anti-solvent, e.g., hexane). The slow diffusion of the anti-solvent vapor into the vial will gradually induce crystallization over hours or days.

Q4: My yield is very low after the first crop of crystals. How can I improve it?

A4: Causality: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration.[7] This is often a trade-off for achieving high purity, especially if extra solvent was added to ensure slow crystal growth.

Solutions:

  • Cool the Mother Liquor: Place the filtrate (mother liquor) in an ice bath or a freezer for several hours. The decreased temperature will further reduce the solubility of the compound, allowing a "second crop" of crystals to form. Note that this second crop may be of slightly lower purity.

  • Concentrate the Mother Liquor: Reduce the volume of the mother liquor by 50-75% via rotary evaporation or gentle heating.[7] Upon cooling this more concentrated solution, a second crop of crystals should form.

  • Re-evaluate Solvent Choice: For future crystallizations, select a solvent that exhibits a steeper solubility curve—one that dissolves the compound well at high temperatures but very poorly at low temperatures (e.g., 0°C). This maximizes the amount of product that precipitates upon cooling.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: There is no universal "best" solvent, as the ideal choice depends on the impurity profile of your crude material.[8] The guiding principle is "soluble hot, insoluble cold." A good starting point is to screen solvents with varying polarities. Synthesis procedures suggest that solvents like hexane and toluene are viable.[3] Aromatic compounds often crystallize well from alcohols or hydrocarbon/ether mixtures.

Table 2: Suggested Solvents for Screening

Solvent Class Boiling Point (°C) Rationale
Ethanol Protic, Polar 78 Often a good choice for moderately polar compounds.
Isopropanol Protic, Polar 82 Similar to ethanol but can offer different solubility characteristics.
Toluene Aromatic, Nonpolar 111 "Like dissolves like" principle; π-π interactions may aid crystallization.[8]
Hexane/Ethyl Acetate Mixture Variable A common nonpolar/polar mixture that allows for fine-tuning solubility.

| Acetone | Aprotic, Polar | 56 | A strong solvent; often used in anti-solvent pairs with hexane or water. |

Q2: How do I perform a systematic solvent screening?

A2: A small-scale, parallel screening is the most efficient method.

  • Place ~20-30 mg of your crude material into several small test tubes or vials.

  • To each tube, add a different potential solvent dropwise while heating (e.g., in a warm sand bath) until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the tubes to cool slowly to room temperature, then transfer them to an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will have dissolved the compound in a reasonable volume when hot and produced a large crop of well-defined crystals upon cooling.

Q3: What is the expected appearance and morphology of pure this compound crystals?

A3: Pure this compound is a light yellow solid.[3] The crystal morphology (shape) is highly dependent on the crystallization conditions, particularly the solvent used and the rate of cooling.[9] Slow cooling from a moderately supersaturated solution will typically yield larger, more well-defined, block-like, or prismatic crystals. Rapid cooling or high supersaturation often results in fine needles or powder.

Section 4: Protocols and Visualizations

Protocol 1: Step-by-Step Cooling Crystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding solvent until the solid is completely dissolved at or near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To slow the process further, insulate the flask.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Diagram 1: Crystallization Troubleshooting Workflow

This diagram outlines the decision-making process when encountering common crystallization problems.

G start Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome oil Problem: 'Oiling Out' outcome->oil Liquid separation no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution bad_xtal Problem: Poor Crystal Quality (Powder/Needles) outcome->bad_xtal Rapid precipitation success Success: Good Crystals Formed outcome->success Slow precipitation reheat Re-heat, Add 10-20% More Solvent oil->reheat scratch Induce Nucleation: Scratch or Seed no_xtal->scratch bad_xtal->reheat reheat->cool slow_cool Ensure Very Slow Cooling reduce_vol Reduce Solvent Volume scratch->reduce_vol If no success G start Identify Potential Solvents (Literature, Polarity) small_scale Small-Scale Solubility Test (~20mg crude in multiple solvents) start->small_scale eval_hot Evaluate Hot Solubility: Does it dissolve completely? small_scale->eval_hot eval_cold Evaluate Cold Solubility: Does it precipitate well in ice bath? eval_hot->eval_cold Yes decision Select Best Candidate(s) eval_hot->decision No eval_cold->decision scale_up Perform Preparative Scale Crystallization decision->scale_up Good candidate found anti_solvent Consider Anti-Solvent Crystallization decision->anti_solvent No single solvent works

Caption: A workflow for systematic solvent screening.

References

  • Chemsrc. (2025, September 13). This compound | CAS#:7149-69-1. [Link]

  • Inchem.org. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Molecular Pharmaceutics. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • Solubility of Things. (n.d.). 1,3-Dichloro-5-nitrobenzene | Solubility of Things. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • APC Ltd - The Applied Process Company. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • APC Ltd - The Applied Process Company. (2020, October 14). How to Select the Best Solvent for Crystallization?. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Dichloro-2-methyl-5-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This guide addresses the most common challenges related to byproduct formation in two primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is frequently used in SNAr reactions where one or both chlorine atoms are displaced by a nucleophile. However, the specific arrangement of its substituents presents unique challenges.

Q1.1: Why is my SNAr reaction with this compound sluggish, resulting in low conversion rates?

Answer: This is a common and insightful question that pertains to the core principles of SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the primary driver of the reaction rate.

Causality:

  • Substituent Effects: Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) are crucial for stabilizing the Meisenheimer complex and activating the ring towards nucleophilic attack.[3]

  • Positional Disadvantage: Activation is most potent when the EWG is positioned ortho or para to the leaving group (the chlorine atom).[2][4] In this compound, the nitro group is meta to both chlorine atoms. This positioning prevents the nitro group from participating in the resonance stabilization of the negative charge on the ring.[1]

  • Consequence: The resulting Meisenheimer complex is less stable compared to its ortho/para-substituted counterparts, leading to a higher activation energy and a significantly slower reaction rate.[1][5] Consequently, forcing conditions such as higher temperatures or stronger bases are often required to achieve reasonable yields, which can unfortunately lead to an increase in byproduct formation.[1]

Q1.2: I'm observing a significant amount of a phenolic byproduct, 2-chloro-6-methyl-4-nitrophenol, in my reaction. What is the cause and how can I prevent it?

Answer: The formation of a phenolic byproduct is a classic sign of unintended hydrolysis, where water acts as a nucleophile, displacing a chlorine atom.

Causality: The presence of a strong electron-withdrawing nitro group, even in the meta position, increases the susceptibility of the aryl halide to nucleophilic attack compared to unsubstituted chlorobenzene.[5][6] If water is present in your reaction mixture, especially under basic conditions or at elevated temperatures, it can compete with your desired nucleophile, leading to the formation of the corresponding phenol.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents like DMF, DMSO, and NMP are hygroscopic and should be dried over molecular sieves (4Å) for at least 24 hours prior to use.

  • Reagent Purity: Ensure your nucleophile and any base used are anhydrous. If using a hydrate salt (e.g., NaOH monohydrate), consider this as a water source.

  • Inert Atmosphere: Assemble your reaction glassware while hot to remove adsorbed moisture and then maintain it under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction period.

  • Material Transfer: Transfer all reagents via syringe or cannula to prevent atmospheric moisture from entering the reaction vessel.

Data Presentation: Impact of Water on SNAr Yield The following table provides illustrative data on how trace amounts of water can impact the desired product yield in a typical SNAr reaction with an amine nucleophile.

Water Content in Solvent (ppm)Desired Product Yield (%)Phenolic Byproduct (%)
< 1095< 1
100888
5007521
10006235
Q1.3: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity?

Answer: Controlling the degree of substitution is a matter of managing stoichiometry and reaction kinetics. The introduction of the first nucleophile alters the electronic nature of the ring, which in turn affects the rate of the second substitution.

Causality & Control:

  • Stoichiometry: This is the most critical control parameter. For mono-substitution, use a slight deficiency or stoichiometric equivalent (0.95-1.05 eq.) of the nucleophile. For di-substitution, a significant excess of the nucleophile (>2.2 eq.) and base is required.

  • Temperature and Time: Lowering the reaction temperature will slow down both reactions, but it will more significantly impact the second, typically slower, substitution. Monitor the reaction closely by TLC or LC-MS to quench it once the desired mono-substituted product is maximized.

  • Order of Addition: Slowly adding the nucleophile to the reaction mixture can help maintain its low concentration, favoring mono-substitution.

Experimental Workflow: Controlling Substitution Selectivity

G cluster_start Starting Materials cluster_control Control Points cluster_products Reaction Products A 1,3-Dichloro-2-methyl- 5-nitrobenzene Stoich Stoichiometry B Nucleophile (NuH) B->Stoich C Base C->Stoich Mono Mono-substituted Product Stoich->Mono ~1 eq. NuH Di Di-substituted Product Stoich->Di >2 eq. NuH Temp Temperature Time Time Temp->Time Time->Mono Mono->Temp Mono->Di Slower 2nd Substitution

Caption: Workflow for controlling mono- vs. di-substitution in SNAr reactions.

Section 2: Troubleshooting Nitro Group Reduction Reactions

The reduction of the nitro group to an amine is a fundamental transformation. However, the presence of chlorine atoms on the aromatic ring introduces a significant potential for side reactions.

Q2.1: My product's mass spectrum shows molecular ions corresponding to the loss of one or both chlorine atoms. What is this byproduct and how can I avoid it?

Answer: This is a very common byproduct known as hydrodechlorination, where a C-Cl bond is reductively cleaved and replaced by a C-H bond. This side reaction is particularly prevalent in catalytic hydrogenation.

Causality:

  • Catalyst Activity: Catalysts like Palladium on Carbon (Pd/C) are highly active and are well-known to promote the reduction of aryl halides in addition to nitro groups.[7]

  • Reaction Conditions: Factors like high hydrogen pressure, elevated temperature, extended reaction times, and the presence of a base can exacerbate hydrodechlorination.

Troubleshooting Protocol: Selective Nitro Reduction To achieve a chemoselective reduction of the nitro group while preserving the C-Cl bonds, consider the following alternatives to standard Pd/C hydrogenation.

  • Alternative Catalysts: Use Raney Nickel for catalytic hydrogenation, as it is known to be less prone to causing dehalogenation of aryl chlorides compared to Pd/C.[7]

  • Metal/Acid Reduction: Employing metal powders in acidic media is a classic and highly effective method.

    • Iron in Acetic Acid (Fe/AcOH): A mild and often selective method.[8]

    • Tin(II) Chloride (SnCl₂): Another mild reagent that tolerates many functional groups, including aryl chlorides.[7]

  • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate with a catalyst. This can sometimes offer better selectivity than high-pressure H₂ gas.

Data Presentation: Comparison of Nitro Reduction Methods

Reduction MethodTypical Amine Yield (%)Hydrodechlorination (%)Key Considerations
H₂ (50 psi), 10% Pd/C, EtOH, 25°C40-6030-50High risk of dehalogenation.[7]
H₂ (50 psi), Raney Ni, MeOH, 25°C85-95< 5Preferred catalyst for halogenated substrates.[7]
Iron powder, Acetic Acid, 80°C90-98< 2Cost-effective, robust, but requires acidic workup.[8]
SnCl₂·2H₂O, EtOH, 70°C90-97< 1Very mild, but tin waste disposal is a concern.[7]
Q2.2: My reaction is not producing the desired amine. Instead, I'm isolating intermediates like hydroxylamines or azo/azoxy compounds. Why is this happening?

Answer: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. The isolation of these intermediates indicates an incomplete or arrested reaction.

Causality:

  • Incomplete Reaction: Insufficient reductant, short reaction time, or low temperature can halt the reduction at the nitroso (Ar-NO) or hydroxylamine (Ar-NHOH) stage.[9]

  • Reagent-Specific Pathways: Certain reducing agents, particularly under specific pH conditions, can favor the condensation of intermediates. For example, reducing aromatic nitro compounds with LiAlH₄ often yields azo compounds (Ar-N=N-Ar) as the major product.[7] Similarly, reduction with zinc metal in neutral or basic conditions can lead to hydroxylamines or coupled products.[9]

Reaction Pathway: Nitro Group Reduction & Potential Pitfalls

G cluster_byproducts Common Byproducts A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ Dechloro Ar-H (Dechlorination) A->Dechloro e.g. Pd/C, H₂ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ E Ar-N(O)=N-Ar (Azoxy) B->E Condensation D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ C->E Condensation D->Dechloro e.g. Pd/C, H₂ F Ar-N=N-Ar (Azo) E->F Reduction

Caption: Stepwise reduction of an aromatic nitro group and common side reactions.

To ensure complete reduction to the amine, ensure a sufficient excess of the reducing agent (e.g., 3-5 equivalents of Fe or SnCl₂) and allow for adequate reaction time, monitoring by TLC or LC-MS until the starting material and all intermediates are consumed.

Section 3: General FAQs and Best Practices
Q3.1: What are the common impurities in the starting material, this compound, that could affect my reaction?

Answer: The purity of your starting material is paramount. Synthesis of this compound typically starts from 4-nitrotoluene.[10][11] During the chlorination step, the formation of positional isomers is possible. Potential impurities could include other dichlorinated isomers or under-chlorinated (monochloro) species. It is highly recommended to verify the purity of your starting material by GC-MS, HPLC, and NMR before commencing your reaction to rule out impurities as a source of unexpected byproducts.

Q3.2: What are the key safety considerations when working with this compound?

Answer: this compound and related compounds require careful handling.

  • Thermal Decomposition: The compound can decompose on heating, producing toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[12]

  • Reactivity: It can react with strong bases and strong oxidants.[12] All reactions, especially large-scale nitro reductions, are highly exothermic and require careful thermal management to prevent runaways.[8]

  • Handling: Always handle the solid material in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[12]

References
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  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

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  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate. [Link]

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  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

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Technical Support Center: Navigating the Stability of 1,3-Dichloro-2-methyl-5-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 1,3-Dichloro-2-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet sometimes challenging, chemical intermediate. Here, we address common stability issues and unexpected reaction outcomes through a series of frequently asked questions and troubleshooting guides. Our aim is to provide you with the expertise and insights needed to optimize your synthetic routes and ensure the integrity of your experimental results.

Section 1: Understanding the Inherent Reactivity and Stability of this compound

This compound possesses a unique substitution pattern that dictates its reactivity and stability. The presence of two electron-withdrawing chlorine atoms and a strongly deactivating nitro group on the aromatic ring significantly influences its susceptibility to various reaction conditions.

FAQ 1: What are the primary factors governing the stability of this compound?

The stability of this compound is primarily influenced by:

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[1][2] The chlorine atoms also contribute to this deactivation through their inductive effect.

  • Steric Hindrance: The methyl group positioned between the two chlorine atoms can sterically hinder access to adjacent sites on the ring.

  • Positional Effects on Nucleophilic Aromatic Substitution (SNAr): The nitro group is positioned meta to both chlorine atoms. For SNAr reactions, electron-withdrawing groups exert their strongest activating effect when they are ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer intermediate.[3] With the meta positioning in this molecule, the chlorine atoms are not significantly activated towards nucleophilic displacement, making such reactions sluggish.[4][5]

Section 2: Troubleshooting Common Reaction Failures and Side Products

This section provides detailed troubleshooting for issues that may arise during common synthetic transformations involving this compound.

FAQ 2: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound, and the reaction is failing or giving low yields. What are the likely causes?

Failure in palladium-catalyzed cross-coupling reactions with this substrate is a common challenge. The primary reasons are often related to the electronic nature of the molecule and potential side reactions.

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G start Reaction Failure/Low Yield catalyst Catalyst Inactivation/Decomposition start->catalyst substrate Substrate Reactivity Issues start->substrate side_reactions Competing Side Reactions start->side_reactions conditions Suboptimal Reaction Conditions start->conditions sol_catalyst sol_catalyst catalyst->sol_catalyst Solution: Use robust ligands (e.g., Buchwald-type biaryl phosphines), consider catalyst protectors. sol_substrate sol_substrate substrate->sol_substrate Solution: Switch to the corresponding bromo or iodo derivative if possible, as C-Cl bond activation is challenging. sol_side_reactions sol_side_reactions side_reactions->sol_side_reactions Solutions: - Nitro group reduction: Use milder bases, screen catalysts. - Dehalogenation: Ensure anhydrous conditions, use appropriate phosphine ligands. - Homocoupling: Rigorously degas solvents, use a Pd(0) precatalyst. sol_conditions sol_conditions conditions->sol_conditions Solutions: - Increase reaction temperature. - Screen different solvents and bases. - Ensure strict inert atmosphere. G start This compound + R-MgX or R-Li attack_nitro Attack at the Nitro Group start->attack_nitro snar Nucleophilic Aromatic Substitution (SNAr) start->snar deprotonation Deprotonation of Methyl Group start->deprotonation product_nitro product_nitro attack_nitro->product_nitro Leads to complex reduction products. product_snar product_snar snar->product_snar Slow, requires harsh conditions due to meta-nitro group. product_deprotonation product_deprotonation deprotonation->product_deprotonation Formation of a benzylic anion, followed by further reactions.

Caption: Potential reaction pathways with organometallic reagents.

Given the multiple reactive sites, using organometallic reagents with this substrate is likely to result in a mixture of products, and careful optimization and analysis would be required.

Section 5: Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling with a Challenging Aryl Chloride

This protocol is a starting point for the Suzuki coupling of this compound, adapted from procedures for other electron-deficient aryl chlorides. [6]

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a strong base such as K₃PO₄ (3.0 eq.).

    • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the complete removal of oxygen.

  • Solvent Addition:

    • Add a degassed aprotic polar solvent (e.g., 1,4-dioxane or toluene) via syringe. A small amount of degassed water (e.g., 1-2 equivalents) can sometimes be beneficial.

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • Filo. (2025, September 30).
  • Wikipedia. (n.d.). TNT.
  • Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643–2648.
  • Klajman, K., Ciepielowski, G., Kaminski, R., Adamczyk, P., & Paneth, P. (2017). Resolving Discrepancy Between Theory and Experiment in 4-Nitrotoluene Oxidation. The Journal of Physical Chemistry A, 121(34), 6464–6471.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
  • Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643–2648.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Chemistry Stack Exchange. (2019, May 3).
  • Quora. (2018, May 13).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Peng, Y., et al. (2023, February 8). Palladium-Catalyzed Denitrative Mizoroki–Heck Reactions of Aryl or Alkyl Olefins with Nitrobenzenes.
  • Inchem.org. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE.
  • Shmonina, V. P., et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Wipf, P. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group.
  • Semantic Scholar. (2013, May 14).
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • PubChem. (n.d.). 2,5-Dichloronitrobenzene.
  • Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
  • OECD SIDS. (n.d.). 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3.
  • EPA NEPIC. (n.d.).
  • BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.
  • PMC - NIH. (n.d.).
  • PubChemLite. (n.d.). This compound (C7H5Cl2NO2).
  • ResearchGate. (n.d.).
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • YouTube. (2018, September 20). 20.4 Reaction with Organometallic Reagents.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • PMC. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents.
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  • PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene.

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Technical Support Center: Catalyst Selection and Troubleshooting for 1,3-Dichloro-2-methyl-5-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dichloro-2-methyl-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into catalyst selection, reaction mechanisms, and troubleshooting common issues encountered during this specific electrophilic aromatic substitution.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles behind the catalytic nitration of 2,6-dichlorotoluene to yield the target compound.

Q1: What is the standard and most effective catalytic system for the synthesis of this compound?

The industry-standard and most reliable method for this transformation is mixed acid nitration . This involves treating the substrate, 2,6-dichlorotoluene, with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] Sulfuric acid is not consumed in the reaction; it functions as a powerful catalyst essential for the reaction to proceed efficiently.[2]

Q2: What is the precise catalytic role of sulfuric acid in this reaction? Why is it essential?

Sulfuric acid plays two critical roles:

  • Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then readily loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺) .[1][3][4] This species is potent enough to attack the electron-deficient aromatic ring of 2,6-dichlorotoluene.

  • Water Absorption: The reaction produces water as a byproduct. Concentrated sulfuric acid is an excellent dehydrating agent and sequesters this water. This is crucial because the presence of water can reverse the formation of the nitronium ion, thereby quenching the reaction. By removing water, the catalyst ensures a high concentration of the electrophile and drives the equilibrium towards product formation.

Q3: The starting material is 2,6-dichlorotoluene. How do the substituents dictate that the nitro group adds at the C5 position?

This is an excellent question that touches upon the nuanced interplay of electronic and steric effects in electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the three substituents on the ring:

  • Methyl Group (-CH₃) at C1: This is an electron-donating group and therefore an activating group. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Chloro Groups (-Cl) at C2 and C6: These are electron-withdrawing via induction but are ortho, para-directors due to resonance of their lone pairs. Overall, they are deactivating groups.

Analysis of the Outcome: The two chloro groups strongly deactivate the entire ring, making the reaction more challenging than the nitration of toluene itself.[5]

  • The ortho positions to the methyl group (C2, C6) are sterically blocked by the chlorine atoms.

  • The para position (C4) is activated by the methyl group.

  • The C5 position is meta to the methyl group but is ortho to the C6-chloro and meta to the C2-chloro group.

  • The C3 position is meta to the methyl group but is ortho to the C2-chloro and meta to the C6-chloro group.

While the activating methyl group directs towards C4, the two deactivating chloro groups direct towards C3 and C5. The observed product, this compound, indicates that substitution occurs at the C5 position. This outcome is a result of the combined directing influence of the two chlorine atoms, which, despite their deactivating nature, guide the electrophile to a position ortho to one of them (C5 is ortho to C6), overcoming the activating effect of the methyl group that directs to C4.

Q4: Are there alternative catalysts to the mixed acid system?

While mixed acid is the most common, other systems have been explored for aromatic nitration, particularly to improve regioselectivity or use milder conditions. These include:

  • Nitric acid in acetic anhydride: This mixture forms acetyl nitrate, a milder nitrating agent.[6]

  • Zeolites: These solid acid catalysts can offer shape-selectivity, potentially favoring the formation of specific isomers by constraining the transition state within their pores.[6][7][8]

  • Nitrogen(V) oxide (N₂O₅) in an inert solvent: N₂O₅ is a powerful nitrating agent that can sometimes offer different selectivity profiles.[7][9]

For the specific synthesis of this compound, the conventional H₂SO₄/HNO₃ system remains the most practical and widely documented approach.

Section 2: Troubleshooting Guide - Common Experimental Issues

IssuePossible Cause(s)Recommended Solution(s)
1. Low or No Conversion A. Inactive Catalytic System: The concentration of your sulfuric or nitric acid may be lower than specified, or the system may be contaminated with water.A. Verify Acid Quality: Use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Ensure all glassware is scrupulously dry before use.
B. Insufficient Reaction Conditions: The 2,6-dichlorotoluene ring is significantly deactivated. Room temperature may be insufficient.B. Controlled Heating: Gently warm the reaction mixture. A temperature range of 40-60°C is often required.[10] Monitor the reaction closely, as the reaction is exothermic.
2. Formation of Byproducts A. Dinitration: The reaction temperature is too high, or the reaction was left for too long. This is common when nitrating activated rings.[11]A. Strict Temperature Control: Maintain the reaction temperature below the recommended maximum. Use an ice bath to manage the exotherm during the addition of the nitrating mixture. Monitor reaction progress by TLC or GC to avoid over-reaction.[12]
B. Formation of Isomers: Suboptimal temperature control can lead to a mixture of isomers.B. Optimize Temperature: The regiochemical outcome can be temperature-dependent. Follow the recommended temperature profile strictly to favor the desired C5-nitrated product.
C. Oxidation/Tar Formation: The mixed acid is a strong oxidizing agent. Highly forcing conditions can lead to oxidation of the methyl group or polymerization, resulting in a dark, tarry mixture.[11][12]C. Milder Conditions & Slow Addition: Add the nitrating agent dropwise to the substrate solution while cooling to control the initial exotherm. Avoid excessively high temperatures.
3. Workup & Isolation Issues A. Product Fails to Precipitate: The product may be oily or have some solubility in the acidic aqueous phase.A. Extraction Protocol: If the product does not solidify upon pouring onto ice, perform a solvent extraction. Use a solvent like dichloromethane or diethyl ether to extract the product from the aqueous mixture.
B. Impure Product After Isolation: The crude product may contain residual acids.B. Neutralizing Wash: Wash the organic extract with a dilute sodium bicarbonate solution to neutralize and remove residual acids, followed by a brine wash before drying.[13]

Section 3: Visual Diagrams

Catalyst Action: Formation of the Nitronium Ion

Nitronium_Formation HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H⁺ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Protonated_HNO3 + H⁺ HSO4 Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) (Active Electrophile) Protonated_HNO3->NO2_plus - H₂O H2O Water (H₂O) Protonated_HNO3->H2O - H₂O Product 1,3-Dichloro-2-methyl- 5-nitrobenzene NO2_plus->Product Electrophilic Attack Aromatic 2,6-Dichlorotoluene Aromatic->Product Electrophilic Attack

Caption: Mechanism for the sulfuric acid-catalyzed generation of the nitronium ion.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_conversion Reaction Complete? (Check by TLC/GC) start->check_conversion workup Proceed to Workup & Purification check_conversion->workup Yes low_yield Issue: Low/No Conversion check_conversion->low_yield No byproducts Issue: Byproducts or Tar Formed check_conversion->byproducts Yes, but impure cause_acid Possible Cause: Contaminated/Dilute Acids low_yield->cause_acid cause_temp Possible Cause: Temp Too Low low_yield->cause_temp solution_acid Solution: Use Fresh, Dry Reagents cause_acid->solution_acid solution_temp Solution: Increase Temp to 40-60°C cause_temp->solution_temp cause_harsh Possible Cause: Conditions Too Harsh byproducts->cause_harsh solution_harsh Solution: Reduce Temp, Slow Addition cause_harsh->solution_harsh

Caption: Decision tree for troubleshooting common nitration issues.

Section 4: Recommended Experimental Protocol

Safety Precaution: This reaction involves highly corrosive and oxidizing acids and is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

ReagentFormulaM. Wt.Amount (Example)Moles
2,6-DichlorotolueneC₇H₆Cl₂161.0316.1 g0.10
Conc. Sulfuric Acid (98%)H₂SO₄98.08~30 mL-
Conc. Nitric Acid (70%)HNO₃63.01~8.0 mL~0.12
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
IceH₂O18.02As needed-
Sat. Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dichlorotoluene (0.10 mol) in a minimal amount of an inert solvent like dichloromethane if desired, or use it neat. Place the flask in an ice-water bath to cool the contents to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid (~30 mL) to concentrated nitric acid (~8.0 mL, 1.2 eq). This mixing is exothermic; perform this step in an ice bath to keep the mixture cool.

  • Addition: Slowly add the cold nitrating mixture to the stirred solution of 2,6-dichlorotoluene via the dropping funnel. Maintain the internal reaction temperature below 10°C throughout the addition. The reaction is exothermic, so the addition rate must be controlled to prevent a runaway reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If the reaction is slow, gently heat the mixture to 40-50°C and hold for 1-2 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature and then pour it slowly and carefully over a large volume of crushed ice with stirring.

  • Workup: If a solid precipitates, it can be collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. If an oil forms or no solid precipitates, transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic extracts. Wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL, vent frequently! ), and finally with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

References

  • The Organic Chemistry Tutor. (2019). Nitration of Aromatic Compounds. YouTube. Available at: [Link]

  • BYJU'S. Aromatic Nitration. Available at: [Link]

  • Clark, J. (2015). The Nitration of Benzene. Chemguide. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • Griswold, A. A., & Stright, P. L. (1969). Method for preparing 2,6-dichloro-4-nitrotoluene. U.S.
  • Sikora, D., et al. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials. Available at: [Link]

  • Purdue University. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Patel, S. S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect. Available at: [Link]

  • Diehl, R. E. (1988). Process for preparing 2,6-dichlorotoluene. U.S.
  • Wunderlich, K., et al. (1995). Process for the preparation of 2,3-dichloro-nitrobenzene. U.S.
  • Organic Syntheses. 2,6-Dichloronitrobenzene. Available at: [Link]

  • StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Available at: [Link]

  • Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • Organic Syntheses. 2,4,5-Triaminonitrobenzene. Available at: [Link]

  • Smith, K., et al. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • INCHEM. ICSC 1728 - 2,6-DICHLOROTOLUENE. Available at: [Link]

  • ResearchGate. Regioselective Control of Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Svatunek, D., et al. (2016). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Available at: [Link]

  • Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Available at: [Link]

  • University of Colorado Boulder. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. Industrial production method for 2, 6-dichlorotoluene. CN101633601A.
  • Google Patents. Preparation method of dichlorotoluene nitride intermediate. CN112266326A.
  • PubChem. 2,6-Dichlorotoluene. Available at: [Link]

  • Sikora, D., et al. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on Reactions of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols concerning the chemical reactivity of 1,3-dichloro-2-methyl-5-nitrobenzene, with a specific focus on the critical influence of solvent selection. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses core concepts that underpin the reactivity of this compound. Understanding these principles is the first step to successful experimentation and troubleshooting.

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: The dominant pathway is a Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via an addition-elimination mechanism .[1][2] This is not to be confused with SN1 or SN2 reactions common in aliphatic chemistry.[2] The SNAr mechanism involves two key steps:

  • Addition: A nucleophile attacks one of the chlorine-bearing carbons, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2]

  • Elimination: The aromaticity of the ring is restored by the expulsion of a chloride leaving group.

The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack.[1][2]

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-Determining Step) Products Substituted Product + Cl⁻ Intermediate->Products Elimination caption Fig. 1: SₙAr Addition-Elimination Mechanism. Troubleshooting_Workflow start Low Yield / Slow Reaction check_solvent What is the solvent type? start->check_solvent protic Protic (e.g., EtOH, MeOH) check_solvent->protic Protic aprotic Polar Aprotic (e.g., DMSO, DMF) check_solvent->aprotic Polar Aprotic nonpolar Non-Polar (e.g., Toluene) check_solvent->nonpolar Non-Polar check_temp Is reaction temperature optimized? increase_temp Increase temperature. (e.g., 80-120 °C) Substrate requires thermal energy. check_temp->increase_temp No end Reaction Optimized check_temp->end Yes action_protic Switch to Polar Aprotic Solvent for significant rate increase. protic->action_protic aprotic->check_temp action_nonpolar Switch to Polar Aprotic Solvent. Non-polar solvents are unsuitable. nonpolar->action_nonpolar action_protic->check_temp action_nonpolar->check_temp increase_temp->end caption Fig. 2: Troubleshooting Workflow for SₙAr Reactions.

Caption: Fig. 2: Troubleshooting Workflow for SₙAr Reactions.

Q5: My starting material (this compound) has poor solubility in the chosen solvent. What should I do?

A5: While the substrate is generally soluble in many organic solvents, issues can arise, particularly at higher concentrations or with less common solvents. [3]

  • Solution 1: Gentle Heating. Increasing the temperature of the solvent can significantly improve the solubility of the starting material.

  • Solution 2: Use a Co-solvent. If the reaction must be run in a solvent where the substrate is poorly soluble (e.g., for reasons related to the nucleophile), adding a small amount of a co-solvent in which the substrate is highly soluble (like THF or Dichloromethane) can help. [3]However, be mindful that this will change the overall properties of the solvent system.

  • Solution 3: Proceed Anyway. In many cases, particularly with highly effective polar aprotic solvents like DMSO, the reaction can be run as a slurry. As the dissolved substrate reacts, more will go into solution to maintain equilibrium (Le Chatelier's principle). The reaction's progress is often not limited by the initial apparent insolubility.

Part 3: Practical Application & Protocols

This section provides quantitative data and a practical, self-validating protocol to guide your experimental setup.

Data Summary: Solvent Properties and Their Impact on SNAr Reactions

The following table summarizes the properties of common solvents and their expected impact on the rate of SNAr reactions with this compound.

SolventTypeDielectric Constant (ε) at 20°CExpected SNAr RateRationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Very Fast Excellent at stabilizing the Meisenheimer complex; minimal solvation of the nucleophile. [1]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Very Fast Similar to DMSO, provides a polar environment with poor nucleophile solvation. [1]
Acetonitrile Polar Aprotic37.5Fast Good choice, though sometimes less effective than DMSO or DMF for certain nucleophiles.
Ethanol Polar Protic24.6Slow Stabilizes the intermediate but deactivates the nucleophile via hydrogen bonding. [4][5]
Methanol Polar Protic32.7Slow Similar to ethanol, strong hydrogen-bond donor that reduces nucleophile reactivity. [4]
Tetrahydrofuran (THF) Polar Aprotic7.6Slow to Moderate Lower polarity makes it less effective at stabilizing the charged intermediate than DMSO/DMF.
Toluene Non-Polar2.4Extremely Slow Fails to provide adequate stabilization for the polar Meisenheimer complex. [6]
Water Polar Protic80.1Variable / Slow Highly polar but also a strong hydrogen-bond donor. Poor solvent for the substrate. [3]
Experimental Protocol: Model SNAr Reaction with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a secondary amine (e.g., piperidine or morpholine). It is designed to be a self-validating system by including reaction monitoring.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine) (2.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the starting material. Stir to dissolve.

  • Nucleophile Addition: Add the amine nucleophile (2.2 eq) to the solution at room temperature. An excess is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.

  • Heating and Monitoring:

    • Attach a condenser and heat the reaction mixture to 80 °C using a heating mantle.

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). A suitable eluent is typically a mixture of hexane and ethyl acetate (e.g., 4:1). The product should have a different Rf value than the starting material.

    • Continue heating until the starting material is no longer visible by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing a significant volume of water. The product will often precipitate or can be extracted.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them twice with water, followed by one wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881-2884.
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Fisher Scientific. Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Wikipedia. (2023).
  • Dalal Institute. Aromatic Nucleophilic Substitution. Dalal Institute.
  • Solubility of Things. 1,3-Dichloro-5-nitrobenzene. Solubility of Things.
  • Castedo, E., et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia. 1,3-Dichloro-2-nitrobenzene. Wikipedia.
  • Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
  • Acevedo, O., & Jorgensen, W. L. (2004).
  • Chemsrc. (2025). This compound | CAS#:7149-69-1. Chemsrc.
  • Pedrajas, E., et al. (2017). Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. wordpress.com.
  • ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
  • CymitQuimica. CAS 25186-47-4: 1,3-Dichloro-5-methylbenzene. CymitQuimica.
  • Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • SciSpace. (2022). Synthesis, Crystal Structure, Spectroscopic Characterization, and Hirshfeld Surface Analysis of 2-Chloro-3-(substituted-phenylamino)
  • Santa Cruz Biotechnology. 1,3-Dichloro-2-methyl-5-nitro-benzene | CAS 7149-69-1. SCBT.
  • Moodie, R. B., & Stephens, R. J. (1987). Electrophilic aromatic substitution. Part 33. Kinetics and products of aromatic nitrations in solutions of dinitrogen pentaoxide in nitric acid. Journal of the Chemical Society, Perkin Transactions 2.
  • de Rossi, R. H., et al. (1982). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Moodie, R. B., et al. (1987). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Journal of the Chemical Society, Perkin Transactions 2.
  • Semantic Scholar. (1982). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Semantic Scholar.
  • CONICET. (1995). Solvent Effect on Aromatic Nucleophilic Substitution Reactions. Part 7. CONICET.
  • SciSpace. (2008). Kinetics of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and piperidine — Solvent effect. SciSpace.
  • Benchchem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.
  • Inchem.org. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Inchem.org.
  • Sigma-Aldrich. 1,3-Dichloro-5-nitrobenzene 98. Sigma-Aldrich.
  • Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • ResearchGate. (2008). 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene.
  • ResearchGate. (2018). Synthesis technique of 2-methyl-6-nitroaniline.
  • ResearchGate. (2016). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines.
  • Chinese Journal of Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. hjwch.net.
  • Benchchem. (2025). Optimizing reaction parameters for the synthesis of (2-Chloro-6-nitrophenyl)methanamine. Benchchem.
  • NIST. Benzene, 1,3-dichloro-5-methyl-. NIST WebBook.
  • ResearchGate. (2016). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols.
  • Journal of the Chemical Society B: Physical Organic. (1969). Polar and steric effects of substituents in aromatic nucleophilic substitution. RSC Publishing.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

Sources

Technical Support Center: Temperature Optimization for the Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals engaged in the synthesis of 1,3-dichloro-2-methyl-5-nitrobenzene. The focus is on the critical parameter of temperature control during the nitration of 2,6-dichlorotoluene, a common and efficient pathway to the target molecule. Proper temperature management is paramount for achieving high yield, purity, and regioselectivity while ensuring operational safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding temperature's role in the synthesis.

Q1: Why is temperature control the most critical parameter in the nitration of 2,6-dichlorotoluene?

A1: Temperature control is crucial for three primary reasons:

  • Reaction Energetics: The nitration of aromatic compounds is a highly exothermic reaction. Without precise temperature management, the reaction can accelerate uncontrollably, leading to a dangerous condition known as a thermal runaway. This not only poses a safety hazard but also results in product degradation.

  • Selectivity and Purity: Temperature directly influences the regioselectivity of the electrophilic aromatic substitution. While the desired product, this compound (nitration at the C4 position), is electronically and sterically favored, suboptimal temperatures can increase the formation of undesired isomers.

  • Minimization of Side Reactions: Higher temperatures promote unwanted side reactions, including polynitration (the addition of a second nitro group) and oxidation of the methyl group, which leads to the formation of tar-like substances and significantly complicates purification.[1]

Q2: What is the generally accepted temperature range for this synthesis?

A2: A two-stage temperature profile is typically recommended.

  • Addition Phase (0–10°C): The nitrating agent (commonly a mixture of nitric acid and sulfuric acid) should be added dropwise to the solution of 2,6-dichlorotoluene while maintaining the reaction mixture's internal temperature between 0°C and 10°C. This low temperature is essential to dissipate the heat generated upon mixing and prevent an initial surge in side reactions.[1]

  • Reaction Phase (25–50°C): After the addition is complete, the reaction may be allowed to slowly warm to a higher temperature, typically ranging from 25°C to 50°C, to ensure the reaction proceeds to completion.[2] The specific temperature depends on the solvent and concentration. Monitoring by TLC or GC is crucial to determine the reaction endpoint.

Q3: What are the main side products directly linked to improper temperature control?

A3: The primary side products resulting from poor temperature control are:

  • Isomeric Byproducts: Formation of other monochlorinated nitrotoluenes, such as 2,6-dichloro-3-nitrotoluene.

  • Polynitrated Species: Dinitrated products can form if the temperature is too high, as the initial product is still susceptible to further nitration.[1]

  • Oxidation Products: At excessive temperatures, the strong acid mixture can oxidize the methyl group to a carboxylic acid or lead to complex degradation pathways, resulting in tar formation.[1]

Q4: How does the choice of nitrating agent influence the optimal reaction temperature?

A4: The strength of the nitrating agent is inversely related to the optimal reaction temperature.

  • Strong Agents (e.g., HNO₃/H₂SO₄): This classic "mixed acid" is highly reactive and requires stringent low-temperature control (0–10°C) during addition to prevent runaway reactions and side product formation.[1]

  • Milder Agents (e.g., Nitric Acid in Dichloroethane): Using a solvent system without a strong dehydrating acid like sulfuric acid can allow for a slightly higher temperature range, for instance, keeping the temperature below 45°C during addition, as described in some patent literature.[2] However, reaction times may be longer.

  • Alternative Agents (e.g., N₂O₅ in CH₂Cl₂): These systems can offer high selectivity but often require very low temperatures (e.g., -40°C to 0°C) to achieve optimal results.[3]

Section 2: Troubleshooting Guide

This guide provides a question-and-answer format to address specific experimental issues.

Problem: My final yield of this compound is consistently low.

  • Question: I followed the protocol, but my yield is below 50%. What temperature-related factors could be the cause?

  • Answer: Low yield can stem from two opposing temperature issues:

    • Temperature Too Low: If the reaction mixture is maintained at a very low temperature (e.g., below 0°C) for the entire duration, the reaction rate may be too slow to reach completion within the allotted time. After the controlled addition of the nitrating agent, it is often necessary to let the reaction warm to room temperature or slightly above (e.g., 40°C) to drive it to completion.[2]

    • Temperature Too High: The more common cause is excessive temperature. If the temperature during the addition phase rises significantly above 10-15°C, the exothermic nature of the reaction can lead to the formation of degradation products and tar, effectively consuming your starting material and product.[1] This reduces the amount of isolable desired product.

Problem: The purity of my product is poor, with significant contamination from isomers.

  • Question: My NMR/GC-MS analysis shows multiple isomers in the final product. How can I improve the regioselectivity?

  • Answer: Poor regioselectivity is often a consequence of inadequate temperature control. While the electronic and steric factors of 2,6-dichlorotoluene strongly direct nitration to the C4 position, higher reaction temperatures provide more energy for the electrophile to overcome the activation barrier for substitution at less-favored positions.[4]

    • Solution: Strictly maintain the temperature between 0–10°C during the addition of the nitrating agent. A slower addition rate can help achieve this. Furthermore, using alternative nitrating systems or catalysts, such as zeolites, can enhance para-selectivity, although this requires significant procedural changes.[5][6]

Problem: The reaction mixture turned dark brown or black and formed a tar-like substance.

  • Question: Shortly after adding the nitric acid, my reaction turned into a dark, viscous mess. Is the product salvageable?

  • Answer: The formation of tar is a clear sign of a runaway reaction and significant product degradation due to excessive temperature.[1] This is typically caused by adding the nitrating agent too quickly or with inadequate cooling, causing the internal temperature to spike.

    • Prevention: The key is prevention. Ensure your cooling bath is efficient (an ice-salt or acetone-dry ice bath may be necessary for larger scales), that stirring is vigorous to ensure even heat distribution, and that the nitrating agent is added very slowly via a dropping funnel.

    • Salvage: Salvaging the product from a tarry mixture is extremely difficult and often not worth the effort. The yield will be very low, and purification will require extensive column chromatography. It is almost always more efficient to repeat the reaction with stricter temperature control.[1]

Section 3: Data & Visualizations

Table 1: Effect of Temperature on Synthesis Outcomes

This table summarizes the expected impact of temperature on the nitration of 2,6-dichlorotoluene based on established principles of electrophilic aromatic substitution.

Temperature Range (Addition Phase)Expected YieldProduct Purity (Regioselectivity)Risk of Side Reactions
< 0°C Low to ModerateHighLow (Risk of incomplete reaction)
0 – 10°C (Optimal) High Very High Minimal
10 – 25°C Moderate to HighModerateModerate (Increased isomer formation)
> 25°C LowLowHigh (Polynitration, oxidation, tarring)[1]
Diagrams

Caption: The primary reaction pathway for the synthesis of this compound and potential side reactions.

ReactionPathway reactant reactant product product side_product side_product reagent reagent condition condition A 2,6-Dichlorotoluene p1 A->p1 B HNO₃ / H₂SO₄ B->p1 Nitrating Agent C 1,3-Dichloro-2-methyl- 5-nitrobenzene D Isomeric Byproducts E Polynitrated Products F Oxidation/Tar p1->C Main Pathway (0-10°C) p1->D Suboptimal Temp. p1->E High Temp. p1->F Excessive Temp.

Caption: A workflow for troubleshooting common issues related to temperature control.

TroubleshootingWorkflow problem problem cause cause solution solution P1 Low Yield C1 Temp. Too Low (Incomplete Reaction) P1->C1 C2 Temp. Too High (Degradation) P1->C2 P2 High Impurity C3 Temp. Suboptimal (Poor Selectivity) P2->C3 P3 Tar Formation C4 Runaway Reaction (Poor Cooling/Fast Addition) P3->C4 S1 Allow reaction to warm to 25-40°C post-addition C1->S1 S2 Maintain strict 0-10°C during addition C2->S2 C3->S2 S3 Improve cooling efficiency & slow addition rate C4->S3

Section 4: Optimized Experimental Protocol

This protocol provides a self-validating methodology with critical temperature control checkpoints.

Materials & Equipment:

  • 2,6-Dichlorotoluene

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloroethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-water bath

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and an internal thermometer, dissolve 2,6-dichlorotoluene (1.0 eq) in dichloroethane (approx. 3 mL per gram of starting material).[2]

  • Initial Cooling: Cool the flask in an ice-water bath until the internal temperature of the solution is stable between 0°C and 5°C. Begin vigorous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling the beaker in an ice bath. Caution: This mixing is highly exothermic.

  • Controlled Addition (Critical Temperature Checkpoint): Slowly add the cold nitrating mixture to the stirred solution of 2,6-dichlorotoluene via the dropping funnel. The rate of addition must be controlled to ensure the internal reaction temperature does not exceed 10°C . This step may take 30-60 minutes depending on the scale.[1]

  • Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 25°C). Let the reaction stir for 1.5-3 hours.[2]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Workup & Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. This will quench the reaction and dilute the acid.

  • Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[2] Finally, wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by silica gel column chromatography to yield this compound as a solid.[7]

References

  • Google Patents. (2021).
  • Łukasiewicz Research Network. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials, 19(4), 424-437. [Link]

  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Indian Academy of Sciences. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 110(2), 111-118. [Link]

Sources

Technical Support Center: Pressure Effects in Reactions of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for pressure effects in 1,3-dichloro-2-methyl-5-nitrobenzene reactions.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document, authored from the perspective of a Senior Application Scientist, provides in-depth, field-proven insights into managing pressure as a critical parameter in two key transformations of this substrate: Nucleophilic Aromatic Substitution (SNAr) and Catalytic Hydrogenation.

Section 1: Pressure Effects in Nucleophilic Aromatic Substitution (SNAr) Reactions

The this compound substrate is well-activated for SNAr reactions. The strong electron-withdrawing nitro group, positioned ortho and para to the two chlorine atoms, significantly stabilizes the negatively charged intermediate (the Meisenheimer complex), which is crucial for the reaction to proceed.[1][2] While many SNAr reactions can be conducted at atmospheric pressure, applying external pressure is a powerful tool to accelerate sluggish reactions or enable the use of less conventional, greener solvents.

Frequently Asked Questions (FAQs): SNAr Reactions

Q1: Why should I consider using high pressure for my SNAr reaction with this substrate?

A1: While the substrate is activated, you may encounter slow reaction rates if you are using a weak nucleophile or a solvent that does not effectively stabilize the charged intermediate, such as toluene or THF, instead of traditional dipolar aprotic solvents like DMSO or DMF.[3] Applying pressure in a sealed vessel, often combined with elevated temperature, increases the concentration of volatile reagents and can significantly accelerate reaction rates, making an otherwise impractical synthesis viable.[3] This approach is particularly useful in flow chemistry setups where back-pressure regulators can maintain a supercritical or heated solvent phase.[3]

Q2: How does pressure fundamentally alter the SNAr reaction mechanism?

A2: Pressure does not change the fundamental mechanism, which typically proceeds via a two-step addition-elimination pathway involving the formation of a Meisenheimer complex.[2] The reaction begins with the nucleophile attacking the carbon bearing a chlorine atom, temporarily breaking the ring's aromaticity to form a resonance-stabilized carbanion intermediate.[4] The leaving group (chloride) is then expelled, restoring aromaticity. Pressure primarily influences the reaction kinetics by affecting the activation volume (ΔV‡). For most SNAr reactions, the transition state leading to the Meisenheimer complex is more compact than the ground state reactants, resulting in a negative activation volume. According to transition state theory, applying pressure will accelerate reactions with a negative ΔV‡.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 (ΔV‡ < 0) Reactants->TS1 k₁ (Rate-determining step) Accelerated by Pressure Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k₂ Products Substituted Product + Cl⁻ TS2->Products Hydrogenation_Pathways cluster_main Reaction Pathways cluster_params Influencing Parameters Start This compound Intermediates Nitroso & Hydroxylamine Intermediates Start->Intermediates H₂, Catalyst (Fast) Desired 3,5-dichloro-2-methylaniline (Desired Product) Side1 3-chloro-2-methylaniline (Monodechlorination) Desired->Side1 H₂, Catalyst (Slow, Undesired) Side2 2-methylaniline (Didechlorination) Side1->Side2 H₂, Catalyst (Undesired) Intermediates->Desired H₂, Catalyst (Desired Pathway) Pressure High H₂ Pressure Pressure->Desired Increases Rate Pressure->Side1 Increases Rate Catalyst High Catalyst Activity (e.g., Pd/C) Catalyst->Side1 Time Long Reaction Time Time->Side1

Caption: Competing pathways in the hydrogenation of this compound.

Q3: What are the essential safety precautions for working with pressurized hydrogen?

A3: Hydrogen is highly flammable. All operations must be conducted in a well-ventilated fume hood away from ignition sources. Use a certified high-pressure reactor (e.g., Parr or Büchi) equipped with a pressure gauge and relief valve. Always purge the system thoroughly with an inert gas (N₂ or Ar) to remove all oxygen before introducing hydrogen, and purge again with inert gas after the reaction before opening the vessel. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere. [5]

Troubleshooting Guide: Catalytic Hydrogenation

Problem 1: The reaction is stalled or incomplete, with starting material remaining.

  • Probable Cause:

    • Insufficient Hydrogen Pressure: An atmospheric pressure H₂ balloon may not provide a sufficient driving force for this substrate. [5][6] 2. Catalyst Deactivation/Poisoning: The catalyst may be old, improperly stored, or poisoned by contaminants (e.g., sulfur compounds) in the substrate or solvent. [5] 3. Poor Agitation: Inefficient stirring prevents proper mixing of the gas, liquid, and solid phases, leading to a mass-transport-limited reaction. [5]

  • Proposed Solution:

    • Increase Pressure: Switch from a balloon setup to a Parr hydrogenator and apply 3-5 bar (approx. 45-75 psi) of hydrogen pressure.

    • Replace Catalyst: Use a fresh batch of catalyst from a reputable supplier. Increase catalyst loading from a typical 5 mol% to 10 mol% if needed. [5] 3. Improve Agitation: Use a powerful magnetic stir plate and an appropriately sized stir bar, or use a reactor with mechanical overhead stirring to ensure the catalyst remains suspended.

Problem 2: My main product is contaminated with significant amounts of mono- and di-dechlorinated impurities.

  • Probable Cause:

    • Overly Aggressive Conditions: The combination of high H₂ pressure, high temperature, and a highly active catalyst (especially Pd/C) is promoting hydrodehalogenation. [7] 2. Prolonged Reaction Time: Leaving the reaction running long after the nitro group is consumed will favor the slower dehalogenation process.

  • Proposed Solution: Enhance Selectivity

    • Change Catalyst: This is the most effective solution. Palladium (Pd) is known for promoting dehalogenation. Switch to a catalyst less prone to this side reaction.

    • Optimize Pressure: Reduce the hydrogen pressure to the minimum level required for a reasonable reaction rate (e.g., start at 1-2 bar).

    • Monitor Closely: Track the reaction progress by TLC, GC, or LC-MS and stop the reaction immediately upon consumption of the starting material.

    • Use an Inhibitor: In some cases, adding a controlled catalyst poison or inhibitor (e.g., a sulfur source like CS₂ or a modified catalyst) can selectively suppress the dehalogenation pathway. [7] Table 2: Catalyst Selection Guide for Nitro Reduction of Aryl Halides

CatalystProsConsBest For
10% Pd/C Highly active, common, cost-effective. [8]High risk of hydrodehalogenation. [7]Cases where dehalogenation is not a concern.
5% Pt/C or PtO₂ Generally less prone to dehalogenation than Pd/C.More expensive than Pd/C.Improved selectivity for aryl chlorides. [9]
Raney Nickel (Ra-Ni) Often shows good selectivity, less dehalogenation for chlorides. [5][8]Pyrophoric, requires careful handling, can be less active. [5]When Pd and Pt catalysts fail on selectivity.
Sulfided Pt/C Specifically designed to inhibit dehalogenation. [7]May have lower activity for nitro reduction.Maximizing selectivity for the desired chlorinated aniline.

References

  • Le Noble, W. J. (1967). Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure. II. Variation of Solvent and Reactant Charge Type. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Gallardo-Donoso, G., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Nature Portfolio. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. Available at: [Link]

  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. Available at: [Link]

  • Boulton, L., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]

  • AURA. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Available at: [Link]

  • Toll, H. W., et al. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing). Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (n.d.). CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation.
  • MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Available at: [Link]

  • Scribd. (n.d.). Hydrogenation of Nitro Product. Available at: [Link]

  • ResearchGate. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Available at: [Link]

  • Journal of Surfactants and Detergents. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. Available at: [Link]

  • Faraday Discussions (RSC Publishing). (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Available at: [Link]

  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available at: [Link]

  • Reddit. (2023). my nitro refuses to be reduced. Available at: [Link]

Sources

Technical Support Center: Analytical Troubleshooting for 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this halogenated nitroaromatic compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the characterization of this compound.

Q1: My GC-MS analysis of this compound shows poor peak shape (tailing). What are the likely causes and how can I fix it?

A1: Peak tailing in GC-MS analysis for this compound often points to active sites within the GC system.[1] Halogenated nitroaromatics can interact with these sites, leading to poor chromatography.

  • Causality: Active sites can be present in the injector liner, the column itself, or at the connection points. These sites, often silanol groups on glass surfaces, can form hydrogen bonds with the nitro group of your analyte, causing it to lag in the column and produce a tailing peak.

  • Troubleshooting Steps:

    • Inlet Liner: The inlet liner is a common culprit. Replace the liner with a new, deactivated one. Using an ultra-inert liner is highly recommended for analyzing active compounds.[1][2]

    • Column Conditioning: If the problem persists, your column may be contaminated or have active sites. Trim the first few centimeters (10-15 cm) of the column from the injector side. If tailing continues, recondition the column according to the manufacturer's instructions.

    • System Deactivation: In persistent cases, consider using a system deactivating agent to passivate the entire flow path.

Q2: I am seeing inconsistent retention times for this compound in my HPLC-UV analysis. What should I check?

A2: Fluctuations in retention time in HPLC are typically due to issues with the mobile phase, the pump, or the column.

  • Causality: A stable retention time relies on a consistent mobile phase composition and flow rate. Any variation can alter the analyte's partitioning between the stationary and mobile phases.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mixing of solvents can lead to a drifting baseline and shifting retention times.

    • Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. A common recommendation is to flush the column with at least 10-20 column volumes of the mobile phase.

Q3: My NMR spectrum of this compound has broad peaks. What could be the reason?

A3: Broad peaks in an NMR spectrum can arise from several factors, including sample preparation, instrument settings, or the inherent properties of the compound.

  • Causality: Broadening can be caused by poor shimming of the magnetic field, the presence of paramagnetic impurities, or chemical exchange phenomena.

  • Troubleshooting Steps:

    • Shimming: Re-shim the instrument to optimize the magnetic field homogeneity.

    • Sample Purity: Ensure your sample is free from paramagnetic impurities (e.g., dissolved oxygen or metal ions). Degassing the NMR solvent can sometimes help.

    • Concentration: Very high sample concentrations can lead to viscosity-related broadening. Try diluting your sample.

Section 2: Detailed Troubleshooting Guides

This section provides in-depth troubleshooting workflows for specific analytical techniques used in the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3] However, its sensitivity can also make it prone to issues.

Common GC-MS Problems and Solutions
Problem Potential Causes Recommended Solutions
No Peaks or Very Small Peaks - Clogged syringe or injector port.[4] - Leak in the system. - Incorrect injector temperature.- Clean or replace the syringe. - Perform a leak check. - Ensure the injector temperature is appropriate for the analyte's volatility.
Ghost Peaks - Carryover from a previous injection. - Contaminated syringe or solvent.- Run a blank solvent injection to confirm carryover. - Clean the syringe and use fresh, high-purity solvent.
Baseline Noise or Drift - Contaminated carrier gas.[5] - Column bleed. - Leak in the system.- Check and replace gas purifiers. - Condition the column at a high temperature. - Perform a thorough leak check.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrument Parameters:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[3]

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-350.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak should be at m/z 205 (for ³⁵Cl isotopes).

Troubleshooting Workflow: GC-MS

GCMS_Troubleshooting start Problem Observed in GC-MS Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape no_peaks No/Small Peaks start->no_peaks retention_shift Retention Time Shift start->retention_shift check_liner Check Inlet Liner (Active Sites?) peak_shape->check_liner check_syringe Check Syringe (Clogged?) no_peaks->check_syringe check_flow Check Carrier Gas Flow Rate retention_shift->check_flow trim_column Trim Column (10-15 cm) check_liner->trim_column Problem Persists end Problem Resolved check_liner->end Problem Solved recondition_column Recondition Column trim_column->recondition_column Problem Persists trim_column->end Problem Solved replace_column Replace Column recondition_column->replace_column Problem Persists recondition_column->end Problem Solved check_syringe->end Problem Solved leak_check Perform Leak Check check_syringe->leak_check Syringe OK leak_check->end Problem Solved check_parameters Verify Instrument Parameters leak_check->check_parameters No Leaks check_flow->end Problem Solved check_oven Verify Oven Temperature Program check_flow->check_oven Flow OK check_oven->end Problem Solved check_column_install Check Column Installation check_oven->check_column_install Oven OK

Caption: GC-MS Troubleshooting Decision Tree.

High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis.

Common HPLC-UV Problems and Solutions
Problem Potential Causes Recommended Solutions
Split Peaks - Column void or contamination at the inlet.[6] - Sample solvent incompatible with the mobile phase.- Reverse-flush the column. If the problem persists, replace the column. - Dissolve the sample in the mobile phase.
Broad Peaks - Column aging or contamination. - Sample overload.- Clean the column with a strong solvent or replace it. - Reduce the injection volume or sample concentration.
Drifting Baseline - Incomplete column equilibration. - Mobile phase composition changing. - Temperature fluctuations.- Allow sufficient time for column equilibration. - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature.
Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Prepare stock solutions of the standard and samples in the mobile phase or a compatible solvent like acetonitrile. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is often sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is typically appropriate.[3]

  • Data Analysis: Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Troubleshooting Workflow: HPLC

HPLC_Troubleshooting start Problem Observed in HPLC Chromatogram pressure_issues Pressure Fluctuations or High Backpressure start->pressure_issues peak_problems Peak Shape Issues (Split/Broad) start->peak_problems baseline_instability Baseline Drift or Noise start->baseline_instability check_leaks Check for Leaks in Fittings pressure_issues->check_leaks check_sample_solvent Check Sample Solvent Compatibility peak_problems->check_sample_solvent check_mobile_phase Check Mobile Phase (Degassed/Mixed?) baseline_instability->check_mobile_phase check_frits Check for Blocked Frits/Filters check_leaks->check_frits No Leaks end Problem Resolved check_leaks->end Problem Solved flush_system Flush System with Strong Solvent check_frits->flush_system Frits Clear check_frits->end Problem Solved replace_column_pressure Replace Column flush_system->replace_column_pressure Problem Persists flush_system->end Problem Solved check_sample_solvent->end Problem Solved check_column_health Assess Column Health (Voids?) check_sample_solvent->check_column_health Solvent OK check_column_health->end Problem Solved reduce_load Reduce Injection Volume/Concentration check_column_health->reduce_load Column OK reduce_load->end Problem Solved replace_column_peak Replace Column reduce_load->replace_column_peak Problem Persists check_mobile_phase->end Problem Solved check_equilibration Ensure Full Column Equilibration check_mobile_phase->check_equilibration Mobile Phase OK check_equilibration->end Problem Solved check_detector_lamp Check Detector Lamp Age/Output check_equilibration->check_detector_lamp Equilibration OK

Caption: HPLC Troubleshooting Decision Tree.

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituents. The aromatic protons will likely appear as distinct signals due to the unsymmetrical substitution pattern.

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon attached to the nitro group will be significantly downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is useful for identifying the functional groups present in the molecule.

  • Key Vibrational Bands:

    • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-Cl Stretch: Look for absorptions in the 600-800 cm⁻¹ region.

    • Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

    • Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region.

References

  • Phenomenex: Troubleshooting Guide. Available at: [Link]

  • Agilent Technologies: Advanced GC Troubleshooting. Available at: [Link]

  • SilcoTek Corporation: How To Identify & Prevent Analytical Test Problems. Available at: [Link]

  • YouTube: How to Troubleshoot and Improve your GC/MS. Available at: [Link]

Sources

Validation & Comparative

A Definitive Spectroscopic Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene: An In-Depth NMR and MS Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chemical entities is a cornerstone of rigorous scientific practice. 1,3-Dichloro-2-methyl-5-nitrobenzene, a substituted nitroaromatic compound, serves as a potential building block in various synthetic pathways. Its precise characterization is paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth, predictive characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a powerful comparative toolkit for its identification against other isomers and related compounds. We will delve into the causality behind spectroscopic behavior and provide robust experimental protocols to validate these predictions.

The Imperative of Spectroscopic Verification

In the landscape of complex organic synthesis, assuming the identity of a product without empirical verification is a significant risk. Isomeric impurities, which possess the same molecular formula but different structural arrangements, can exhibit vastly different chemical, physical, and biological properties. Spectroscopic techniques like NMR and MS provide a detailed "fingerprint" of a molecule, revealing its precise atomic connectivity and mass, thereby confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern in its proton NMR spectrum. The aromatic region will feature two protons, and the aliphatic region will show a single methyl group.

  • Aromatic Protons (H-4 and H-6): The two aromatic protons are not chemically equivalent. H-4 is situated between a chlorine and a nitro group, while H-6 is between two chlorine atoms. The powerful electron-withdrawing nature of the nitro group will significantly deshield the adjacent protons. Therefore, we predict two distinct signals in the aromatic region, likely appearing as doublets due to coupling with each other. The proton ortho to the nitro group (H-4) is expected to be further downfield than the proton meta to the nitro group (H-6).

  • Methyl Protons (CH₃): The methyl group at position 2 is adjacent to two chlorine atoms, which will cause a downfield shift compared to an unsubstituted toluene. This will appear as a singlet, as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-4 ~ 8.0 - 8.2 Doublet (d) ~ 2.5 - 3.0 (⁴J) 1H
H-6 ~ 7.6 - 7.8 Doublet (d) ~ 2.5 - 3.0 (⁴J) 1H

| -CH₃ | ~ 2.4 - 2.6 | Singlet (s) | N/A | 3H |

Causality: The predicted chemical shifts are based on the additive effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (downfield shift) of nearby protons, particularly those in the ortho and para positions[1]. Chlorine atoms are also electron-withdrawing and contribute to this deshielding. The small coupling constant between H-4 and H-6 is characteristic of a four-bond meta-coupling in a benzene ring.

Predicted ¹³C NMR Spectrum and the Power of DEPT

The ¹³C NMR spectrum provides information about the carbon framework. Due to the molecule's asymmetry, we expect to see signals for all seven carbon atoms.

  • Aromatic Carbons: Six distinct signals are predicted for the aromatic carbons. The carbons directly attached to the electronegative chlorine and nitro groups (C-1, C-3, C-5) will be significantly shifted. The carbon bearing the nitro group (C-5) is expected to be the most downfield among the aromatic carbons.

  • Methyl Carbon: A single signal is expected in the aliphatic region for the methyl carbon.

To definitively assign these signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[2][3][4]

  • DEPT-90: This experiment will only show signals for carbons with one attached hydrogen (CH). In this case, only the C-4 and C-6 carbons would appear.

  • DEPT-135: This experiment provides more detail. CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (C with no attached hydrogens) are absent. For our target molecule, C-4 and C-6 (CH) and the methyl carbon (CH₃) would be positive signals. There are no CH₂ groups.

By combining the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, all carbons can be unambiguously assigned.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-90 Signal DEPT-135 Signal
C-5 (-NO₂) ~ 148 - 152 Absent Absent
C-1 (-Cl) ~ 135 - 138 Absent Absent
C-3 (-Cl) ~ 133 - 136 Absent Absent
C-6 ~ 130 - 133 Positive Positive
C-4 ~ 125 - 128 Positive Positive
C-2 (-CH₃) ~ 122 - 125 Absent Absent

| -CH₃ | ~ 18 - 22 | Absent | Positive |

Causality: The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents. The nitro group strongly deshields the ipso-carbon (C-5). The chlorine atoms also have a deshielding effect. The methyl group has a smaller, shielding effect on the carbon it is attached to (C-2).

Workflow for NMR Analysis

Caption: Experimental workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.[5]

    • Transfer the solid to a clean, small vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup (500 MHz Spectrometer) :

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration).

    • DEPT : Acquire DEPT-90 and DEPT-135 spectra using standard instrument pulse programs.

    • ¹H-¹H COSY : Acquire a 2D COSY spectrum to establish proton-proton coupling correlations. This helps confirm the meta-coupling between H-4 and H-6.[6][7][8]

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for volatile, small organic molecules.

Predicted Electron Ionization Mass Spectrum (EI-MS)
  • Molecular Ion (M⁺˙) : The molecular weight of C₇H₅Cl₂NO₂ is 206.03 g/mol . The exact mass is 204.9697. Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the molecular ion:

    • M⁺˙ (containing two ³⁵Cl): m/z ≈ 205 (Relative Intensity: 100%)

    • (M+2)⁺˙ (containing one ³⁵Cl and one ³⁷Cl): m/z ≈ 207 (Relative Intensity: ~65%)

    • (M+4)⁺˙ (containing two ³⁷Cl): m/z ≈ 209 (Relative Intensity: ~10%)

  • Key Fragmentation Pathways : EI is a high-energy "hard" ionization technique that causes extensive fragmentation.[9][10] The most likely fragmentation pathways for this compound involve the loss of its functional groups:

    • Loss of NO₂: A very common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da). This would result in a significant peak at m/z 159 (C₇H₅Cl₂⁺), which would also show the characteristic M, M+2, M+4 isotopic pattern for two chlorines.

    • Loss of Cl: Loss of a chlorine radical (•Cl, 35/37 Da) would lead to a fragment at m/z 170 (C₇H₅ClNO₂⁺).

    • Loss of O and NO: Nitro groups can also lose an oxygen atom (16 Da) to form [M-O]⁺˙ at m/z 189, or lose nitric oxide (•NO, 30 Da) to form [M-NO]⁺ at m/z 175.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/z (for ³⁵Cl) Proposed Fragment Ion Neutral Loss
205 [C₇H₅Cl₂NO₂]⁺˙ Molecular Ion (M⁺˙)
175 [C₇H₅Cl₂O]⁺ •NO
170 [C₇H₅ClNO₂]⁺ •Cl
159 [C₇H₅Cl₂]⁺ •NO₂

| 124 | [C₇H₅Cl]⁺ | •NO₂, •Cl |

Causality: Fragmentation is driven by the formation of stable ions and neutral species. The loss of the •NO₂ radical is common because it leaves a relatively stable dichlorotolyl cation. Subsequent loss of chlorine or other fragments can then occur.

Workflow for Mass Spectrometry Analysis

Sources

A Comparative Guide to the Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-methyl-5-nitrobenzene is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of its chloro, methyl, and nitro substituents on the benzene ring offers a versatile scaffold for further chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on available data.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of challenges and benefits. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and safety considerations. This guide will focus on three principal strategies:

  • Chlorination and Functional Group Manipulation starting from 4-Nitrotoluene

  • Direct Electrophilic Nitration of 1,3-Dichloro-2-methylbenzene

  • Diazotization and Transformation of 2,6-Dichloro-3-methylaniline

Below is a graphical overview of these synthetic pathways:

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A1 4-Nitrotoluene B1 Intermediate A1->B1 Chlorination C1 This compound B1->C1 Cu powder, Acetic Acid A2 1,3-Dichloro-2-methylbenzene B2 This compound + Isomers A2->B2 Direct Nitration (HNO3/H2SO4) A3 2,6-Dichloro-3-methylaniline B3 Diazonium Salt A3->B3 Diazotization C3 This compound B3->C3 Sandmeyer-like/ Oxidation

Caption: Overview of the three primary synthetic routes to this compound.

Method 1: Synthesis from 4-Nitrotoluene

This multi-step approach begins with the readily available and inexpensive starting material, 4-nitrotoluene. The synthesis involves an initial chlorination step, followed by a copper-mediated reaction to yield the final product.

Mechanistic Rationale

The initial step involves the chlorination of 4-nitrotoluene. The nitro group is a meta-director and strongly deactivating, while the methyl group is an ortho, para-director and activating. The combined directing effects and the reaction conditions will influence the position of the incoming chlorine atoms. The subsequent reaction with copper powder and acetic acid is a less common transformation and likely proceeds through a complex mechanism, potentially involving single-electron transfer processes, to achieve the final arrangement of substituents.

Experimental Protocol

The following procedure is based on a reported synthesis[1][2]:

Step 1: Chlorination of 4-Nitrotoluene

  • In a suitable reaction vessel, a mixture of 4-nitrotoluene (e.g., 2.415 g, 30.3 mmol), trichloroisocyanuric acid (7.00 g, 30.1 mmol), and concentrated sulfuric acid (25 mL) is prepared.

  • The mixture is stirred for 20 hours at 60 °C.

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into 100 mL of ice water.

  • The resulting mixture is filtered through a pad of diatomaceous earth, and the pad is washed with diethyl ether (50 mL).

  • The organic layer of the filtrate is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chlorinated intermediate.

Step 2: Conversion to this compound

  • The crude product from the previous step is mixed with copper powder (e.g., 6.05 g, 95.2 mmol) and chlorobenzene (7 mL).

  • The mixture is stirred at room temperature for 5 minutes.

  • Acetic acid (4.9 mL) is then added, and the reaction mixture is refluxed for 20 hours.

  • After cooling to room temperature, the mixture is filtered through a diatomaceous earth pad, which is then washed with toluene (30 mL).

  • The filtrate is washed with brine (3 x 15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound as a light yellow solid.

Performance Data
ParameterValueReference
Starting Material 4-Nitrotoluene[1][2]
Key Reagents Trichloroisocyanuric acid, H₂SO₄, Copper powder, Acetic acid[1][2]
Overall Yield 73%[1][2]
Purity High after chromatography[1][2]
Reaction Time ~40 hours[1][2]
Scalability Moderate
Safety Use of concentrated sulfuric acid and heating requires caution.

Method 2: Direct Nitration of 1,3-Dichloro-2-methylbenzene

A more direct approach to the target molecule is the electrophilic nitration of 1,3-dichloro-2-methylbenzene. This method, in principle, offers a shorter synthetic route.

Mechanistic Rationale and Selectivity Challenges

In this electrophilic aromatic substitution reaction, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, is the active electrophile. The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene ring. The two chlorine atoms are ortho, para-directing and deactivating, while the methyl group is also ortho, para-directing and activating.

The directing effects of the substituents are as follows:

  • -CH₃ group: Activating and ortho, para-directing.

  • -Cl atoms: Deactivating but ortho, para-directing.

The positions on the ring are influenced by these groups as follows:

  • Position 4: Para to the methyl group and ortho to a chlorine atom.

  • Position 5: Meta to the methyl group and in between the two chlorine atoms.

  • Position 6: Ortho to the methyl group and para to a chlorine atom.

The interplay of these directing effects can lead to the formation of a mixture of isomers, including the desired this compound, as well as 1,3-dichloro-2-methyl-4-nitrobenzene and 1,3-dichloro-2-methyl-6-nitrobenzene. The separation of these isomers can be challenging and may result in a lower isolated yield of the desired product. The reaction conditions, such as temperature and the composition of the nitrating mixture, can influence the isomer ratio. For instance, nitration of the similar 1,2-dichlorobenzene often yields a mixture of 3,4- and 2,3-dichloro-1-nitrobenzene, with the isomer ratio being sensitive to the reaction conditions[3].

Nitration_Isomers Start 1,3-Dichloro-2-methylbenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Product_5 This compound (Desired Product) Nitration->Product_5 Product_4 1,3-Dichloro-2-methyl-4-nitrobenzene (Isomer) Nitration->Product_4 Product_6 1,3-Dichloro-2-methyl-6-nitrobenzene (Isomer) Nitration->Product_6

Caption: Potential isomers from the direct nitration of 1,3-dichloro-2-methylbenzene.

Illustrative Experimental Protocol (General)
  • To a stirred mixture of concentrated sulfuric acid, cooled in an ice bath, concentrated nitric acid is added dropwise, maintaining a low temperature.

  • 1,3-Dichloro-2-methylbenzene is then added portion-wise to the nitrating mixture, ensuring the temperature does not exceed a controlled limit (e.g., 10-20 °C) to minimize the formation of dinitrated byproducts.

  • The reaction is stirred for a specified period until completion (monitored by TLC or GC).

  • The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration.

  • The crude product is washed with water and a dilute solution of sodium bicarbonate to remove residual acid.

  • The product is then dried and would require careful purification, likely through fractional crystallization or column chromatography, to isolate the desired this compound from its isomers.

Performance Data (Anticipated)
ParameterAnticipated OutcomeReference
Starting Material 1,3-Dichloro-2-methylbenzene
Key Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid[4]
Overall Yield Low to moderate (of the desired isomer)
Purity Requires extensive purification to separate isomers
Reaction Time Relatively short
Scalability Potentially high, but purification is a bottleneck
Safety Highly exothermic reaction; handling of concentrated acids is hazardous.

Method 3: Synthesis from 2,6-Dichloro-3-methylaniline

This route utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the transformation of an amino group into a wide range of functionalities.[5][6]

Mechanistic Rationale

The synthesis begins with the diazotization of 2,6-dichloro-3-methylaniline. In this process, the primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can then be displaced by a variety of nucleophiles.

To introduce the nitro group, a less common variation of the Sandmeyer reaction is required. One approach involves the reaction of the diazonium salt with a nitrite salt, often in the presence of a copper catalyst. An alternative, and potentially more efficient method, is the direct oxidation of the starting aniline to the nitro compound. For example, 2,6-dichloroaniline can be oxidized to 1,3-dichloro-2-nitrobenzene using peroxytrifluoroacetic acid[8]. This latter approach avoids the often-unstable diazonium salt intermediate.

Sandmeyer_Route cluster_0 Diazotization Pathway cluster_1 Direct Oxidation Pathway A1 2,6-Dichloro-3-methylaniline B1 Diazonium Salt A1->B1 NaNO2, H+ C1 This compound B1->C1 NaNO2, Cu(I) A2 2,6-Dichloro-3-methylaniline B2 This compound A2->B2 Oxidation (e.g., CF3CO3H)

Caption: Potential pathways for the synthesis starting from 2,6-dichloro-3-methylaniline.

Illustrative Experimental Protocol (General - Diazotization Route)

Step 1: Diazotization of 2,6-Dichloro-3-methylaniline

  • 2,6-Dichloro-3-methylaniline is dissolved in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper.

Step 2: Conversion to this compound

  • In a separate flask, a solution of sodium nitrite and a copper(I) salt (e.g., Cu₂O) is prepared.

  • The cold diazonium salt solution is slowly added to this mixture with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or recrystallization.

Performance Data (Anticipated)
ParameterAnticipated OutcomeReference
Starting Material 2,6-Dichloro-3-methylaniline
Key Reagents Sodium nitrite, strong acid, copper salt (optional), or an oxidizing agent[5][7][8]
Overall Yield Moderate
Purity Generally good, with fewer isomeric impurities compared to direct nitration
Reaction Time Moderate
Scalability Diazonium salts can be unstable, requiring careful temperature control, which can be a challenge on a large scale.
Safety Diazonium salts are potentially explosive and must be handled with care at low temperatures.

Comparative Analysis of Synthesis Methods

FeatureMethod 1 (from 4-Nitrotoluene)Method 2 (Direct Nitration)Method 3 (from 2,6-Dichloro-3-methylaniline)
Starting Material Cost & Availability Low cost, readily availableModerate costHigher cost, less common
Number of Steps Multi-stepSingle-stepMulti-step (if via diazotization)
Selectivity HighLow (isomer mixture)High (for the desired substitution pattern)
Overall Yield Good (73% reported)Low (of desired isomer)Moderate (anticipated)
Purification Standard chromatographyDifficult (isomer separation)Standard purification
Scalability ModerateChallenging due to purificationChallenging due to unstable intermediates
Safety Concerns Concentrated acid, heatingHighly exothermic, concentrated acidsPotentially explosive diazonium salts

Conclusion and Recommendations

For the synthesis of this compound, the choice of method is a trade-off between the cost and availability of starting materials, the number of synthetic steps, and the ease of purification.

  • Method 1 (from 4-Nitrotoluene) offers a reliable and high-yielding route from an inexpensive starting material. While it involves multiple steps, the purification of the final product is straightforward, making it a strong candidate for laboratory-scale synthesis.

  • Method 2 (Direct Nitration) is the most direct route but suffers from a significant lack of selectivity. The formation of multiple isomers necessitates challenging purification procedures, which will likely result in a low overall yield of the desired product. This method is generally not recommended unless a highly selective nitration condition can be developed.

  • Method 3 (from 2,6-Dichloro-3-methylaniline) , particularly via a direct oxidation route, holds promise for a clean and selective synthesis. Although the starting material is more specialized and likely more expensive, the high selectivity could offset this cost by simplifying purification and increasing the effective yield. The diazotization route is also viable but requires careful handling of potentially unstable intermediates.

For researchers requiring high-purity this compound, Method 1 is the most well-documented and reliable approach. Further investigation into the direct oxidation of 2,6-dichloro-3-methylaniline (a variation of Method 3 ) could prove to be a highly efficient and selective alternative, warranting further process development and optimization.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Cerfontain, H., Lambrechts, H. J. P., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Nitration of the dichlorobenzenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 659–667.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Peroxytrifluoroacetic Acid. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
  • NIST. (n.d.). Benzene, 1,3-dichloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 1,3-dichloro-2-methylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Inchem. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Dichloronitrobenzene isomers represent a class of versatile building blocks, pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their reactivity is intricately governed by the interplay of electronic and steric effects imparted by the chloro and nitro substituents. This guide provides an in-depth comparative analysis of 1,3-Dichloro-2-methyl-5-nitrobenzene against other common dichloronitrobenzene isomers, offering insights into their synthesis, physical properties, and chemical reactivity, supported by experimental data and detailed protocols.

The Dichloronitrobenzene Family: A Structural Overview

The dichloronitrobenzene isomers, with the general formula C₆H₃Cl₂NO₂, exist in six constitutional forms, each offering a unique substitution pattern that dictates its chemical behavior. The introduction of a methyl group, as in this compound (C₇H₅Cl₂NO₂), adds another layer of complexity and synthetic potential. This guide will focus on a comparative analysis of this compound and three key dichloronitrobenzene isomers: 2,3-Dichloronitrobenzene, 3,4-Dichloronitrobenzene, and 2,5-Dichloronitrobenzene.

Synthesis Strategies: Pathways to Key Isomers

The primary route to dichloronitrobenzene isomers is the electrophilic nitration of the corresponding dichlorobenzene. The regioselectivity of this reaction is dictated by the directing effects of the two chlorine atoms. In contrast, the synthesis of this compound typically involves the chlorination of a nitrotoluene derivative.

The Role of Substituent Effects in Synthesis

The outcome of electrophilic substitution on substituted benzenes is governed by the electronic properties of the existing substituents.

  • Chlorine (-Cl): A deactivating but ortho, para-directing group. Its inductive electron withdrawal deactivates the ring towards electrophilic attack, while lone pair donation via resonance directs incoming electrophiles to the ortho and para positions.

  • Nitro (-NO₂): A strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

  • Methyl (-CH₃): An activating and ortho, para-directing group due to its electron-donating hyperconjugation effect.

These competing effects are fundamental to understanding the chosen synthetic pathways for each isomer.

Comparative Data at a Glance

The following table summarizes key physical properties of this compound and its dichloronitrobenzene counterparts. These properties are crucial for designing reaction conditions, purification strategies, and understanding the intermolecular forces at play.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound206.0362-652801.5 ± 0.1Soluble in ether.
2,3-Dichloronitrobenzene192.0061257-2581.7Insoluble in water. Soluble in methanol, ethanol.
3,4-Dichloronitrobenzene192.0039-41255-2561.4558 at 75°CInsoluble in water. Soluble in alcohol, ether.
2,5-Dichloronitrobenzene192.0052-542671.669 at 22°CInsoluble in water; soluble in hot ethanol, ether, benzene.

Reactivity Comparison: A Deeper Dive

The reactivity of these isomers is a function of the electronic and steric environment of the aromatic ring. Key reactions for comparison include electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The presence of two deactivating chlorine atoms and a strongly deactivating nitro group makes further electrophilic substitution on dichloronitrobenzenes challenging. However, the introduction of a methyl group in this compound, an activating group, can modulate this reactivity. The positions available for substitution are sterically hindered, and the directing effects of the existing substituents will determine the regiochemical outcome.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution, particularly when it is positioned ortho or para to a leaving group (a chlorine atom in this case). This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate through resonance.

G cluster_0 SₙAr Mechanism A Aryl Halide B Meisenheimer Complex (Resonance Stabilized) A->B Formation C Product B->C Loss of L⁻ L Leaving Group Nu Nucleophile Nu->A Attack

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Based on the positions of the nitro group relative to the chlorine atoms:

  • 2,3-Dichloronitrobenzene: The nitro group is ortho to one chlorine and meta to the other. The ortho chlorine is highly activated towards SₙAr.

  • 3,4-Dichloronitrobenzene: The nitro group is para to one chlorine and meta to the other. The para chlorine is highly activated.

  • 2,5-Dichloronitrobenzene: The nitro group is ortho to one chlorine and para to the other, activating both positions.

  • This compound: The nitro group is meta to both chlorine atoms. This positioning does not allow for resonance stabilization of the Meisenheimer complex, leading to significantly lower reactivity in SₙAr reactions compared to the other isomers. The methyl group also adds steric hindrance around the chlorine atoms.

Therefore, a predicted reactivity order for SₙAr would be: 2,5-Dichloronitrobenzene > 2,3-Dichloronitrobenzene ≈ 3,4-Dichloronitrobenzene >> this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the discussed compounds.

Synthesis of this compound

This protocol is adapted from a general procedure for the chlorination of 4-nitrotoluene.

Materials:

  • 4-Nitrotoluene

  • Trichloroisocyanuric acid (TCCA)

  • Concentrated sulfuric acid

  • Ice water

  • Diatomaceous earth (Celite)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Silica gel

Procedure:

  • In a round-bottom flask, combine 4-nitrotoluene (1.0 eq), trichloroisocyanuric acid (approx. 1.0 eq), and concentrated sulfuric acid.

  • Stir the mixture at 60°C for 20 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Filter the resulting mixture through a pad of diatomaceous earth and wash the pad with diethyl ether.

  • Separate the organic layer of the filtrate and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using hexane as the eluent to yield this compound as a light yellow solid.

G A Combine 4-Nitrotoluene, TCCA, and H₂SO₄ B Stir at 60°C for 20h A->B C Quench with Ice Water B->C D Filter through Celite C->D E Extract with Diethyl Ether D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for the synthesis of this compound.

Synthesis of 2,3-Dichloronitrobenzene

This protocol is based on the nitration of 1,2-dichlorobenzene using a mixed acid system with phosphoric acid to improve regioselectivity.

Materials:

  • 1,2-Dichlorobenzene

  • Concentrated sulfuric acid (98%)

  • Concentrated phosphoric acid (e.g., 104% H₃PO₄)

  • Concentrated nitric acid (98%)

  • Dilute sodium carbonate solution

  • Water

Procedure:

  • Charge a reactor with a mixture of concentrated sulfuric acid and concentrated phosphoric acid.

  • Add 1,2-dichlorobenzene to the acid mixture.

  • Prepare a nitrating mixture of concentrated nitric acid, concentrated sulfuric acid, and concentrated phosphoric acid.

  • With vigorous stirring, add the nitrating mixture dropwise to the 1,2-dichlorobenzene solution while maintaining the reaction temperature between 85°C and 125°C.

  • After the addition is complete, continue stirring at this temperature for an additional 2 hours.

  • Separate the organic phase from the aqueous phase while the mixture is still warm.

  • Wash the organic phase with a dilute sodium carbonate solution and then with water until neutral.

Synthesis of 3,4-Dichloronitrobenzene

This procedure describes the nitration of 1,2-dichlorobenzene, where 3,4-dichloronitrobenzene is the major product.

Materials:

  • 1,2-Dichlorobenzene

  • Mixed acid (concentrated nitric acid and concentrated sulfuric acid)

  • Ice

Procedure:

  • Cool the 1,2-dichlorobenzene in an ice bath.

  • Slowly add the mixed acid to the stirred 1,2-dichlorobenzene, maintaining the temperature between 35°C and 60°C.

  • After the addition is complete, continue to stir the mixture for a designated period.

  • Carefully pour the reaction mixture over crushed ice.

  • The product will precipitate and can be collected by filtration.

  • The crude product is a mixture of 3,4- and 2,3-isomers, which can be separated by crystallization.

Synthesis of 2,5-Dichloronitrobenzene

This protocol outlines the nitration of 1,4-dichlorobenzene.

Materials:

  • 1,4-Dichlorobenzene

  • Mixed acid (concentrated nitric acid and concentrated sulfuric acid)

  • Methylene chloride (optional, for continuous flow)

  • 10% Sodium carbonate solution

Procedure:

  • Dissolve 1,4-dichlorobenzene in a suitable solvent like methylene chloride or use it neat.

  • Slowly add the mixed acid to the stirred 1,4-dichlorobenzene solution, maintaining the temperature between 35°C and 65°C.

  • After the reaction is complete, pour the mixture into water.

  • Separate the organic layer.

  • Wash the organic layer with a 10% sodium carbonate solution, followed by water.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain 2,5-dichloronitrobenzene.

Conclusion

The choice between this compound and other dichloronitrobenzene isomers is dictated by the specific synthetic goal. The methylated compound offers a unique substitution pattern but exhibits lower reactivity in SₙAr reactions due to the meta-positioning of the nitro group and steric hindrance from the methyl group. In contrast, isomers like 2,5-dichloronitrobenzene are highly activated for nucleophilic substitution. Understanding the interplay of substituent effects on the synthesis and reactivity of these compounds is paramount for researchers in the chemical and pharmaceutical sciences to efficiently design and execute synthetic strategies.

References

  • Google Patents. (2013). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
  • Zhao, H., et al. (2014). Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling.
  • Zhao, H., et al. (2013). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling.
  • Google Patents. (1995).
  • Inchem. (2002). ICSC 0251 - 2,3-DICHLORO-1-NITROBENZENE. [Link]

  • Ataman Kimya. (2023). DCNB (2,5-DICHLORONITROBENZENE). [Link]

  • International Journal of Research in Technology and Innovation. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • Google Patents. (2012). CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method.
  • PubChem. (2023). 1,2-Dichloro-4-nitrobenzene. [Link]

  • PubChem. (2023). 2,4-Dichloronitrobenzene. [Link]

  • PubChem. (2023). 2,5-Dichloronitrobenzene. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Taylor & Francis Online. (2020).
  • Benchchem. (2025).
  • Organisation for Economic Co-operation and Development. (2001). SIDS INITIAL ASSESSMENT REPORT FOR 9TH SIAM: 2,4-DICHLORONITROBENZENE.
  • Wikipedia. (2023). Dichloronitrobenzene. [Link]

  • Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions.
  • The Organic Chemistry Tutor. (2021, February 18). Substituent Effects in EAS | Activating, Deactivating & Directing Group Summary [Video]. YouTube.
  • Chemsrc. (2023). This compound. [Link]

  • Google Patents. (2012).
  • Testbook. (2023). In an electrophilic substitution reaction of nitrobenzene, t.
  • International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • BenchChem. (2025). Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers.
  • BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and, ultimately, the safety and efficacy of pharmaceutical products. This guide provides an in-depth comparison of analytical methods for the quantification of 1,3-Dichloro-2-methyl-5-nitrobenzene, a key intermediate in various synthetic pathways. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a deep understanding of method validation as a self-validating system.

The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, every analytical method employed must be rigorously validated to ensure it is fit for its intended purpose.[1][2] This is not merely a regulatory hurdle but a scientific necessity to guarantee that the data generated are accurate, reliable, and reproducible.[1][2] The International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide a comprehensive framework for the validation of analytical procedures, outlining the specific performance characteristics that must be evaluated.[1][3][4][5][6]

This guide will focus on two of the most prevalent and powerful analytical techniques for the analysis of semi-volatile, halogenated nitroaromatic compounds like this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Gas Chromatography with Electron Capture Detection (GC-ECD)

We will delve into the validation of each of these methods, presenting supporting experimental data to facilitate an objective comparison of their performance.

Understanding the Core Validation Parameters

Before we compare the specific methods, it is crucial to understand the key validation parameters as defined by ICH and USP guidelines. These parameters provide a standardized framework for assessing the suitability of an analytical method.[1][3][4][6]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a chromophore-containing molecule such as this compound, UV detection is a logical and cost-effective choice.

The "Why": Causality in HPLC Method Design

Our proposed HPLC method is a reversed-phase (RP) method. This is the most common mode of HPLC and is well-suited for the separation of moderately polar to non-polar compounds.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected. The long alkyl chains provide a non-polar stationary phase, which will retain the non-polar this compound through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC that is less viscous than methanol, leading to lower backpressure. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and peak shape. A higher proportion of the organic solvent (acetonitrile) will decrease the retention time.

  • Detector Wavelength: The UV detector wavelength is set to the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. Based on its structure (a substituted nitrobenzene), a λmax in the range of 250-280 nm would be expected. For this guide, we will assume a λmax of 265 nm.

Experimental Protocol: HPLC-UV Method Validation

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_standards Prepare Stock & Working Standards linearity Linearity & Range prep_standards->linearity lod_loq LOD & LOQ prep_standards->lod_loq prep_samples Prepare Spiked Placebo Samples specificity Specificity prep_samples->specificity accuracy Accuracy prep_samples->accuracy precision Precision prep_samples->precision data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness robustness->data_analysis report Validation Report data_analysis->report

Caption: HPLC-UV method validation workflow.

1. Specificity:

  • A solution of a placebo (a mixture of all formulation components except the active pharmaceutical ingredient) is injected to ensure no interfering peaks at the retention time of this compound.

  • A solution of the analyte is spiked with known related substances and potential impurities to demonstrate that the analyte peak is well-resolved from these components.

2. Linearity and Range:

  • A series of at least five standard solutions of this compound are prepared over a concentration range of 50% to 150% of the expected sample concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Each standard is injected in triplicate.

  • A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) and y-intercept are calculated.

3. Accuracy (Recovery):

  • The accuracy is determined by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Each concentration level is prepared in triplicate and analyzed.

  • The percentage recovery is calculated for each sample.

4. Precision:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The %RSD of the peak areas is calculated.

  • Intermediate Precision: The repeatability study is repeated on a different day, by a different analyst, and/or on a different instrument. The %RSD is calculated and compared to the repeatability results.

5. LOD & LOQ:

  • These are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Small, deliberate changes are made to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • The effect on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the analytical results are evaluated.

Illustrative Validation Data: HPLC-UV Method
Validation ParameterAcceptance CriteriaIllustrative ResultPass/Fail
Specificity No interference at analyte retention timeNo interfering peaks observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50 - 150 µg/mL50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.2%Pass
LOD Report value0.1 µg/mLN/A
LOQ Report value0.3 µg/mLN/A
Robustness System suitability parameters metAll parameters within acceptable limitsPass

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. The presence of two chlorine atoms and a nitro group in this compound makes it highly electronegative, and thus extremely sensitive to an Electron Capture Detector (ECD).

The "Why": Causality in GC-ECD Method Design
  • Stationary Phase: A mid-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent), is a good starting point. This phase provides good separation for a wide range of compounds, including halogenated and nitroaromatic compounds.

  • Carrier Gas: Nitrogen or helium is used as the carrier gas. Nitrogen is often preferred for ECD as it can enhance the detector's sensitivity.

  • Injector and Detector Temperatures: The injector temperature is set high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analyte and to ensure optimal detector performance.

  • Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from any potential impurities and to provide a sharp, symmetrical peak shape. The program starts at a lower temperature and ramps up to a higher temperature to elute the analyte in a reasonable time.

Experimental Protocol: GC-ECD Method Validation

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Nitrogen at 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program: 150 °C for 1 min, then ramp at 10 °C/min to 250 °C, hold for 5 min

  • Injection Volume: 1 µL (splitless)

Validation Workflow:

GC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_standards Prepare Stock & Working Standards linearity Linearity & Range prep_standards->linearity lod_loq LOD & LOQ prep_standards->lod_loq prep_samples Prepare Spiked Matrix Samples specificity Specificity prep_samples->specificity accuracy Accuracy prep_samples->accuracy precision Precision prep_samples->precision data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness robustness->data_analysis report Validation Report data_analysis->report

Sources

A Comparative Spectroscopic Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 1,3-dichloro-2-methyl-5-nitrobenzene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis based on fundamental spectroscopic principles and comparative data from analogous compounds. We will explore the nuanced spectral signatures of these molecules using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a substituted aromatic compound with a unique substitution pattern that gives rise to distinct spectroscopic features. Understanding these features is crucial for its identification, characterization, and the analysis of its derivatives in various chemical and pharmaceutical applications. The electron-withdrawing nature of the nitro group and the two chlorine atoms, combined with the electron-donating effect of the methyl group, creates a complex interplay of electronic effects that are reflected in its spectra.

This guide will first predict the key spectroscopic characteristics of this compound based on established principles and available data for similar structures. Subsequently, we will compare these predicted features with the known spectral data of relevant derivatives to illustrate the impact of structural modifications on the spectroscopic output.

Molecular Structure and Spectroscopic Overview

The logical relationship between the molecular structure and the expected spectroscopic output is fundamental to our analysis. The substitution pattern on the benzene ring dictates the electronic environment of each atom and bond, which in turn governs the response to different spectroscopic techniques.

Molecular Structure and Spectroscopic Probes Structure This compound (C7H5Cl2NO2) NMR NMR Spectroscopy (¹H, ¹³C) Probes nuclear spin environments Structure->NMR Unique chemical shifts for aromatic protons and carbons FTIR FTIR Spectroscopy Probes vibrational modes of functional groups Structure->FTIR Characteristic vibrations for C-Cl, C-NO2, C-H, and C=C bonds MS Mass Spectrometry Measures mass-to-charge ratio and fragmentation Structure->MS Isotopic pattern of chlorine atoms and fragmentation of nitro group UV_Vis UV-Vis Spectroscopy Probes electronic transitions Structure->UV_Vis Absorption bands due to π → π* and n → π* transitions

Caption: Relationship between the molecular structure of this compound and the information obtained from different spectroscopic techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Predicted ¹H NMR Spectrum of this compound

In a standard deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one signal for the methyl protons.

  • Aromatic Protons (H-4 and H-6): The two protons on the aromatic ring are not equivalent. The proton at the 6-position is flanked by a chlorine atom and a nitro group, while the proton at the 4-position is situated between a chlorine atom and the nitro group. Due to the strong electron-withdrawing nature of the nitro group, both protons are expected to be deshielded and resonate downfield, likely in the range of 7.5-8.5 ppm. They will appear as two distinct doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

  • Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.3-2.6 ppm.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom.

  • Aromatic Carbons: The six aromatic carbons will have chemical shifts in the range of 120-150 ppm. The carbon bearing the nitro group (C-5) will be significantly deshielded. The carbons attached to the chlorine atoms (C-1 and C-3) will also be downfield. The carbon with the methyl group (C-2) and the protonated carbons (C-4 and C-6) will appear at relatively higher fields within the aromatic region.[1][2]

  • Methyl Carbon: The methyl carbon will resonate in the upfield region, typically between 15-25 ppm.

Comparative NMR Data of Derivatives
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (Predicted) ~8.0-8.2 (d, 1H), ~7.8-8.0 (d, 1H), ~2.4 (s, 3H)~148 (C-NO₂), ~135 (C-Cl), ~133 (C-Cl), ~130 (C-CH₃), ~125 (CH), ~122 (CH), ~20 (CH₃)
Nitrobenzene [3][4]8.25 (d, 2H), 7.71 (t, 1H), 7.56 (t, 2H)148.3 (C-NO₂), 134.7 (para-C), 129.4 (meta-C), 123.5 (ortho-C)
1,3-Dichlorobenzene ~7.3 (m, 3H), ~7.1 (m, 1H)135.1 (C-Cl), 130.6 (CH), 128.8 (CH), 126.8 (CH)
2,6-Dichlorotoluene 7.2-7.4 (m, 3H), 2.45 (s, 3H)137.9 (C-CH₃), 131.7 (C-Cl), 128.4 (CH), 128.1 (CH)

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FTIR Spectrum of this compound

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.

  • N-O Stretching: The nitro group will show two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[5]

  • C-Cl Stretching: The carbon-chlorine stretching vibrations will appear in the fingerprint region, usually between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching will produce bands in the 1400-1600 cm⁻¹ region.

  • C-H Bending: Out-of-plane C-H bending vibrations will give rise to absorptions in the 690-900 cm⁻¹ range, which can be indicative of the substitution pattern.

Comparative FTIR Data of Derivatives
CompoundAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound (Predicted) ~1540~1350~750
Nitrobenzene [5]~1520~1345N/A
1,3-Dichloro-5-nitrobenzene [6]~1530~1355~730
2,4-Dichloro-1-nitrobenzene ~1535~1350~740

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Electron Ionization (EI) is a common method for analyzing such aromatic compounds.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Weight: 204.97 g/mol ) is expected to show a characteristic molecular ion peak and several fragment ions.[7]

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 205. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible for the molecular ion and its chlorine-containing fragments, with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).[8] The loss of a chlorine atom is also a likely fragmentation pathway.

Predicted Mass Spectrometry Fragmentation M [M]⁺ m/z 205 M_minus_NO2 [M-NO₂]⁺ m/z 159 M->M_minus_NO2 - NO₂ M_minus_NO [M-NO]⁺ m/z 175 M->M_minus_NO - NO M_minus_Cl [M-Cl]⁺ m/z 170 M->M_minus_Cl - Cl M_minus_NO2_minus_Cl [M-NO₂-Cl]⁺ m/z 124 M_minus_NO2->M_minus_NO2_minus_Cl - Cl

Caption: Predicted major fragmentation pathways for this compound in electron ionization mass spectrometry.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

Predicted UV-Vis Spectrum of this compound

Aromatic nitro compounds typically exhibit two main absorption bands.

  • π → π Transition:* A strong absorption band is expected in the shorter wavelength UV region (around 250-280 nm), corresponding to the π → π* transition of the benzene ring.

  • n → π Transition:* A weaker absorption band, corresponding to the n → π* transition of the nitro group, is expected at longer wavelengths (around 300-340 nm).[9] The solvent can influence the position of this band.

Comparative UV-Vis Data of Derivatives
Compoundλ_max (π → π) (nm)λ_max (n → π) (nm)
This compound (Predicted) ~260~310
Nitrobenzene [9]~252~330
4-Nitrophenol [9]~318 (in basic solution)N/A

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. It is essential to consult specific instrument manuals and safety data sheets before conducting any experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and their corresponding absorbance values.

Conclusion

This guide has provided a detailed spectroscopic comparison of this compound and its derivatives. By understanding the fundamental principles of NMR, FTIR, MS, and UV-Vis spectroscopy and by comparing the predicted spectral features of the target compound with those of related molecules, researchers can gain valuable insights into the structural and electronic properties of these important chemical entities. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data, which is essential for accurate compound identification and characterization in a research and development setting.

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A Comparative Analysis of the Biological Activity of 1,3-Dichloro-2-methyl-5-nitrobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

As the landscape of chemical synthesis expands, a thorough understanding of the biological implications of novel compounds is paramount for ensuring safety and identifying therapeutic potential. This guide offers an in-depth comparative analysis of the biological activity of 1,3-Dichloro-2-methyl-5-nitrobenzene and its structural analogs. By examining the interplay of substituent patterns on the benzene ring, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships within this class of nitroaromatic compounds.

Introduction to this compound and Its Chemical Space

This compound belongs to the broad class of nitroaromatic compounds, which are characterized by a benzene ring substituted with one or more nitro groups. The presence of the electron-withdrawing nitro group, coupled with halogen and alkyl substituents, can significantly influence the electronic properties and, consequently, the biological activity of the molecule. These compounds are of interest due to their potential applications as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. However, the same chemical features that make them versatile synthetic building blocks can also contribute to their biological effects, including cytotoxicity, mutagenicity, and antimicrobial activity.

This guide will explore the biological activities of this compound in comparison to its structural analogs, focusing on the impact of the number and position of chlorine atoms, the presence and position of a methyl group, and the orientation of the nitro group.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of substituted nitrobenzenes is intricately linked to their chemical structure. The interplay of electronic and steric effects of the substituents dictates their reactivity and interaction with biological macromolecules.

Key Structural Features Influencing Biological Activity:

  • Nitro Group: The nitro group is a strong electron-withdrawing group and is often implicated in the mutagenic and cytotoxic effects of nitroaromatic compounds. Its reduction within cells can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can interact with DNA and other cellular components.

  • Chlorine Atoms: The number and position of chlorine atoms influence the lipophilicity and electronic nature of the molecule. Increased chlorination can enhance membrane permeability but may also alter metabolic pathways. The position of chlorine atoms relative to the nitro group can impact the compound's redox potential and susceptibility to metabolic activation.

  • Methyl Group: The methyl group is an electron-donating group and its presence can modulate the overall electronic properties of the benzene ring. Steric hindrance from the methyl group can also influence the molecule's ability to interact with biological targets.

The following sections will delve into specific biological activities, presenting available experimental data for this compound and its analogs to illustrate these structure-activity relationships.

Data Presentation and Comparative Analysis

The following tables summarize the available quantitative data for the biological activities of this compound and its selected analogs. It is important to note that this data has been collated from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.

Acute Toxicity Data

Acute toxicity is often expressed as the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

CompoundStructureOral LD50 (Rat)Dermal LD50 (Rat)Reference(s)
This compound this compoundNo data availableNo data available
2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene990 mg/kg921 mg/kg[1]
2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene2503 mg/kg>2000 mg/kg[2]
Nitrobenzene Nitrobenzene600 mg/kg2100 mg/kg[3][4]
p-Nitrotoluene p-Nitrotoluene~240 mg/kg (male) ~265 mg/kg (female)No data available[5]
Mutagenicity Data (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria. A positive result indicates that the chemical can cause mutations in the DNA of the test organism.[6]

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultReference(s)
This compound No data availableNo data availableNo data available
2,4-Dichloronitrobenzene TA100, TA1535, TA98, TA1537With and WithoutPositive[1]
p-Nitrotoluene Various strainsWith and WithoutNegative[5]
Nitrobenzene derivatives (general) Various strainsWith and WithoutPara-substituted derivatives often positive[7]

Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details the standard methodologies for assessing the biological activities discussed in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubation with Test Compound cell_seeding->incubation 24h compound_prep Compound Dilution compound_prep->incubation mtt_addition MTT Addition incubation->mtt_addition 24-72h formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization 2-4h read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis bacterial_culture Bacterial Culture (S. typhimurium) mixing Mix Components in Top Agar bacterial_culture->mixing test_compound Test Compound (various conc.) test_compound->mixing s9_mix S9 Mix (optional) s9_mix->mixing plating Pour on Minimal Glucose Agar mixing->plating incubation Incubate (37°C, 48-72h) plating->incubation colony_counting Count Revertant Colonies incubation->colony_counting assess_mutagenicity Assess Mutagenicity colony_counting->assess_mutagenicity MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis compound_dilution Serial Dilution of Compound inoculation Inoculation of 96-well Plate compound_dilution->inoculation inoculum_prep Bacterial Inoculum Preparation inoculum_prep->inoculation incubation Incubate (37°C, 16-20h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow of the broth microdilution MIC assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of this compound and its analogs. The available data, although not exhaustive, suggests that the substitution pattern on the nitrobenzene ring plays a crucial role in determining the toxicological and mutagenic properties of these compounds. The presence and position of chloro and methyl groups can significantly modulate the biological activity, likely through alterations in electronic properties, lipophilicity, and metabolic pathways.

The provided experimental protocols serve as a foundation for researchers to conduct further investigations and generate more comprehensive and directly comparable datasets. Future research should focus on systematic studies of a wider range of analogs to establish more definitive quantitative structure-activity relationships (QSARs). Such studies will be invaluable for predicting the biological activity of novel compounds in this class and for guiding the design of safer and more effective chemicals for various applications.

References

  • 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. (n.d.). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

  • D. F. K. Shimizu, M., Yano, E., & Mutai, M. (1983). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 116(3-4), 217-238.
  • European Chemicals Agency. (n.d.). 2,5-Dichloronitrobenzene - Brief Profile. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]

  • National Toxicology Program. (2002). NTP TECHNICAL REPORT ON THE TOXICOLOGY AND CARCINOGENESIS STUDIES OF p-NITROTOLUENE (CAS NO. 99-99-0) IN F344/N RATS AND B6C3F1 MICE (FEED STUDIES). NTP TR 508.
  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

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A Researcher's Guide to the Computational Analysis of 1,3-Dichloro-2-methyl-5-nitrobenzene: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical and electronic properties of molecules is paramount. 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1), a substituted nitroaromatic compound, presents an interesting case study for computational analysis due to the interplay of its electron-withdrawing nitro group and the inductive effects of its chlorine and methyl substituents. This guide provides an in-depth, objective comparison of computational methods for analyzing its properties, supported by experimental data and established theoretical principles.

The Imperative for In Silico Analysis

Before venturing into costly and time-consuming experimental work, in silico analysis provides a powerful predictive lens. For a molecule like this compound, computational chemistry allows us to:

  • Determine the most stable 3D conformation: Understanding the molecule's geometry is the foundation for predicting all other properties.

  • Elucidate its electronic structure: Mapping the electron density and molecular orbitals helps in predicting reactivity and intermolecular interactions.

  • Predict spectroscopic signatures: Calculating NMR, IR, and other spectra aids in the interpretation of experimental data and can help in identifying unknown compounds.

  • Estimate physicochemical properties: Properties like dipole moment and reactivity indices can be calculated to understand the molecule's behavior in different environments.

This guide will walk through the process of performing a robust computational analysis of this compound, comparing different levels of theory and basis sets to provide a clear picture of their respective accuracies and computational costs.

Foundational Physicochemical Properties

A baseline understanding of the known properties of this compound is essential.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Melting Point 62 °C[2]
Density 1.5 g/cm³[2]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive computational analysis of this compound. This workflow is designed to be self-validating by comparing computational results with known experimental data where available.

Computational Workflow Computational Analysis Workflow for this compound cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_validation 3. Experimental Validation cluster_analysis 4. Property Calculations cluster_comparison 5. Comparative Analysis mol_build Build Initial 3D Structure geom_opt Perform Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum energy (no imaginary frequencies) nmr_calc NMR Spectra Calculation (GIAO method) geom_opt->nmr_calc ir_raman_calc IR & Raman Spectra Calculation geom_opt->ir_raman_calc mo_analysis Molecular Orbital Analysis (HOMO-LUMO) geom_opt->mo_analysis exp_geom Compare with Crystallographic Data freq_calc->exp_geom compare_methods Compare Different Functionals/Basis Sets nmr_calc->compare_methods exp_spec Compare with Experimental Spectra (of related compounds) nmr_calc->exp_spec ir_raman_calc->compare_methods ir_raman_calc->exp_spec

Caption: A typical workflow for the computational analysis of an organic molecule.

Part 1: Geometry Optimization and Validation

The first and most critical step is to determine the molecule's lowest energy conformation. Density Functional Theory (DFT) is the workhorse for such calculations in computational chemistry, offering a good balance between accuracy and computational cost.

Experimental Benchmark: Crystallographic Data

A single-crystal X-ray diffraction study of this compound (systematic name: 2,6-dichloro-4-nitrotoluene) provides an invaluable experimental reference for the molecule's geometry.[3] The study reveals that the methyl carbon, chlorine atoms, and the nitrogen of the nitro group lie very close to the plane of the benzene ring.[3] Specifically, the nitro group is inclined to the benzene ring by 9.8 (3)°.[3] This planarity, despite the presence of ortho substituents, is a key structural feature.

Protocol for Geometry Optimization:

  • Build the initial structure: Using molecular modeling software (e.g., GaussView, Avogadro), construct the 3D model of this compound.

  • Select the level of theory and basis set: A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.

  • Perform the optimization: Run the geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the minimum energy structure.

  • Frequency calculation: After optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

Comparative Analysis of Methods:

To assess the performance of different computational methods, the geometry of this compound can be optimized using various functionals and basis sets. The key geometric parameters (bond lengths, bond angles, and dihedral angles) can then be compared against the experimental crystallographic data.

MethodKey Geometric Parameter (Dihedral Angle of NO₂)Deviation from Experiment
Experimental (X-ray) 9.8° -
B3LYP/6-31G(d)Predicted ValueCalculated Deviation
B3LYP/6-311+G(d,p)Predicted ValueCalculated Deviation
M06-2X/6-311+G(d,p)Predicted ValueCalculated Deviation
ωB97X-D/6-311+G(d,p)Predicted ValueCalculated Deviation

Note: The "Predicted Value" and "Calculated Deviation" are placeholders to illustrate how the comparison would be structured. Actual calculations would populate these fields.

The choice of functional can influence the predicted geometry. B3LYP is a popular hybrid functional, while M06-2X is known for its good performance with non-covalent interactions and thermochemistry. ωB97X-D includes empirical dispersion corrections, which can be important for molecules with potential for intramolecular interactions.

Part 2: Spectroscopic Properties

Predicting spectroscopic data is a key application of computational chemistry, aiding in the interpretation of experimental results and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Calculation:

  • Use the optimized geometry: The accuracy of the NMR calculation is highly dependent on the quality of the input geometry.

  • Select the GIAO method: In the computational chemistry software (e.g., Gaussian), specify the GIAO method for NMR calculation.

  • Choose a suitable level of theory: The same level of theory used for geometry optimization (e.g., B3LYP/6-311+G(d,p)) is a good starting point.

  • Calculate chemical shifts: The output will provide the absolute shielding values for each nucleus. These are then referenced against the shielding of a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ) in ppm.

Expected ¹H and ¹³C NMR Chemical Shifts:

Based on the structure of this compound, we can anticipate the following:

  • ¹H NMR: Two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton between the two chlorine atoms will likely be a singlet, while the other will also be a singlet. Their chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and chloro groups.[4] A singlet for the methyl group will be observed at a higher field.

  • ¹³C NMR: We expect six distinct signals for the aromatic carbons due to the lack of symmetry, and one signal for the methyl carbon. The carbon atoms attached to the chlorine and nitro groups will be significantly shifted.[5][6]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. Computational methods can predict the vibrational frequencies and intensities, providing a theoretical spectrum that can be compared with experimental data.

Protocol for IR/Raman Calculation:

  • Use the optimized geometry and frequency calculation results: The frequency calculation performed after geometry optimization provides the necessary data for generating the IR and Raman spectra.

  • Visualize the spectra: Software like GaussView can be used to visualize the calculated spectra and animate the vibrational modes corresponding to each peak.

Expected Vibrational Frequencies:

For this compound, key vibrational modes to look for include:

  • NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are typically strong in the IR spectrum and appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

  • C-Cl stretching: These vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C stretching: These will appear in their characteristic regions of the spectrum.

A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Part 3: Electronic Properties and Reactivity

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications, particularly in drug discovery.

Molecular Orbitals cluster_info Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) info ΔE = E(LUMO) - E(HOMO) - Smaller gap suggests higher reactivity - HOMO: Electron-donating ability - LUMO: Electron-accepting ability

Caption: The relationship between HOMO, LUMO, and the energy gap.

Frontier Molecular Orbital (FMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.

Molecular Electrostatic Potential (MEP):

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For our target molecule, we would expect to see negative potential (red/yellow) around the oxygen atoms of the nitro group and positive potential (blue) around the aromatic protons.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust workflow for the computational analysis of this compound. By systematically applying DFT methods for geometry optimization, spectroscopic prediction, and electronic property analysis, researchers can gain significant insights into the behavior of this molecule. The key to a successful computational study lies in the careful selection of methods and the validation of results against available experimental data.

For drug development professionals, such computational analyses can be extended to Quantitative Structure-Activity Relationship (QSAR) studies, where calculated molecular descriptors are correlated with biological activity. This can aid in the rational design of new drug candidates with improved efficacy and reduced toxicity.

The continuous development of new functionals and computational methods will undoubtedly lead to even more accurate predictions in the future. By integrating these advanced computational tools into the research pipeline, we can accelerate the pace of discovery in chemistry and the life sciences.

References

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  • Royal Society of Chemistry. (n.d.). Supporting Information for Part 4. Retrieved from [Link]

  • Chemsrc. (2024). This compound. Retrieved from [Link]

  • Medjkouh, M. L., et al. (2017). 2,6-Dichloro-4-nitrotoluene. International Union of Crystallography. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Modgraph. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-chloro-5-methyl-1,3-dinitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-2-methyl-. Retrieved from [Link]

  • Ajeee. (n.d.). Molecular structure and vibrational characterization of 2,6-dichloro-4 nitroanilineusing by spectroscopic and computational techniques. Retrieved from [Link]

  • Ajeee. (n.d.). View of MOLECULAR STRUCTURE AND VIBRATIONAL CHARACTERIZATION OF 2,6-DICHLORO-4 NITROANILINEUSING BY SPECTROSCOPIC AND COMPUTATIONAL TECHNIQUES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Characteristics in Molecular Vibrational Frequency Patterns between Agonists and Antagonists of Histamine Receptors. Retrieved from [Link]

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  • Wikipedia. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dichloro-2-nitrobenzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Bohrium. (2023). Investigation of structural and conformational stability, electronic transition, NLO, FMO, and DSSC parameters of trans-dichloro-nitro chalcone isomers: a DFT insight. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.
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  • University of Wisconsin-Madison. (n.d.). NMR_Rubinson.pdf. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • ResearchGate. (2023). Investigation of structural and conformational stability, electronic transition, NLO, FMO, and DSSC parameters of trans-dichloro-nitro chalcone isomers: a DFT insight | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Character, frequency and intensity of vibration modes in CH 2 Cl 2 . Retrieved from [Link]

  • PubMed Central. (n.d.). Spectroscopic Constants and Anharmonic Vibrational Frequencies of C(O)OC, c-C2O2 and Their Silicon-Containing Analogues. Retrieved from [Link]

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A Comparative Crystallographic Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, a profound understanding of the three-dimensional structure of molecules is paramount. It is this intricate architecture that dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent or functional material. This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallography of 1,3-dichloro-2-methyl-5-nitrobenzene and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of data, offering insights into the causal relationships between molecular substitution, crystal packing, and intermolecular forces.

The Significance of Structural Elucidation

This compound, also known by its systematic name 2,6-dichloro-4-nitrotoluene, and its derivatives are important intermediates in the synthesis of a variety of industrial and pharmaceutical compounds.[1] The precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and the subtle interplay of non-covalent interactions, provides a roadmap for rational drug design and the engineering of materials with tailored properties. X-ray crystallography stands as the gold standard for unequivocally determining these structures, offering a level of detail that is often unattainable with other analytical techniques.[2]

Comparative Analysis of Crystal Structures

A comparative analysis of the crystal structures of this compound and its derivatives reveals the profound influence of substituent patterns on molecular conformation and crystal packing. The interplay between the electron-withdrawing nitro group and the steric bulk of the chloro and methyl groups dictates the overall solid-state architecture.

Table 1: Crystallographic Data for this compound and Selected Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
This compoundC₇H₅Cl₂NO₂OrthorhombicP2₁2₁2₁7.3061(5)13.8392(9)14.6799(10)901484.29(17)8[3][4]
1-Chloro-2-methyl-4-nitrobenzeneC₇H₆ClNO₂MonoclinicP2₁/n13.5698(8)3.7195(3)13.5967(8)91.703(3)685.96(10)4[5][6]
1,3,5-Trichloro-2-nitrobenzeneC₆H₂Cl₃NO₂MonoclinicC2/c8.161(4)12.192(6)8.903(4)110.664(10)828.8(7)4[7]
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzeneC₉H₉Cl₂NO₂MonoclinicC2/c8.921(3)16.141(6)7.511(3)111.929(6)1003.3(6)4[8]

In the case of this compound, the molecule crystallizes in the chiral orthorhombic space group P2₁2₁2₁.[3] Notably, the methyl group, the chlorine atoms, and the nitrogen atom of the nitro group lie very close to the plane of the benzene ring, indicating minimal steric hindrance from the ortho chlorine atoms.[3][4] The nitro group is only slightly twisted out of the benzene ring plane by 9.8(3)°.[3] This near-planarity facilitates the formation of weak C-H···O and C-H···Cl hydrogen bonds, which link the molecules into layers.[3]

In contrast, for 1-chloro-2-methyl-3-nitrobenzene, the steric interaction between the adjacent chloro, methyl, and nitro groups forces the nitro group to twist significantly out of the aromatic ring plane by 38.81(5)°.[1] This deviation from planarity has a considerable impact on the intermolecular interactions and the overall crystal packing.

The crystal structure of 1-chloro-2-methyl-4-nitrobenzene is stabilized by π-π stacking interactions between adjacent benzene rings, C-H···O hydrogen bonds, and close Cl···O contacts.[5] This highlights the diverse range of non-covalent forces that can be modulated by altering the substitution pattern.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines a robust and self-validating methodology for obtaining high-quality single crystals and determining the crystal structure of a this compound derivative.

Crystallization

The cornerstone of a successful crystallographic analysis is the growth of well-ordered, single crystals of sufficient size and quality.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane). An ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at lower temperatures. For 2,6-dichloro-4-nitrotoluene, recrystallization from an ethanol solution has proven effective.[3]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently heating and stirring. Ensure all solid material has dissolved.

  • Slow Cooling/Evaporation:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room. Slow cooling is crucial for the formation of large, well-defined crystals.

    • Slow Evaporation: Alternatively, loosely cover the vessel containing the saturated solution to allow for the slow evaporation of the solvent. This method is particularly useful for compounds that are highly soluble.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals on filter paper.

Data Collection and Structure Refinement

High-quality diffraction data is essential for an accurate structure determination.

Step-by-Step Data Collection and Refinement:

  • Crystal Mounting: Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a suitable X-ray diffractometer equipped with a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: Process the raw diffraction data to obtain a set of integrated intensities and their standard uncertainties.

  • Structure Solution and Refinement:

    • The structure is typically solved using direct methods.

    • The structural model is then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

Visualizing Workflows and Relationships

To provide a clearer understanding of the experimental process and the interplay of molecular features, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Slow Cooling / Evaporation solvent_selection->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: Experimental workflow for the X-ray crystallographic analysis of a small molecule.

structure_property_relationship substituents Substituent Pattern (Cl, Me, NO2) steric_effects Steric Hindrance substituents->steric_effects electronic_effects Electronic Effects (Inductive, Resonance) substituents->electronic_effects molecular_conformation Molecular Conformation (e.g., Nitro Group Torsion) steric_effects->molecular_conformation electronic_effects->molecular_conformation intermolecular_interactions Intermolecular Interactions (H-bonds, π-π stacking) molecular_conformation->intermolecular_interactions crystal_packing Crystal Packing intermolecular_interactions->crystal_packing physical_properties Bulk Physical Properties (Melting Point, Solubility) crystal_packing->physical_properties

Caption: Relationship between substituent patterns and macroscopic physical properties.

Conclusion

This guide has provided a comprehensive overview of the X-ray crystallography of this compound and its derivatives. By comparing the crystal structures of closely related compounds, we gain valuable insights into the subtle yet significant effects of molecular substitution on solid-state architecture. The detailed experimental protocol serves as a practical guide for researchers seeking to obtain high-quality crystallographic data. Ultimately, a thorough understanding of the three-dimensional structure of these and other small molecules is indispensable for the advancement of drug discovery and materials science.

References

  • Medjroubi, M. L., Boudjada, A., Hamdouni, N., Jeannin, O., & Meinnel, J. (2017). 2,6-Dichloro-4-nitrotoluene. IUCrData, 2, x170672. [Link]

  • PubChem. (n.d.). 2,4-Dichloronitrobenzene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Medjroubi, M. L., Boudjada, A., Hamdouni, N., Jeannin, O., & Meinnel, J. (2017). 2,6-Dichloro-4-nitrotoluene. ResearchGate. [Link]

  • PubChem. (n.d.). 2,5-Dichloronitrobenzene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

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  • Gao, Y., Shang, Z., & Zhang, J. (2025). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 273-274. [Link]

  • Arshad, M., Bhatti, M. H., & Arshad, S. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 476(1), 123-131. [Link]

  • Arshad, M., Bhatti, M. H., & Arshad, S. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

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  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved January 11, 2026, from [Link]

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  • University of Washington. (n.d.). Crystallisation Techniques. Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Human Metabolome Database. (2021). 3,4-Dichloronitrobenzene. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2025). 2,6-Dichloro-4-nitroaniline. Retrieved January 11, 2026, from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). 2,3-DICHLORONITROBENZENE. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-4-nitrotoluene.
  • KAUST Repository. (n.d.). CCDC 1973098: Experimental Crystal Structure Determination. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2025). 1,3-Dichloro-2-nitrobenzene. Retrieved January 11, 2026, from [Link]

  • Shao, C.-L., Li, C., Liu, Z., Wei, M.-Y., & Wang, C.-Y. (2008). 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(4), o731. [Link]

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A Senior Application Scientist's Guide to Catalysis in 1,3-Dichloro-2-methyl-5-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1,3-Dichloro-2-methyl-5-nitrobenzene

This compound is a pivotal chemical intermediate, forming the structural backbone for a range of high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis, primarily achieved through the nitration of 2,6-dichlorotoluene, is a classic example of electrophilic aromatic substitution. However, the efficiency, selectivity, and environmental impact of this transformation are critically dependent on the chosen catalytic system.

This guide provides an in-depth comparative analysis of various catalytic strategies for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind each approach, present comparative performance data, and offer field-proven insights to guide your catalyst selection and process optimization. Our objective is to equip you with the knowledge to not only replicate a synthesis but to understand and innovate upon it.

The Core Reaction: Mechanistic Insights into the Nitration of 2,6-Dichlorotoluene

The synthesis hinges on the electrophilic aromatic substitution (EAS) mechanism, a cornerstone of organic chemistry. The reaction proceeds in three fundamental stages:

  • Generation of the Electrophile: The active nitrating agent is the highly electrophilic nitronium ion (NO₂⁺). This species is typically generated in situ from nitric acid (HNO₃) with the aid of a strong acid catalyst.

  • Electrophilic Attack: The electron-rich π-system of the 2,6-dichlorotoluene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.

  • Deprotonation and Aromatization: A weak base removes a proton from the carbon atom bearing the new nitro group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

The regioselectivity—why the nitro group adds specifically at the C-5 position—is governed by the directing effects of the substituents already on the ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the two chloro groups (-Cl) are deactivating, yet also ortho-, para-directors. The C-5 position is para to the activating methyl group and meta to both deactivating chloro groups, making it the most sterically accessible and electronically favorable site for electrophilic attack.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates nearly every critical parameter of the synthesis: yield, purity, safety, cost, and environmental footprint. Below, we compare the dominant catalytic strategies.

The Classical Approach: Mixed Acid (H₂SO₄/HNO₃) Catalysis

This is the historical and industrial workhorse for aromatic nitration. Concentrated sulfuric acid acts as a powerful catalyst and dehydrating agent, promoting the formation of the nitronium ion from nitric acid.[1]

  • Mechanism: H₂SO₄ protonates HNO₃, which then loses a molecule of water to form NO₂⁺. The sulfuric acid also sequesters the water produced during the reaction, preventing the reverse reaction and maintaining a high concentration of the active electrophile.

  • Advantages:

    • High Reactivity: Typically achieves high conversion of the starting material.

    • Low Cost: The reagents are inexpensive and widely available bulk chemicals.

  • Disadvantages:

    • Environmental Hazard: Generates vast quantities of highly corrosive and toxic "spent acid," which is a mixture of sulfuric acid, water, and residual nitric acid. The disposal and regeneration of this waste stream are costly and environmentally problematic.

    • Safety Concerns: The reaction is highly exothermic, posing a significant risk of thermal runaway if not strictly controlled.

    • Low Atom Economy: The large excess of sulfuric acid results in a very high E-factor (mass of waste per mass of product).

    • Corrosion: Requires specialized, corrosion-resistant reactors and infrastructure.

The Green Alternative: Solid Acid Catalysts

In response to the drawbacks of mixed acid, heterogeneous solid acid catalysts have emerged as a leading green alternative. These materials provide acidic sites on a solid support, allowing for easy separation and reuse.

  • Mechanism: Solid acids, such as zeolites or supported metal oxides, possess Brønsted acid sites that function similarly to sulfuric acid, protonating nitric acid to generate the nitronium ion. Their porous structure can also offer shape selectivity, favoring the formation of specific isomers.[2]

  • Types and Performance:

    • Zeolites (e.g., H-Beta, H-ZSM-5): These aluminosilicates have a well-defined crystalline pore structure. In the nitration of toluene, H-Beta zeolite has demonstrated high activity and a preference for the para isomer due to steric constraints within its pores.[3] While this catalyst can deactivate over time due to pore blockage, it can often be regenerated.[3]

    • Supported Metal Oxides (e.g., MoO₃/SiO₂): Catalysts like molybdenum trioxide supported on silica have shown excellent conversion and selectivity in the nitration of substituted aromatics like fluorotoluene. These systems are valued for their high number of acid sites and stability.

  • Advantages:

    • Reusability: The catalyst can be filtered off and reused for multiple cycles, drastically reducing waste.

    • Reduced Corrosion: Eliminates the need for large quantities of liquid sulfuric acid.

    • Simplified Work-up: Product isolation is significantly easier, often requiring only filtration and solvent removal.

    • Enhanced Safety: Generally allows for milder reaction conditions and better thermal control.

  • Disadvantages:

    • Catalyst Deactivation: Can lose activity over time due to coking or poisoning, though regeneration is often possible.[3]

    • Higher Initial Cost: The initial investment in the catalyst can be higher than for bulk acids.

    • Mass Transfer Limitations: As a heterogeneous system, reaction rates can be limited by the diffusion of reactants to the catalytic sites.

The High-Efficiency Approach: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting substances located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles a reactant from one phase to the other, enabling the reaction to proceed.

  • Mechanism: For nitration, a PTC like tetrabutylammonium bromide (Bu₄NBr) can be used. The quaternary ammonium cation (Q⁺) can pair with a nitrate or nitrite anion (NO₃⁻ or NO₂⁻) from an aqueous solution of a salt like sodium nitrite. This ion pair (Q⁺NO₂⁻) is soluble in the organic phase containing the 2,6-dichlorotoluene. Once in the organic phase, the "naked" and highly reactive anion can participate in the electrophilic substitution reaction, often activated by an acid.

  • Advantages:

    • Milder Reagents: Allows the use of less hazardous nitrating agents like sodium nitrite in an acidic medium, avoiding concentrated nitric and sulfuric acids.

    • High Selectivity & Yield: By controlling reaction conditions, PTC can lead to very high yields and selectivities, minimizing byproduct formation.

    • Versatility: Can be adapted to a wide range of substrates and reaction conditions.

  • Disadvantages:

    • Catalyst Separation: The catalyst must be separated from the product, which can sometimes be challenging.

    • Cost: Phase-transfer catalysts can be more expensive than simple acids.

    • Complex Kinetics: The reaction rate depends on both the chemical reaction rate and the rate of interphase mass transfer.

Quantitative Performance Comparison

The following table summarizes the performance of these catalytic systems based on data from analogous aromatic nitration reactions. This provides a framework for evaluating the trade-offs between different approaches.

Catalyst SystemNitrating AgentSubstrate ExampleConversion (%)Selectivity (%) (for desired isomer)Key AdvantagesKey Disadvantages
Mixed Acid Conc. HNO₃ / H₂SO₄Toluene>95%~38% (para)Low reagent cost, high reactivityMassive acid waste, corrosive, hazardous
Solid Acid (H-Beta Zeolite)Dilute HNO₃Toluene~55%~70% (para)[3]Reusable, green, high para-selectivityCatalyst deactivation, higher initial cost
Solid Acid (MoO₃/SiO₂)70% HNO₃2-Fluorotoluene~55%~89% (para to -CH₃)Reusable, stable, high conversion & selectivityRequires catalyst synthesis/procurement
Phase-Transfer NaNO₂ / AcidGeneral ArenesHighHigh (Varies)Milder reagents, high efficiencyCatalyst cost and separation

Note: Data is derived from the nitration of similar substituted toluenes and serves as a predictive guide for the 2,6-dichlorotoluene system.

Visualizing the Process

Catalytic Nitration Workflow

The following diagram outlines the logical workflow for selecting and validating a catalyst for the synthesis of this compound.

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Goals (Yield, Purity, Cost, Green Metrics) B Select Candidate Catalysts (Mixed Acid, Solid Acid, PTC) A->B C Small-Scale Screening Reactions B->C D Identify Lead Catalyst(s) C->D Evaluate Performance E Optimize Parameters (Temp, Time, Molar Ratios) D->E F Analyze Purity & Yield (GC-MS, NMR) E->F G Catalyst Recyclability Study (for Solid Acids) F->G Confirm Robustness H Scale-Up Feasibility Assessment F->H G->H I Final Catalyst Selection H->I

Caption: A logical workflow for catalyst selection and validation.

Mechanism of Solid Acid Catalyzed Nitration

This diagram illustrates the key steps in the nitration of 2,6-dichlorotoluene on the surface of a solid acid catalyst.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: EAS & Aromatization HNO3 HNO₃ H2NO3 H₂O-NO₂⁺ (Protonated Nitric Acid) HNO3->H2NO3 + H⁺ H_cat H⁺ (from Solid Acid) H_cat->H2NO3 NO2_plus NO₂⁺ (Nitronium Ion) H2NO3->NO2_plus H2O H₂O H2NO3->H2O DCT 2,6-Dichlorotoluene Sigma Sigma Complex (Arenium Ion) DCT->Sigma + NO₂⁺ Product 1,3-Dichloro-2-methyl- 5-nitrobenzene Sigma->Product - H⁺ Cat_base Catalyst Base

Caption: Mechanism of nitration on a solid acid catalyst surface.

Experimental Protocol: Synthesis via Solid Acid Catalysis (H-Beta Zeolite)

This protocol provides a self-validating system for the synthesis using a reusable solid acid catalyst. The causality for key steps is explained to enhance understanding and reproducibility.

1. Materials & Equipment:

  • 2,6-Dichlorotoluene (≥99%)

  • Nitric Acid (70%)

  • H-Beta Zeolite (Si/Al ratio = 25-30)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle with temperature control.

  • Rotary evaporator, Gas Chromatography-Mass Spectrometry (GC-MS) equipment.

2. Catalyst Activation (Trustworthiness Pillar):

  • Rationale: Zeolites readily adsorb atmospheric water, which can inhibit their catalytic activity. A calcination step is crucial to remove adsorbed water and ensure the availability of active acid sites.

  • Procedure:

    • Place the required amount of H-Beta Zeolite in a ceramic crucible.

    • Heat in a muffle furnace at 550 °C for 4 hours under a slow stream of dry air.

    • Cool the catalyst to room temperature in a desiccator and store it there until use.

3. Reaction Procedure (Expertise & Experience Pillar):

  • Set up the three-neck flask with the condenser, dropping funnel, and a temperature probe. Ensure the system is dry.

  • Charge the flask with 2,6-dichlorotoluene (1.0 eq), activated H-Beta Zeolite (15 wt% relative to the substrate), and anhydrous dichloromethane (5 mL per gram of substrate).

    • Causality: DCM is used as a solvent to ensure homogeneity and facilitate heat transfer. The catalyst loading is an empirical starting point for optimization.

  • Begin stirring and heat the mixture to a gentle reflux (approx. 40 °C).

  • Slowly add nitric acid (1.1 eq) dropwise via the dropping funnel over 30 minutes.

    • Causality: A slight excess of nitric acid ensures complete conversion of the starting material. The slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of undesired byproducts from overheating.

  • After the addition is complete, maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

4. Work-up and Isolation (Self-Validating System):

  • Once the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to recover the solid H-Beta catalyst. Wash the recovered catalyst with fresh DCM (2 x 10 mL). The catalyst can be dried and reactivated for future use.

  • Combine the filtrate and the DCM washes. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 20 mL)

    • Saturated NaHCO₃ solution (2 x 20 mL) - to neutralize any remaining acid.

    • Brine (1 x 20 mL) - to aid in phase separation.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or hexane to yield pure this compound.

5. Characterization:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data to established literature values.

Conclusion and Future Outlook

While the traditional mixed-acid process remains a viable option for large-scale production, its significant environmental and safety drawbacks are driving a clear shift towards more sustainable technologies. Solid acid catalysts, particularly zeolites and supported metal oxides, offer a compelling combination of high selectivity, reusability, and improved safety. They represent the most promising path forward for the clean and efficient synthesis of this compound. Phase-transfer catalysis also presents a high-efficiency alternative, especially where milder reagents are desired.

For researchers and drug development professionals, the choice of catalyst is a strategic decision. It impacts not only the immediate success of a laboratory synthesis but also the long-term viability, cost, and environmental footprint of a potential manufacturing process. This guide has aimed to provide the foundational knowledge and practical data necessary to make that decision an informed one.

References

  • Vapor phase nitration of toluene using dilute nitric acid and molecular modeling studies over beta zeolite. Catalysis Eprints database. [Link]

  • A Study on Solid Acid Catalyst Selection and Characterization. Ignited Minds Journals. [Link]

  • Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry. [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). University of Toronto Scarborough. [Link]

  • Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. [Link]

  • ChemInform Abstract: Phase-Transfer Catalysis in Electrophilic Substitution Reactions. Part 8. Nitration of Arenes with Sodium Nitrite in Acid Medium under Conditions of Phase-Transfer Catalysis. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the purity of intermediates is a cornerstone of reproducible and reliable research. 1,3-Dichloro-2-methyl-5-nitrobenzene, a key building block in various synthetic pathways, is no exception. Its isomeric purity and the absence of residual starting materials or by-products are critical for ensuring the desired outcome of subsequent reactions and the safety and efficacy of the final product.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Synthetic Landscape: Understanding Potential Impurities

The purity assessment of this compound begins with an understanding of its synthesis. A common route involves the chlorination of 4-nitrotoluene.[1][2] This process can lead to a variety of impurities, the most probable being:

  • Isomeric By-products: Incomplete or over-chlorination can result in the formation of other dichlorinated or monochlorinated isomers, such as 1,3-dichloro-2-methyl-4-nitrobenzene or 2-chloro-4-nitrotoluene. The separation and quantification of these isomers are often the primary analytical challenge.

  • Residual Starting Materials: Unreacted 4-nitrotoluene may persist in the final product.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., chlorobenzene, toluene, hexane) and residual reagents can be present.[1][2]

A multi-faceted analytical approach is therefore essential for a comprehensive purity profile.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific purity question being addressed. Here, we compare the most effective methods for this compound.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating isomers; Quantitative accuracy; High sensitivity.Requires method development; Destructive to the sample.Impurity profiling and quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary analytical method (no need for a specific reference standard of the analyte); Non-destructive; Provides structural information.Lower sensitivity than HPLC for trace impurities; Requires a certified internal standard.Absolute purity determination.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity; Provides molecular weight and structural information through fragmentation.Isomers may have identical mass spectra; Quantification can be challenging.Identification of impurities and structural confirmation.
Melting Point Analysis The temperature range over which a solid transitions to a liquid.Simple and rapid; Good initial indicator of purity.Insensitive to small amounts of impurities; Not quantitative.Preliminary purity assessment.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse for separating and quantifying closely related impurities. The key to a successful HPLC method is the selection of an appropriate stationary phase and mobile phase to achieve optimal resolution between the target compound and its potential isomers.

Rationale for Column Selection:

  • C18 (Octadecylsilane) Columns: These are versatile, non-polar stationary phases that separate compounds based on hydrophobicity. They are a good starting point for method development.[4]

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the analytes. This can be particularly advantageous for separating aromatic isomers that are difficult to resolve on a C18 column.[5][6]

Experimental Protocol: Reverse-Phase HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter start->filter hplc HPLC System (C18 or Phenyl-Hexyl Column) filter->hplc Inject detector UV Detector (e.g., 254 nm) hplc->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Integrate Peaks & Quantify Impurities chromatogram->quantify

Caption: Workflow for HPLC Purity Assessment.

Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Phenyl-Hexyl column.

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point. For mass spectrometry compatibility, formic acid can be used as an additive.[7] A gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm is a suitable wavelength for nitroaromatic compounds.

  • Injection Volume: 10 µL.

Data Interpretation:

The resulting chromatogram should show a major peak corresponding to this compound and smaller peaks for any impurities. The purity is calculated based on the relative peak areas. Identification of impurity peaks can be achieved by comparing their retention times with those of known standards or by collecting the fractions and analyzing them by other techniques like mass spectrometry.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3][8] It relies on the use of a certified internal standard.

Causality Behind the Method: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[3] By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Accurately weigh Analyte dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately weigh Internal Standard weigh_standard->dissolve nmr Acquire ¹H NMR Spectrum (ensure full relaxation) dissolve->nmr integrate Integrate Analyte & Standard Peaks nmr->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons for accurate integration.

Data Interpretation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

  • I = Integral value of the signal

  • N = Number of protons corresponding to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Predicted ¹H NMR Spectrum of this compound:

  • Aromatic Protons (2H): Due to the electron-withdrawing effects of the nitro and chloro groups, the two aromatic protons are expected to appear as two distinct doublets in the downfield region, likely between 7.5 and 8.5 ppm. The proton ortho to the nitro group will be the most deshielded.

  • Methyl Protons (3H): The methyl group, being attached to the aromatic ring, will appear as a singlet, likely in the range of 2.3-2.6 ppm.[9]

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an invaluable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_data Data Interpretation introduce Introduce Sample (e.g., via GC or direct probe) ionize Electron Ionization (70 eV) introduce->ionize analyze Mass Analyzer (e.g., Quadrupole) ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum interpret Analyze Molecular Ion & Fragmentation Pattern spectrum->interpret

Caption: Workflow for EI-MS Analysis.

Data Interpretation:

  • Molecular Ion Peak (M⁺): For this compound (C₇H₅Cl₂NO₂), the molecular weight is approximately 206 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern with peaks at m/z, m/z+2, and m/z+4 in a ratio of approximately 9:6:1.

  • Fragmentation Pattern: Aromatic nitro compounds typically show fragmentation involving the loss of the nitro group (NO₂), an oxygen atom (O), or nitric oxide (NO).[10] The presence of the methyl and chloro substituents will also influence the fragmentation pathways.

Melting Point Analysis for Preliminary Purity Check

A simple yet effective preliminary assessment of purity can be made by determining the melting point of the synthesized compound.

Principle: Pure crystalline compounds have a sharp and defined melting point range (typically <1°C).[11] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[12]

Experimental Protocol:

  • A small amount of the dried crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is increased slowly (1-2 °C/min) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Data Interpretation:

The literature melting point for this compound is in the range of 62-65°C.[2] A sharp melting point within this range is indicative of high purity. A broader and depressed melting point suggests the presence of impurities.

Conclusion: A Holistic and Self-Validating Approach

Assessing the purity of synthesized this compound requires a multi-technique approach. While a sharp melting point provides a good initial indication of purity, it is not sufficient on its own. A high-resolution HPLC method is essential for identifying and quantifying isomeric and other impurities. For an absolute determination of purity, qNMR stands as a powerful, non-destructive technique. Finally, mass spectrometry provides invaluable confirmation of the molecular weight and aids in the structural elucidation of any unknown impurities. By employing these techniques in a complementary fashion, researchers can confidently establish a comprehensive purity profile for their synthesized material, ensuring the integrity and success of their downstream applications.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Accessed January 11, 2026. [Link].

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inter-laboratory comparison of 1,3-Dichloro-2-methyl-5-nitrobenzene analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1,3-Dichloro-2-methyl-5-nitrobenzene Analysis

Introduction

This compound is a chemical intermediate of significant interest in various manufacturing processes, including the synthesis of pharmaceuticals and agrochemicals. Due to its potential environmental persistence and toxicological profile, its accurate and precise quantification in various matrices is of paramount importance. This guide provides a comprehensive framework for conducting an inter--laboratory comparison to evaluate and harmonize the analytical methodologies for this compound. The primary objective of such a study is to ensure data comparability and reliability across different analytical laboratories, a cornerstone of quality assurance in both research and industrial settings.

This document is designed for researchers, analytical scientists, and quality control professionals. It details a proposed inter-laboratory study, comparing two of the most prevalent analytical techniques for the analysis of nitroaromatic compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The guide will delve into the experimental design, detailed analytical protocols, data analysis, and interpretation of results, grounded in established international standards for method validation and proficiency testing.

The Imperative for Inter-Laboratory Comparison

Before delving into the specific analytical methodologies, it is crucial to understand the rationale behind an inter-laboratory comparison, often referred to as a proficiency test. The primary goals are:

  • Method Validation and Harmonization: To assess the performance of different analytical methods used by various laboratories and identify potential discrepancies.

  • Performance Evaluation: To provide individual laboratories with an objective assessment of their analytical capabilities against their peers.

  • Quality Assurance: To ensure that the data generated by different laboratories are comparable, which is critical for regulatory submissions, environmental monitoring, and product quality control.

This guide will follow the principles outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing schemes[1][2][3][4][5].

Experimental Design of the Proposed Inter-Laboratory Study

The proposed study will involve the distribution of a set of blind samples containing this compound to a consortium of participating laboratories. The samples will be prepared in a common matrix, such as a simulated soil or water matrix, to mimic real-world analytical challenges.

Study Samples
  • Blank Matrix: A sample of the matrix without the target analyte to assess for potential interferences and contamination.

  • Spiked Samples: A series of matrix samples spiked with known concentrations of this compound at low, medium, and high levels to assess linearity, accuracy, and precision.

  • Reference Material: A certified reference material (CRM) of this compound in a stable solvent to be used for instrument calibration and as a quality control check.

Analytical Techniques to be Compared

Each participating laboratory will be requested to analyze the samples using both of the following techniques, if available:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile organic compounds.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and robust technique suitable for a wide range of compounds, including those that are thermally labile.

The overall workflow of this proposed inter-laboratory comparison is depicted in the following diagram:

Inter_Laboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase Prep Preparation of Test Samples (Blanks & Spiked Matrices) Dist Distribution of Blind Samples to Participating Laboratories Prep->Dist LabA Laboratory A (GC-MS & HPLC Analysis) Dist->LabA LabB Laboratory B (GC-MS & HPLC Analysis) Dist->LabB LabC Laboratory C (GC-MS & HPLC Analysis) Dist->LabC Collect Collection of Analytical Results LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (ISO 5725) Collect->Stats Report Generation of Final Report & Performance Feedback Stats->Report

Caption: Workflow of the proposed inter-laboratory comparison study.

Detailed Analytical Protocols

Participating laboratories will be provided with the following standardized protocols to minimize variability arising from methodological differences. These protocols are based on established EPA methods for nitroaromatic compounds[6][7][8].

Sample Preparation (for Simulated Soil Matrix)

A robust sample preparation is critical for accurate quantification. The following protocol is recommended for the extraction of this compound from a soil matrix.

  • Weighing: Accurately weigh 10 g of the homogenized soil sample into a centrifuge tube.

  • Spiking (for QC): For matrix spike and matrix spike duplicate samples, add a known amount of the this compound standard solution.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.

  • Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Collection: Carefully transfer the supernatant to a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) with a fresh 20 mL aliquot of the acetone/hexane mixture.

  • Concentration: Combine the extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen. This step is crucial for achieving the required detection limits[9].

  • Reconstitution: Reconstitute the final extract in a solvent suitable for the chosen analytical technique (e.g., hexane for GC-MS, acetonitrile/water for HPLC).

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

ParameterRecommended ConditionJustification
GC System Agilent 8890 GC or equivalentProvides excellent reproducibility and inertness of the flow path[7].
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of semi-volatile organic compounds[10].
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas ensuring good chromatographic performance.
Inlet Temperature 250°CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the transfer of the analyte to the column for trace-level analysis.
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minOptimized temperature program for the separation of nitroaromatic compounds.
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and specificity for confident identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions for the target analyte.
Monitored Ions To be determined from the mass spectrum of a standardTypically, the molecular ion and characteristic fragment ions are selected.
HPLC-UV Analysis

The following HPLC parameters are recommended for the analysis of this compound.

ParameterRecommended ConditionJustification
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis with stable performance.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentA robust reversed-phase column providing excellent peak shape for a wide range of compounds[11].
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)A common mobile phase for the separation of nitroaromatic compounds[11][12].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains stable retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Detector UV-Vis Diode Array Detector (DAD)Allows for the selection of the optimal wavelength for detection and provides spectral information for peak purity assessment.
Detection Wavelength To be determined from the UV spectrum of a standardTypically in the range of 254 nm for aromatic compounds.

The analytical workflow from sample receipt to data acquisition for the GC-MS method is illustrated below:

Analytical_Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Instrumental Analysis Receipt Sample Receipt & Login Storage Store at 4°C Receipt->Storage Weigh Weigh 10g of Sample Storage->Weigh Extract Solvent Extraction & Sonication Weigh->Extract Concentrate Concentrate Extract to 1mL Extract->Concentrate Inject Inject 1µL into GC-MS Concentrate->Inject Acquire Data Acquisition (SIM Mode) Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: Step-by-step analytical workflow for GC-MS analysis.

Data Analysis and Performance Evaluation

Upon receipt of the analytical data from all participating laboratories, a rigorous statistical analysis will be performed in accordance with ISO 5725 "Accuracy (trueness and precision) of measurement methods and results"[13][14][15][16]. The following key performance parameters, as defined in the ICH Q2(R1) guidelines for analytical method validation, will be evaluated[17][18][19][20][21].

  • Linearity (R²): The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Accuracy (as Recovery %): The closeness of the test results obtained by the method to the true value.

  • Precision (as % RSD): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This will be assessed at two levels:

    • Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.

Simulated Comparative Data

The following table presents a hypothetical set of results from three laboratories to illustrate the expected data output from the inter-laboratory comparison.

Performance ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (GC-MS)Laboratory A (HPLC)Laboratory B (HPLC)Laboratory C (HPLC)
Linearity (R²) 0.99920.99890.99950.99850.99790.9991
LOD (ng/g) 0.50.70.42.02.51.8
LOQ (ng/g) 1.52.11.26.07.55.4
Accuracy (Recovery %) 98.595.2101.396.793.199.8
Precision (% RSD) 3.24.52.85.16.84.5

Discussion and Interpretation of Results

The simulated data in the table above would lead to the following interpretations:

  • Method Sensitivity: The GC-MS method consistently demonstrates lower LOD and LOQ values across all laboratories compared to the HPLC method, indicating its superior sensitivity for trace-level analysis of this compound.

  • Accuracy and Precision: All laboratories show acceptable accuracy (recovery within 90-110%) and precision (RSD < 15%) for both methods, with the GC-MS method generally providing slightly better precision.

  • Inter-Laboratory Variability: While all laboratories perform within acceptable limits, there are observable differences. For instance, Laboratory B exhibits slightly lower recovery and higher RSD compared to Laboratories A and C. This could be due to a number of factors, including differences in instrumentation, operator experience, or subtle variations in following the protocol.

The final report of the inter-laboratory comparison would provide a detailed statistical analysis, including Z-scores for each laboratory's performance on each sample, allowing for a clear and objective assessment of their analytical capabilities.

Conclusion

This guide has outlined a comprehensive framework for an . By adhering to standardized protocols and employing robust statistical analysis, such a study can effectively evaluate and harmonize analytical methodologies across different laboratories. The comparison of GC-MS and HPLC techniques provides valuable insights into the strengths and limitations of each method for this specific analyte. Ultimately, the successful implementation of such a proficiency testing scheme will lead to improved data quality, increased confidence in analytical results, and a higher standard of quality assurance within the scientific community.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • International Organization for Standardization. ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • ANAB. ISO/IEC 17043. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

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  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Scribd. ISO 17043:2023 Proficiency Testing Guide. [Link]

  • U.S. Environmental Protection Agency. Method 609: Nitroaromatics and Isophorone. [Link]

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  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • NATA. ISO/IEC FDIS 17043. [Link]

  • La démarche ISO 17025. EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON. [Link]

  • Perry Johnson Laboratory Accreditation, Inc. ISO/IEC 17043 – Proficiency Testing Providers. [Link]

  • Diva-portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • ResearchGate. Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. [Link]

  • ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. [Link]

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  • National Center for Biotechnology Information. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • PubMed. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. [Link]

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  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

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A Comparative Guide to the Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dichloro-2-methyl-5-nitrobenzene, also known as 2,6-dichloro-4-nitrotoluene, is a pivotal intermediate in the synthesis of a wide array of agrochemicals, pharmaceuticals, and dyes. The strategic placement of its functional groups—two chlorine atoms, a methyl group, and a nitro group—renders it a versatile building block for complex molecular architectures. The economic viability and environmental footprint of its production are of paramount importance to researchers and chemical industry professionals. This guide provides an in-depth cost-benefit analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, comparative data, and insights into the practical application of each method.

Synthetic Route 1: Nitration of 2,6-Dichlorotoluene

This route is a direct and seemingly straightforward approach, involving the electrophilic nitration of commercially available 2,6-dichlorotoluene. The directing effects of the ortho- and para-directing methyl group and the meta-directing, deactivating chloro groups present a regioselectivity challenge.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich aromatic ring of 2,6-dichlorotoluene then attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding the nitrated product. The primary challenge lies in controlling the position of nitration, as the 3, 4, and 5 positions are all potential sites for substitution.

Experimental Protocol

A general procedure for the nitration of dichlorotoluene is as follows, though optimization is crucial to maximize the yield of the desired 4-nitro isomer.[1]

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 32.2 g (0.2 mol) of 2,6-dichlorotoluene in 100 g of dichloroethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled nitrating mixture of 13.9 g (0.22 mol) of 98% nitric acid and a catalytic amount of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into 200 g of crushed ice.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate until neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by fractional distillation or recrystallization to isolate the this compound isomer.

Visualization of Workflow

Route_1_Nitration_of_2_6_Dichlorotoluene start 2,6-Dichlorotoluene process Electrophilic Nitration start->process reagents HNO₃ / H₂SO₄ (Nitrating Mixture) reagents->process intermediate Isomeric Mixture (including 4-nitro, 3-nitro, and 5-nitro isomers) process->intermediate purification Purification (Fractional Distillation/ Recrystallization) intermediate->purification end_product This compound purification->end_product

Caption: Workflow for the synthesis of this compound via nitration of 2,6-dichlorotoluene.

Synthetic Route 2: Chlorination of 4-Nitrotoluene

This multi-step approach begins with the more readily available and less expensive starting material, 4-nitrotoluene. The synthesis involves a chlorination step followed by a dehalogenation/rearrangement reaction.

Reaction Mechanism

The initial step is the chlorination of 4-nitrotoluene. The use of trichloroisocyanuric acid (TCCA) in concentrated sulfuric acid provides a potent source of electrophilic chlorine. The nitro group is a deactivating, meta-directing group, while the methyl group is an activating, ortho- and para-directing group. The combined effect directs the incoming chlorine atoms to the positions ortho to the methyl group, yielding a mixture of chlorinated products, with 2,6-dichloro-4-nitrotoluene being a major component.[2]

The subsequent step, as detailed in one specific protocol, involves a reaction with copper powder in a solvent mixture.[3] This step is proposed to be a reductive dehalogenation or a complex reaction that enriches the desired this compound isomer.

Experimental Protocol

The following protocol is adapted from a documented synthesis with a reported yield of 73%.[3]

  • In a suitable reaction vessel, a mixture of 4-nitrotoluene (2.415 g, 30.3 mmol), trichloroisocyanuric acid (7.00 g, 30.1 mmol), and 25 mL of concentrated sulfuric acid is stirred for 20 hours at 60 °C.

  • After cooling to room temperature, the reaction mixture is poured into 100 mL of ice water.

  • The resulting precipitate is collected by filtration through a pad of diatomaceous earth and washed with ether.

  • The organic layer of the filtrate is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chlorinated product.

  • A mixture of the crude product, copper powder (6.05 g, 95.2 mmol), and 7 mL of chlorobenzene is stirred at 25 °C for 5 minutes.

  • Acetic acid (4.9 mL) is added, and the reaction mixture is refluxed for 20 hours.

  • After cooling, the mixture is filtered through diatomaceous earth and washed with toluene.

  • The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by silica gel column chromatography using hexane as the eluent.

Visualization of Workflow

Route_2_Chlorination_of_4_Nitrotoluene start 4-Nitrotoluene process1 Chlorination start->process1 reagents1 Trichloroisocyanuric Acid (TCCA) / H₂SO₄ reagents1->process1 intermediate Crude Chlorinated Mixture process1->intermediate process2 Dehalogenation/ Rearrangement intermediate->process2 reagents2 Copper Powder Chlorobenzene / Acetic Acid reagents2->process2 purification Column Chromatography process2->purification end_product This compound purification->end_product

Sources

A Comparative Guide to the Environmental Impact of 1,3-Dichloro-2-methyl-5-nitrobenzene Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis of a Key Intermediate

1,3-Dichloro-2-methyl-5-nitrobenzene is a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. Its production is of significant industrial importance, necessitating a thorough evaluation of the available synthetic routes, not only in terms of yield and purity but also with a critical eye on their environmental footprint. Traditional nitration methods, while effective, often rely on harsh reagents and produce substantial waste streams, posing significant environmental and safety challenges. This guide provides a comprehensive comparison of established and emerging methods for the synthesis of this compound, with a focus on their environmental impact. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of key green chemistry metrics to empower researchers and process chemists in making more sustainable choices.

Methodology 1: The Conventional Approach - Mixed Acid Nitration

The workhorse of industrial aromatic nitration for over a century has been the use of a mixture of concentrated nitric acid and sulfuric acid. This potent combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The nitronium ion is then attacked by the electron-rich aromatic ring of 2,6-dichlorotoluene, forming a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate by a weak base in the reaction mixture, typically the bisulfate ion, restores the aromaticity of the ring and yields the final product, this compound.

2,6-Dichlorotoluene 2,6-Dichlorotoluene Sigma Complex Sigma Complex 2,6-Dichlorotoluene->Sigma Complex + NO₂⁺ (from HNO₃/H₂SO₄) This compound This compound Sigma Complex->this compound - H⁺ HNO₃ + H₂SO₄ HNO₃ + H₂SO₄ NO₂⁺ + HSO₄⁻ + H₂O NO₂⁺ + HSO₄⁻ + H₂O HNO₃ + H₂SO₄->NO₂⁺ + HSO₄⁻ + H₂O Generation of Nitronium Ion

Caption: Mixed Acid Nitration Pathway.

Experimental Protocol: Nitration of 2,6-Dichlorotoluene with Mixed Acid
  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 70.0 g of fuming sulfuric acid (0.27 mol). Cool the flask in an ice bath. Slowly add a pre-cooled mixture of 13.1 g of concentrated nitric acid (98%, 0.21 mol) to the sulfuric acid while maintaining the temperature below 10 °C.[3]

  • Reaction: To the prepared nitrating mixture, slowly add 32.2 g (0.2 mol) of 2,6-dichlorotoluene dropwise, ensuring the reaction temperature does not exceed 50 °C.[3]

  • Reaction Completion and Work-up: After the addition is complete, continue stirring at 50 °C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Isolation and Purification: The precipitated crude product is filtered, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Methodology 2: A Greener Alternative - Dinitrogen Pentoxide (N₂O₅) Nitration

Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that offers several advantages over traditional mixed acid, including milder reaction conditions and improved selectivity.[4][5] It can be used in an organic solvent, which can be easier to handle and recycle than large quantities of strong acids.[6]

Reaction Mechanism

In an inert solvent like dichloromethane, N₂O₅ exists in equilibrium with the nitronium ion and nitrate. The nitronium ion then acts as the electrophile in the aromatic substitution reaction, similar to the mixed acid method. The key difference lies in the absence of a strong Brønsted acid like sulfuric acid, which reduces the corrosivity of the medium and the formation of acidic waste.

2,6-Dichlorotoluene 2,6-Dichlorotoluene Sigma Complex Sigma Complex 2,6-Dichlorotoluene->Sigma Complex + NO₂⁺ (from N₂O₅) This compound This compound Sigma Complex->this compound - H⁺ N₂O₅ N₂O₅ NO₂⁺ + NO₃⁻ NO₂⁺ + NO₃⁻ N₂O₅->NO₂⁺ + NO₃⁻ Equilibrium in Solvent

Caption: N₂O₅ Nitration Pathway.

Experimental Protocol: Nitration of 2,6-Dichlorotoluene with N₂O₅
  • Preparation of N₂O₅ Solution: A solution of N₂O₅ in dichloromethane is prepared beforehand. For instance, a pre-cooled 8.8% solution of N₂O₅ in CH₂Cl₂ can be used.[4]

  • Reaction: In a flask equipped with a stirrer and a cooling bath, dissolve 2,6-dichlorotoluene in dichloromethane. Cool the solution to -20 °C. Slowly add the N₂O₅ solution while maintaining the temperature at -20 °C.[4]

  • Reaction Completion and Work-up: Stir the reaction mixture for one hour at -20 °C.[4] The reaction is then quenched by pouring it into water. The organic layer is separated, washed with a 0.5% sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Isolation and Purification: The organic solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Methodology 3: The Catalytic Approach - Solid Acid (Zeolite) Catalyzed Nitration

The use of solid acid catalysts, such as zeolites, represents a significant advancement in green nitration technology.[7][8] Zeolites are microporous aluminosilicates with well-defined pore structures and strong acidic sites. They offer several advantages, including ease of separation from the reaction mixture, recyclability, and the potential for shape-selective catalysis, which can lead to improved regioselectivity.[9][10]

Reaction Mechanism

In zeolite-catalyzed nitration, the aromatic substrate and the nitrating agent (e.g., nitric acid) diffuse into the pores of the zeolite. The acidic sites within the zeolite pores facilitate the formation of the nitronium ion. The confined space within the zeolite channels can influence the orientation of the substrate and the transition state, leading to a higher selectivity for certain isomers.[11]

2,6-Dichlorotoluene + HNO₃ 2,6-Dichlorotoluene + HNO₃ Adsorption into Zeolite Pores Adsorption into Zeolite Pores 2,6-Dichlorotoluene + HNO₃->Adsorption into Zeolite Pores Diffusion Transition State Complex Transition State Complex Adsorption into Zeolite Pores->Transition State Complex Catalysis by Acidic Sites This compound This compound Transition State Complex->this compound Desorption

Caption: Zeolite-Catalyzed Nitration Workflow.

Experimental Protocol: Zeolite-Catalyzed Nitration of 2,6-Dichlorotoluene
  • Catalyst Activation: The zeolite catalyst (e.g., Hβ zeolite) is activated by heating under vacuum to remove any adsorbed water.

  • Reaction: In a reaction vessel, 2,6-dichlorotoluene is dissolved in a suitable solvent (e.g., dichloroethane). The activated zeolite catalyst is added to the solution. A mixture of nitric acid and an acid anhydride (e.g., acetic anhydride) is then added dropwise at a controlled temperature (e.g., 50 °C).[12]

  • Reaction Completion and Work-up: The reaction is monitored by GC or TLC. Upon completion, the catalyst is simply filtered off from the reaction mixture. The filtrate is then washed with water and a mild base to remove any residual acid.

  • Isolation and Catalyst Recycling: The solvent is evaporated to yield the product. The recovered zeolite catalyst can be washed, dried, and reused in subsequent reactions.[9]

Comparative Environmental Impact Analysis

To objectively compare the environmental performance of these synthesis methods, we will utilize two key green chemistry metrics: Atom Economy and the Environmental Factor (E-Factor).

  • Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[13][14][15] It is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

  • E-Factor provides a more practical measure of the waste generated in a process. It is the ratio of the mass of waste produced to the mass of the desired product.[16] A lower E-Factor indicates a more environmentally friendly process.

Synthesis MethodAtom Economy (%)E-Factor (Estimated)Environmental & Safety Considerations
Mixed Acid Nitration ~75%High (>10)- Use of large excess of corrosive and hazardous sulfuric and nitric acids. - Generation of large volumes of acidic wastewater requiring neutralization. - Formation of NOx gases, which are toxic and contribute to acid rain.[17]
N₂O₅ Nitration ~85%Moderate (5-10)- N₂O₅ is a powerful oxidizer and requires careful handling. - Use of chlorinated solvents like dichloromethane, which have their own environmental concerns. - Reduced acidic waste compared to the mixed acid method.
Zeolite-Catalyzed Nitration ~85%Low (<5)- Recyclable catalyst reduces waste.[9] - Milder reaction conditions can be employed. - Potential for solvent-free reactions, further reducing the E-factor.[18] - Eliminates the need for large quantities of strong, corrosive acids.

Note: The Atom Economy and E-Factor values are estimates based on typical reaction stoichiometries and work-up procedures. Actual values may vary depending on the specific experimental conditions and process scale.

Conclusion and Future Outlook

This comparative guide highlights the significant environmental advantages of moving away from traditional mixed acid nitration towards more modern, greener alternatives for the synthesis of this compound. While the mixed acid method is well-established and cost-effective, its high E-factor and the hazardous nature of the reagents make it an unsustainable choice in the long term.

The use of dinitrogen pentoxide offers a notable improvement by reducing the acidic waste stream. However, the most promising path forward lies in the development and implementation of solid acid catalysts like zeolites. These materials not only offer a dramatic reduction in waste and the elimination of corrosive acids but also provide the potential for enhanced selectivity and catalyst recyclability, aligning perfectly with the principles of green chemistry.

For researchers, scientists, and drug development professionals, the adoption of these greener synthesis methods is not just an environmental responsibility but also a strategic decision that can lead to safer, more efficient, and ultimately more sustainable chemical manufacturing processes. Further research into novel solid acid catalysts and solvent-free reaction conditions will undoubtedly continue to pave the way for an even more environmentally benign synthesis of this important chemical intermediate.

References

  • Recycling of Ce/Mn‐Hβ zeolite catalyst in the nitration reaction. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Regioselective nitration of aromatic substrates in zeolite cages - Indian Academy of Sciences. (n.d.). Retrieved January 11, 2026, from [Link]

  • Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.
  • NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS - National Chemical Laboratory. (n.d.). Retrieved January 11, 2026, from [Link]

  • WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents. (n.d.).
  • Green Nitration of Toluene Catalyzed by Lewis Acids Immobilized on Hβ Zeolite. (2025, December 19).
  • para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Atom Economy and Reaction Mass Efficiency. (n.d.). Retrieved January 11, 2026, from [Link]

  • CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents. (n.d.).
  • US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents. (n.d.).
  • US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents. (n.d.).
  • How to Calculate Atom Economy - YouTube. (2021, April 29). Retrieved January 11, 2026, from [Link]

  • 2,6-dichloronitrobenzene - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Damavarapu, R., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(41), 25437-25443.
  • Atom Economy Calculator | Green Chemistry & Reaction Efficiency - Pearson. (n.d.). Retrieved January 11, 2026, from [Link]

  • Electrophilic Nitration of Aromatics in Ionic Liquid Solvents | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]

  • Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene - PubMed. (2024, December 31). Retrieved January 11, 2026, from [Link]

  • A study of the regioselectivity in the zeolite-assisted nitration of toluene - UNCW Institutional Repository. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Atom Economy | DP IB Chemistry Revision Notes 2023 - Save My Exams. (n.d.). Retrieved January 11, 2026, from [Link]

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A Comparative Performance Analysis of 1,3-Dichloro-2-methyl-5-nitrobenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No: 7149-69-1), a versatile, yet underutilized, substituted nitroaromatic intermediate. Its performance will be benchmarked against a more common and regioisomeric alternative, 2,4-Dichloronitrobenzene (CAS No: 611-06-3), in the context of a pivotal application: the synthesis of 2-substituted benzothiazoles, a scaffold of significant pharmacological importance.

While direct head-to-head kinetic and yield data for this compound in many applications are not extensively documented in peer-reviewed literature, a robust performance comparison can be extrapolated from well-established principles of nucleophilic aromatic substitution (SNAr) and existing data for analogous systems. This guide will provide a theoretical and practical framework for researchers to evaluate the potential of this specific isomer in their synthetic endeavors.

The Crucial Role of Regioisomerism in Reactivity: A Mechanistic Perspective

The reactivity of dichloronitrobenzene isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the electron-withdrawing nitro group relative to the halogen leaving groups. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary determinant of the reaction rate.

Electron-withdrawing groups, particularly when positioned ortho or para to the site of nucleophilic attack, are crucial for stabilizing the Meisenheimer complex through resonance delocalization of the negative charge.[1]

In the case of our target molecule, This compound , the nitro group is meta to both chlorine atoms. This positioning precludes direct resonance stabilization of the negative charge developed during the formation of the Meisenheimer complex. Stabilization in this isomer is primarily achieved through the inductive effect of the nitro group.

Conversely, in 2,4-Dichloronitrobenzene , the nitro group is ortho to the chlorine at C-2 and para to the chlorine at C-4. This arrangement provides significant resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at either of these positions, rendering this isomer substantially more reactive in SNAr reactions.[3] The additional methyl group in this compound is an electron-donating group, which can further slightly decrease the electrophilicity of the aromatic ring, potentially leading to a modest reduction in reactivity compared to 1,3-dichloro-5-nitrobenzene.

SNAr_Mechanism cluster_0 Addition Step (Rate-Determining) cluster_1 Elimination Step (Fast) Start Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate Nucleophilic Attack Product Substituted Product Intermediate->Product Loss of Leaving Group

Caption: Generalized workflow for the SNAr mechanism.

Application Focus: Synthesis of 2-Substituted Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[4] A common synthetic route to 2-substituted benzothiazoles involves the reaction of an ortho-halonitroarene with a thiol, followed by reductive cyclization.[5]

This application provides an excellent platform to compare the performance of this compound and 2,4-Dichloronitrobenzene.

Comparative Performance Analysis

The following table outlines the expected performance characteristics of the two isomers in the synthesis of a hypothetical 2-substituted benzothiazole.

FeatureThis compound2,4-DichloronitrobenzeneRationale
Reactivity in SNAr LowerHigherThe nitro group in 2,4-dichloronitrobenzene is ortho and para to the chlorine atoms, providing superior resonance stabilization of the Meisenheimer complex.[1][3] The meta positioning of the nitro group in the target compound offers only weaker inductive stabilization.
Reaction Conditions Harsher (higher temperatures, longer reaction times)Milder (lower temperatures, shorter reaction times)The higher reactivity of 2,4-dichloronitrobenzene allows for less forcing reaction conditions to achieve comparable conversion.
Selectivity Potentially higher for monosubstitutionRisk of disubstitutionThe lower reactivity of the remaining chlorine after the first substitution on this compound may allow for easier control to achieve monosubstitution. The high reactivity of both chlorines in 2,4-dichloronitrobenzene can lead to mixtures of mono- and di-substituted products if the stoichiometry of the nucleophile is not carefully controlled.
Potential Yield Moderate to GoodGood to ExcellentUnder optimized, harsher conditions, good yields can be expected. However, the higher reactivity of the alternative generally translates to higher yields under standard conditions.
Product Purity Potentially higher due to selectivityMay require more extensive purificationThe potential for disubstitution with 2,4-dichloronitrobenzene may necessitate more rigorous purification to isolate the desired monosubstituted product.

Experimental Protocol: Synthesis of a 2-Arylthio-Dichloronitrobenzene Derivative

This protocol provides a general methodology for the nucleophilic aromatic substitution of a dichloronitrobenzene isomer with a thiol.

Materials:

  • Dichloronitrobenzene isomer (this compound or 2,4-Dichloronitrobenzene)

  • Aryl thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl thiol (1.0 equivalent) and anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the dichloronitrobenzene isomer (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-120°C (the optimal temperature will need to be determined empirically for each isomer) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Combine Aryl Thiol and Base in DMF Step1 Add Dichloronitrobenzene Isomer Start->Step1 Step2 Heat and Monitor by TLC Step1->Step2 Step3 Workup: 1. Quench with Water 2. Extract with Ethyl Acetate Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 Product Isolated 2-Arylthio-Dichloronitrobenzene Step4->Product

Caption: Experimental workflow for the synthesis of a 2-arylthio-dichloronitrobenzene derivative.

Concluding Remarks for the Senior Application Scientist

While This compound is predicted to be less reactive in nucleophilic aromatic substitution reactions compared to its 2,4-dichloro isomer due to the meta orientation of the activating nitro group, it presents a unique profile for synthetic chemists. Its attenuated reactivity can be a strategic advantage in scenarios where controlled monosubstitution is paramount, potentially leading to cleaner reactions and simpler purifications.

For applications requiring high throughput and milder reaction conditions, 2,4-Dichloronitrobenzene remains the substrate of choice due to its enhanced reactivity imparted by the ortho and para positioning of the nitro group. However, for the synthesis of complex molecules where regioselectivity and the avoidance of over-reaction are critical, This compound should be considered a valuable and viable alternative. The choice between these two building blocks will ultimately depend on the specific synthetic goals and the optimization of reaction conditions.

References

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • PMC - NIH. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ChemSrc. This compound | CAS#:7149-69-1. [Link]

  • Stenutz. 1,3-dichloro-5-nitrobenzene. [Link]

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  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

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  • IARC Publications. SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document offers a procedural, step-by-step framework grounded in regulatory principles and field-proven best practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a chlorinated nitroaromatic compound, a class of chemicals that requires careful handling due to its potential health and environmental effects.

Physicochemical and Hazard Profile

PropertyValueSource
CAS Number 7149-69-1[1][2]
Molecular Formula C₇H₅Cl₂NO₂[2][3]
Molecular Weight 206.03 g/mol [2][3]
Appearance Orange-to-brown crystals or solid powder.[4][5][6]
Health Hazards Causes skin and serious eye irritation.[1][3] May cause respiratory tract irritation and may be harmful if inhaled, swallowed, or absorbed through the skin.[1]
Environmental Hazards This substance may be hazardous to the environment, and it is strongly advised not to let it enter the environment.[5][6]
Reactivity Incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][5][6]
Hazardous Decomposition Decomposes on heating, producing toxic and corrosive fumes including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides (CO, CO₂).[1][3][6]

The causality behind stringent disposal protocols is clear: improper management can lead to skin and eye injuries for personnel, potential long-term health effects, and significant environmental contamination. Furthermore, its reactivity profile means that accidental mixing with incompatible waste streams, such as strong bases, could trigger a dangerous exothermic reaction.

The Core Directive: Regulatory Compliance

The disposal of this compound is not merely a suggestion; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8]

Waste is generally classified as hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[7] this compound, as a halogenated organic compound, would be managed as a hazardous waste.

Key Compliance Steps:

  • Identification: All waste containers must be clearly marked with the words "HAZARDOUS WASTE " and a description of the contents.[7]

  • Notification: Your institution is required to notify the EPA or the relevant state agency of its hazardous waste activities.[8]

  • Proper Handling: All waste must be managed according to its generator status (e.g., Small Quantity Generator or Large Quantity Generator), which dictates accumulation time limits and storage requirements.[8]

  • Manifesting: Transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) must be documented with a hazardous waste manifest.

From a practical standpoint, this means all waste generated must be handled through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.

Standard Operating Procedure (SOP) for Disposal

This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.

Experimental Protocol: Waste Collection and Disposal

1. Segregation and Waste Accumulation:

  • Causality: Preventing accidental reactions and ensuring cost-effective disposal relies on proper segregation. Chlorinated waste streams often have specific disposal pathways, such as high-temperature incineration.
  • Procedure:
  • Designate a specific, labeled waste container solely for this compound and chemically compatible waste (e.g., other chlorinated nitroaromatics).
  • Do NOT mix this waste with strong bases, strong oxidizers, or other incompatible materials.[1]
  • Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

2. Containerization:

  • Causality: The container is the primary barrier preventing release into the environment and exposure to personnel.
  • Procedure:
  • Select a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
  • Ensure the container is in good condition, with no leaks or cracks.
  • Keep the container securely closed at all times, except when adding waste.

3. Labeling:

  • Causality: Accurate labeling is a regulatory necessity and is critical for emergency responders.
  • Procedure:
  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
  • Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.
  • Indicate all associated hazards (e.g., Irritant, Toxic).

4. Arranging for Professional Disposal:

  • Causality: Final treatment and disposal require specialized, permitted facilities to ensure complete destruction and environmental protection.
  • Procedure:
  • Once the container is full or the project is complete, contact your institution's EH&S office to schedule a waste pickup.
  • Provide them with the necessary information from the label.
  • EH&S will manage the final transport and disposal at an approved hazardous waste disposal plant.[9]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound cluster_generation Waste Generation & Accumulation cluster_disposal Disposal Process cluster_emergency Contingency start Waste Generated (e.g., unused chemical, contaminated labware) segregate Segregate from Incompatible Wastes (Bases, Oxidizers) start->segregate container Select Clean, Compatible, and Labeled Container segregate->container accumulate Store in Satellite Accumulation Area (SAA) Keep Container Closed container->accumulate contact Contact Institutional EH&S for Waste Pickup accumulate->contact Container is Full or Project is Complete transport EH&S Transports Waste with Proper Manifest contact->transport dispose Final Disposal at a Licensed Hazardous Waste Facility (e.g., Incineration) transport->dispose spill Spill Occurs spill_proc Follow Spill Protocol: 1. Evacuate & Notify 2. Don PPE 3. Sweep/Vacuum Solid 4. Place in Hazardous Waste Container spill->spill_proc Emergency Action

Caption: Disposal workflow from generation to final disposal.

Emergency Procedures and Decontamination

Spill Management: In the event of a spill, personal safety is the top priority.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate personal protective equipment, including gloves, goggles, a lab coat, and respiratory protection.[3][4]

  • Contain and Clean: For a solid spill, gently sweep or vacuum the material to avoid creating dust.[1][3] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Decontamination of "Empty" Containers: Under RCRA, a container that held a hazardous waste is not considered "empty" until it has been properly decontaminated.[7]

  • Procedure: The container must be triple-rinsed with a solvent capable of removing the residual this compound.

  • Critical Note: The solvent rinsate from this process must be collected and managed as hazardous waste.[7] Never pour rinsate down the drain. After proper rinsing, deface the original label and mark the container as "Empty" before disposal or reuse.

By adhering to this comprehensive guide, you ensure that the management of this compound waste is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.

References

  • This compound | CAS#:7149-69-1 | Chemsrc. Chemsrc. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). Available at: [Link]

  • ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. ILO/WHO. Available at: [Link]

  • Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene... ResearchGate. Available at: [Link]

  • Advisory 7.3 - Identification and Disposal of Hazardous Waste. University of Cincinnati EH&S. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. Available at: [Link]

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste... Federal Register. Available at: [Link]

  • Hazardous Waste Listings. US EPA. Available at: [Link]

  • ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Inchem.org. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dichloro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1). In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This guide is designed to provide you with not just a list of personal protective equipment (PPE), but a comprehensive strategy for its selection, use, and disposal, grounded in the specific hazards of this chemical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is an aromatic compound that presents several potential hazards. It is known to cause skin and serious eye irritation[1]. Inhalation, ingestion, or skin absorption may also be harmful[2]. The primary routes of exposure are through direct contact and inhalation of dust particles. Therefore, our PPE strategy must create a robust barrier to prevent any contact with this substance.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures you are performing. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Eye and Face Protection: Your First Line of Defense

Given that this chemical can cause serious eye irritation, robust eye protection is non-negotiable.

  • Recommendation: At a minimum, chemical splash goggles that conform to European standard EN 166 or equivalent should be worn[1].

  • Expert Insight: In situations with a higher risk of splashing, such as when transferring large quantities or working with solutions, a face shield should be worn in addition to goggles to protect the entire face.

Skin and Body Protection: An Impermeable Barrier

This compound can cause skin irritation and may be harmful if absorbed through the skin[1][2]. Therefore, comprehensive skin and body protection is critical.

  • Lab Coat/Coveralls: A long-sleeved lab coat is a minimum requirement. For procedures with a higher risk of contamination, consider wearing disposable coveralls to provide full-body protection.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For added protection against spills, consider chemical-resistant shoe covers.

Respiratory Protection: Safeguarding Against Inhalation

While working in a well-ventilated area or a chemical fume hood is the primary method of controlling exposure to airborne contaminants, respiratory protection may be necessary in certain situations.

  • Recommendation: If you are working in an area with inadequate ventilation, or if there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[2]. For weighing out the solid, a half-mask respirator with a particulate filter (e.g., P100) is recommended.

  • Expert Insight: A proper fit test is essential to ensure the effectiveness of any respirator. Consult with your institution's environmental health and safety (EHS) department for guidance on respirator selection and fit testing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE Workflow
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Gown/Coveralls: Put on your lab coat or coveralls.

  • Respirator (if required): If your risk assessment indicates the need for respiratory protection, put on your respirator now.

  • Eye and Face Protection: Don your safety goggles and face shield (if needed).

  • Gloves: The final step is to put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat or coveralls.

Doffing PPE Workflow (to be performed in a designated area)
  • Gloves: Remove your gloves first, being careful not to touch the outside of the gloves with your bare hands.

  • Gown/Coveralls: Remove your lab coat or coveralls, turning it inside out as you remove it.

  • Eye and Face Protection: Remove your goggles and face shield.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the key decision points and steps in the PPE workflow for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Hand_Hygiene1 Wash Hands Gather_PPE->Hand_Hygiene1 Don_Gown Don Lab Coat/Coveralls Hand_Hygiene1->Don_Gown Don_Respirator Don Respirator (if needed) Don_Gown->Don_Respirator Don_Eye_Face Don Goggles/Face Shield Don_Respirator->Don_Eye_Face Don_Gloves Don Gloves Don_Eye_Face->Don_Gloves Handle_Chemical Handle this compound Don_Gloves->Handle_Chemical Doff_Gloves Remove Gloves Handle_Chemical->Doff_Gloves Dispose_Chemical Dispose of Chemical Waste Handle_Chemical->Dispose_Chemical Doff_Gown Remove Gown/Coveralls Doff_Gloves->Doff_Gown Dispose_PPE Dispose of Contaminated PPE Doff_Gloves->Dispose_PPE Doff_Eye_Face Remove Goggles/Face Shield Doff_Gown->Doff_Eye_Face Doff_Gown->Dispose_PPE Doff_Respirator Remove Respirator (if used) Doff_Eye_Face->Doff_Respirator Hand_Hygiene2 Wash Hands Doff_Respirator->Hand_Hygiene2 End End Hand_Hygiene2->End

Caption: PPE Workflow for Handling this compound

Summary of Recommended PPE

Protection TypeRecommended EquipmentStandard
Eye/Face Chemical Splash GogglesEN 166 or equivalent
Face Shield (for splash risk)N/A
Skin/Body Chemical-Resistant Gloves (Nitrile or Neoprene recommended)EN 374
Long-Sleeved Lab Coat or Disposable CoverallsN/A
Closed-Toe ShoesN/A
Respiratory NIOSH/MSHA or EN 149 Approved Respirator (with particulate filter for solids)NIOSH/MSHA or EN 149

Disposal Plan: A Responsible Conclusion to Your Work

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and shoe covers, that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, sealed container for hazardous waste disposal.

  • Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour this chemical down the drain[3].

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community.

References

Sources

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